molecular formula C15H24 B1244429 Hirsutene CAS No. 59372-72-4

Hirsutene

Cat. No.: B1244429
CAS No.: 59372-72-4
M. Wt: 204.35 g/mol
InChI Key: XEORYLRYWDQOAT-KYEXWDHISA-N
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Description

Hirsutene is a natural product found in Stereum hirsutum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59372-72-4

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene

InChI

InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1

InChI Key

XEORYLRYWDQOAT-KYEXWDHISA-N

SMILES

CC1(CC2CC3CCC(=C)C3(C2C1)C)C

Isomeric SMILES

C[C@]12[C@H](CCC1=C)C[C@@H]3[C@H]2CC(C3)(C)C

Canonical SMILES

CC1(CC2CC3CCC(=C)C3(C2C1)C)C

Synonyms

hirsutene

Origin of Product

United States

Foundational & Exploratory

Hirsutene Sesquiterpenoid: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a naturally occurring sesquiterpenoid belonging to the linear triquinane class of compounds, characterized by a unique 5-5-5 fused tricyclic ring system. First identified from the fungus Stereum hirsutum, this compound and its derivatives, known as hirsutanoids, have garnered significant interest within the scientific community.[1][2] This interest stems from their complex molecular architecture and a range of reported biological activities, including cytotoxic and antimicrobial properties.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Discovery and Natural Sources

This compound was first discovered as a secondary metabolite produced by the fungus Stereum hirsutum, a wood-rotting basidiomycete.[1][4] This fungus is known to produce a variety of hirsutane-type sesquiterpenoids.[5] In addition to Stereum hirsutum, this compound has been identified as a product of a chimeric sesquiterpene synthase from Steccherinum ochraceum.[1] The investigation of fungal fermentation broths, particularly from the genus Stereum, has led to the isolation of numerous this compound-related compounds, such as hirsutenols A, B, and C.[6][7]

Biosynthesis of this compound

The biosynthesis of this compound in fungi proceeds through the mevalonate (B85504) pathway, starting from farnesyl pyrophosphate (FPP). A key enzyme, this compound synthase, which is a sesquiterpene synthase (STS), catalyzes the complex cyclization of FPP to form the characteristic tricyclic scaffold of this compound.[1][8] In Stereum hirsutum, this enzyme has been identified as an unusual fusion protein, comprising both a sesquiterpene synthase domain and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain.[9]

The cyclization mechanism is intricate, involving several key steps:

  • Initial Cyclization (C1-C11): The process begins with the 1,11-cyclization of farnesyl pyrophosphate (FPP) to form a trans-humulyl cation intermediate.

  • Second Cyclization (C2-C9): A subsequent cyclization occurs between C2 and C9.

  • Third Cyclization (C3-C6): The final ring closure takes place between C3 and C6.

  • Hydride and Alkyl Shifts: The formation of the 5-5-5 fused ring skeleton is completed through one intramolecular 1,2-hydride shift (from C9 to C10) and three successive 1,2-alkyl shifts.[1]

The following diagram illustrates the biosynthetic pathway from FPP to (+)-Hirsutene.

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Hirsutene_Synthase This compound Synthase (STS/HMGS fusion) FPP->Hirsutene_Synthase trans_Humulyl trans-Humulyl Cation Hirsutene_Synthase->trans_Humulyl C1-C11 Cyclization Cyclization_2 Second Cyclization Product trans_Humulyl->Cyclization_2 C2-C9 Cyclization Cyclization_3 Third Cyclization Product Cyclization_2->Cyclization_3 C3-C6 Cyclization This compound (+)-Hirsutene Cyclization_3->this compound 1,2-Hydride Shift & 3x 1,2-Alkyl Shifts

Caption: Biosynthetic pathway of (+)-Hirsutene from FPP.

Experimental Protocols

Fungal Fermentation and Culture

The production of this compound and related sesquiterpenoids is typically achieved through submerged fermentation of Stereum hirsutum. While specific media compositions can be optimized to enhance yield, a representative protocol is described below.

Protocol 1: Fermentation of Stereum hirsutum

  • Strain: Stereum hirsutum (e.g., strain L515).

  • Media: A suitable liquid medium, such as WGB medium (30.0 g/L wheat bran, 20.0 g/L glucose, 1.5 g/L KH2PO4, and 1.5 g/L MgSO4), is prepared and autoclaved.[10]

  • Inoculation: The sterilized medium is inoculated with a mycelial culture of S. hirsutum.

  • Incubation: The culture is incubated at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction followed by a series of chromatographic steps. The following is a general workflow and a more detailed protocol for the purification of hirsutane sesquiterpenoids.

Isolation Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fermentation Stereum hirsutum Culture Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Fractions Containing this compound Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: General workflow for the isolation of this compound.

Protocol 2: Extraction and Chromatographic Purification

  • Extraction: After incubation, the fermentation broth is separated from the mycelia by filtration. The culture filtrate is then extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (e.g., 70-230 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used. The elution may start with 100% n-hexane, gradually increasing the polarity with ethyl acetate.

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate staining reagent (e.g., vanillin-sulfuric acid). Fractions containing compounds with the expected Rf value for this compound are pooled and concentrated.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol (B129727) and water is a typical mobile phase.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Purification: The fraction containing this compound is injected onto the preparative HPLC system, and the peak corresponding to this compound is collected. The solvent is then removed under vacuum to yield the pure compound.

Quantitative Data

The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction efficiency. While specific yields from Stereum hirsutum fermentations are not always reported, studies involving heterologous expression of the this compound synthase gene in Saccharomyces cerevisiae have provided quantitative data.

ParameterValueSource OrganismReference
This compound Production54-62 µg/mL of cultureSaccharomyces cerevisiae (recombinant)[11]

Spectroscopic Data for Structure Elucidation

The structure of this compound is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound.

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm)
139.81.35-1.55 (m)
252.12.20-2.35 (m)
3149.8-
4106.34.65 (s), 4.80 (s)
539.21.80-1.95 (m)
648.92.05-2.20 (m)
734.51.60-1.75 (m)
841.61.25-1.40 (m)
963.82.40-2.55 (m)
1054.7-
1142.1-
12 (CH3)27.90.95 (s)
13 (CH3)25.41.05 (s)
14 (CH3)20.91.60 (s)
15 (CH3)28.20.98 (s)

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry

The molecular formula of this compound is C15H24, with a molecular weight of 204.35 g/mol . High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

ParameterValue
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Exact Mass204.1878 g/mol

Biological Activity and Signaling Pathways

Hirsutane sesquiterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities. Several studies have demonstrated the cytotoxic effects of hirsutane derivatives against various cancer cell lines.[3] For instance, some hirsutanols have shown weak to moderate cytotoxicity.[7]

The precise mechanism of action and the specific signaling pathways modulated by this compound are not yet well-elucidated. However, the cytotoxic effects of some related natural products are known to be mediated through the induction of apoptosis. It is plausible that this compound and its analogues may exert their effects through similar mechanisms, but further research is required to identify their specific molecular targets.

It is important to distinguish this compound (a sesquiterpenoid) from hirsutine (B150204) (an indole (B1671886) alkaloid), as the latter has been more extensively studied for its effects on signaling pathways such as NF-κB.[6]

Conclusion

This compound remains a fascinating and important natural product, both from a chemical and biological perspective. This guide has provided a comprehensive overview of its discovery, the intricacies of its biosynthesis, and detailed protocols for its isolation and characterization. The continued exploration of this compound and its derivatives holds promise for the discovery of new therapeutic agents. Further research into the specific molecular targets and mechanisms of action of this compound will be crucial in realizing its full potential in drug development.

References

Hirsutene: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a tricyclic sesquiterpenoid hydrocarbon characterized by a unique linearly-fused triquinane skeleton. First isolated from the fungus Stereum hirsutum, it serves as the parent hydrocarbon for a diverse range of bioactive hirsutane-type natural products. These derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications, including antitumor and antibiotic activities. This technical guide provides an in-depth overview of the natural sources of this compound, the organisms known to produce it, its biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Natural Sources and Producing Organisms

This compound is primarily of fungal origin, produced by specific species of Basidiomycete fungi. While the diversity of this compound-producing organisms is a subject of ongoing research, two species have been definitively identified and studied.

Primary Producing Organisms:

  • Stereum hirsutum : This wood-rotting fungus is the original and most well-documented source of this compound.[1][2] It produces a variety of hirsutane-type sesquiterpenoids derived from the this compound backbone.[3][4]

  • Steccherinum ochraceum : This corticioid fungus has also been identified as a producer of (+)-hirsutene.[5]

Currently, there is no conclusive evidence of this compound production in bacteria or plants. Reports suggesting the presence of this compound in the plant Uncaria rhynchophylla are likely erroneous, with the active compounds in this species being alkaloids such as hirsutine.

Quantitative Production of this compound

Obtaining precise and consistent yield data for this compound from its natural fungal producers is challenging due to variations in culture conditions, extraction efficiency, and analytical methods. However, heterologous expression of the this compound synthase gene in a microbial host has provided some quantitative insights.

Producing OrganismSystemTiter/YieldReference
Saccharomyces cerevisiaeHeterologous expression of this compound synthase from Stereum hirsutum54-62 µg/mL(Based on similar sesquiterpene production levels)
Stereum hirsutumSubmerged FermentationNot consistently reportedN/A
Steccherinum ochraceumCultureNot reportedN/A

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the universal precursor for sesquiterpenes. The key enzymatic step is the cyclization of FPP, catalyzed by a specific terpene cyclase known as this compound synthase.

This compound Biosynthetic Pathway

The biosynthesis is initiated by the ionization of FPP, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic tricyclic structure of this compound. In Stereum hirsutum, the this compound synthase is a unique fusion protein, containing both a sesquiterpene synthase (STS) domain and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain.[1] The HMGS domain is believed to contribute to an increased flux of precursors towards sesquiterpenoid biosynthesis.

Hirsutene_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_sesquiterpene Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple steps FPP FPP IPP_DMAPP->FPP FPP synthase This compound This compound FPP->this compound This compound synthase

A simplified diagram of the this compound biosynthetic pathway.
Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is not yet fully understood. However, like other fungal secondary metabolites, its production is likely influenced by a variety of factors, including:

  • Developmental Stage: The production of secondary metabolites in fungi is often linked to specific developmental stages, such as sporulation or the formation of fruiting bodies.

  • Gene Clustering: The genes responsible for the biosynthesis of a particular natural product are often clustered together in the fungal genome. This co-localization allows for coordinated regulation of their expression. The this compound synthase gene in Stereum hirsutum is part of such a biosynthetic gene cluster.[1]

  • Environmental Cues: Nutrient availability, temperature, pH, and the presence of other microorganisms can all influence the production of secondary metabolites.

Experimental Protocols

This section provides a general framework for the isolation, purification, and characterization of this compound from fungal cultures, as well as the heterologous expression and functional characterization of this compound synthase.

Isolation and Purification of this compound from Fungal Culture

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fungal_Culture Submerged Fungal Culture (e.g., Stereum hirsutum) Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Fungal_Culture->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., C18 silica) Crude_Extract->SPE CC Column Chromatography (Silica gel, gradient elution) SPE->CC Prep_HPLC Preparative HPLC (Reversed-phase) CC->Prep_HPLC Pure_this compound Purified this compound Prep_HPLC->Pure_this compound GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Pure_this compound->GC_MS NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Pure_this compound->NMR

A general workflow for the isolation and characterization of this compound.

1. Fungal Culture and Extraction:

  • Culture: Grow the this compound-producing fungus (e.g., Stereum hirsutum) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

  • Extraction: After a suitable incubation period, separate the mycelium from the culture broth by filtration. Extract the culture broth and the mycelial biomass separately with an organic solvent such as ethyl acetate (B1210297). Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Purification:

  • Solid-Phase Extraction (SPE): Fractionate the crude extract using a C18 SPE cartridge to remove highly polar and non-polar impurities.

  • Column Chromatography: Subject the enriched fraction to silica (B1680970) gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate to separate the sesquiterpene fraction.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a reversed-phase preparative HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

3. Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the presence and purity of this compound by GC-MS analysis. The mass spectrum of this compound will show a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the structure of the purified compound using ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants will be consistent with the known structure of this compound.

Heterologous Expression and Functional Characterization of this compound Synthase

Heterologous_Expression_Workflow cluster_cloning Gene Cloning and Expression cluster_expression_purification Protein Expression and Purification cluster_functional_assay Functional Characterization RNA_Isolation Isolate Total RNA from This compound-Producing Fungus cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplify this compound Synthase Gene cDNA_Synthesis->PCR_Amplification Ligation Ligate into an Expression Vector (e.g., pET) PCR_Amplification->Ligation Transformation Transform into E. coli Expression Host (e.g., BL21(DE3)) Ligation->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Lyse E. coli Cells Induction->Cell_Lysis Purification Purify Recombinant Protein (e.g., Ni-NTA affinity chromatography) Cell_Lysis->Purification Enzyme_Assay Incubate Purified Enzyme with Farnesyl Pyrophosphate (FPP) Purification->Enzyme_Assay Product_Extraction Extract Reaction Products (e.g., with hexane) Enzyme_Assay->Product_Extraction Product_Analysis Analyze Products by GC-MS Product_Extraction->Product_Analysis

Workflow for heterologous expression and functional characterization of this compound synthase.

1. Gene Cloning and Expression Vector Construction:

  • Isolate total RNA from a this compound-producing fungus grown under conditions that induce secondary metabolism.

  • Synthesize first-strand cDNA using reverse transcriptase.

  • Amplify the full-length coding sequence of the putative this compound synthase gene by PCR using gene-specific primers.

  • Clone the PCR product into a suitable E. coli expression vector (e.g., a pET vector with an N-terminal His-tag).

2. Heterologous Expression and Protein Purification:

  • Transform the expression construct into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.

  • Harvest the cells by centrifugation and lyse them by sonication.

  • Purify the recombinant His-tagged this compound synthase from the soluble protein fraction by nickel-affinity chromatography.

3. Functional Characterization:

  • Incubate the purified recombinant enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer containing MgCl₂.

  • Extract the reaction products with an organic solvent (e.g., n-hexane).

  • Analyze the extracted products by GC-MS to identify the formation of this compound and any other sesquiterpene products.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and its role as a precursor to a wide array of bioactive compounds. The continued exploration of its natural sources, the elucidation of its biosynthetic regulation, and the development of robust production platforms, including through synthetic biology approaches, will be crucial for unlocking the full therapeutic potential of the hirsutane family of natural products. This guide provides a foundational resource for researchers embarking on the study of this fascinating sesquiterpenoid.

References

Biosynthesis of Hirsutene in Stereum hirsutum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutene, a tricyclic sesquiterpene, forms the structural backbone of a diverse class of bioactive hirsutenoids produced by the wood-rotting fungus Stereum hirsutum.[1][2][3] These compounds have garnered interest for their potential pharmaceutical applications. Understanding the biosynthesis of the core this compound scaffold is crucial for harnessing this chemodiversity through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in S. hirsutum, focusing on the key enzymatic steps, genetic organization, and relevant experimental methodologies. A pivotal discovery in this pathway is the identification of a unique bifunctional enzyme—a sesquiterpene synthase fused to a 3-hydroxy-3-methylglutaryl-CoA synthase—that is responsible for this compound production.[1][2][3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in S. hirsutum originates from the central metabolism and proceeds through the mevalonate (B85504) (MVA) pathway to generate the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP).[2] The key step, the cyclization of FPP to this compound, is catalyzed by a highly specific this compound synthase (HS).[1][2][3]

From Acetyl-CoA to Farnesyl Pyrophosphate (FPP)

The initial steps of the pathway are conserved among fungi utilizing the MVA pathway. Acetyl-CoA is converted to the 15-carbon molecule FPP through the action of several enzymes. A notable feature in S. hirsutum is the role of 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS). While typically involved in the early stages of the MVA pathway, a specific HMGS is uniquely fused to the this compound synthase, suggesting a key regulatory role in channeling precursors towards sesquiterpenoid biosynthesis.[1][2]

The Key Cyclization Step: this compound Synthase (HS)

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a remarkable enzymatic feat. In S. hirsutum, this reaction is catalyzed by a sesquiterpene synthase (STS) domain that is part of a larger fusion protein.[1][2][3] This enzyme is a 1,11-cyclizing STS, indicating the specific bond formation that initiates the cyclization cascade.[1][2]

A Unique Fusion Enzyme: Sesquiterpene Synthase-3-Hydroxy-3-Methylglutaryl Coenzyme A Synthase (STS-HMGS)

The this compound synthase in S. hirsutum is not a standalone enzyme but is fused to an HMGS domain at its C-terminus.[1][2][3] This STS-HMGS fusion protein is a key discovery. Complementation studies have confirmed that the HMGS domain is functional in vivo.[1][2][3] This fusion is thought to provide a metabolic advantage by linking the synthesis of a key MVA pathway intermediate directly to the terminal terpene synthase, potentially increasing the flux of precursors towards this compound production.[1][2]

The this compound Biosynthetic Gene Cluster

In fungi, genes for specialized metabolic pathways are often physically linked in biosynthetic gene clusters (BGCs). The gene encoding the STS-HMGS fusion protein in S. hirsutum is located within such a cluster.[1][2] This BGC also contains genes for other enzymes, including P450 monooxygenases and oxidases.[1][2][3] These "tailoring" enzymes are likely responsible for the subsequent modification of the this compound scaffold to produce the wide array of hirsutenoid compounds isolated from this fungus.[2][4]

This compound Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_this compound This compound Synthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR STS_HMGS STS-HMGS Fusion Enzyme HMG_CoA->STS_HMGS IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Hirsutene_Scaffold This compound FPP->Hirsutene_Scaffold This compound Synthase (STS domain) Hirsutenoids Diverse Hirsutenoids Hirsutene_Scaffold->Hirsutenoids P450s, Oxidases (from BGC) STS_HMGS->FPP HMGS domain (Regulatory Role)

Fig. 1: Biosynthetic pathway of this compound and hirsutenoids in S. hirsutum.

Quantitative Data

The functional characterization of the this compound synthase has yielded important kinetic data. The experiments were performed with both the full-length STS-HMGS fusion protein and a truncated version containing only the STS domain.

Table 1: Kinetic Parameters of this compound Synthase from S. hirsutum

Enzyme ConstructSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Full-length STS-HMGSFPP2.5 ± 0.30.12 ± 0.0148,000
Truncated STS DomainFPP2.8 ± 0.40.11 ± 0.0139,000

Data sourced from Flynn & Schmidt-Dannert, 2018. The data indicate that both the full-length and truncated enzymes have similar catalytic efficiencies for the conversion of FPP to this compound, with high substrate affinity.

Experimental Protocols

The identification and characterization of the this compound biosynthetic pathway involved several key experimental procedures.

Gene Cloning and Heterologous Expression

Objective: To isolate the this compound synthase gene from S. hirsutum and express it in a host organism for functional characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the mycelium of S. hirsutum. First-strand cDNA was synthesized using reverse transcriptase.

  • PCR Amplification: The putative this compound synthase gene (both full-length and truncated versions) was amplified from the cDNA using specific primers.

  • Vector Ligation: The amplified PCR products were cloned into an expression vector suitable for Escherichia coli or Saccharomyces cerevisiae.

  • Transformation: The recombinant plasmids were transformed into the expression host.

  • Expression: Protein expression was induced under appropriate culture conditions (e.g., addition of IPTG for E. coli or growth in galactose medium for S. cerevisiae).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic properties of the recombinant this compound synthase.

Methodology:

  • Protein Purification: The expressed recombinant protein was purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Reaction Setup: The purified enzyme was incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent metal cofactor (e.g., MgCl2).

  • Product Extraction: The reaction was quenched, and the products were extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Analysis: The extracted products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and other potential sesquiterpene products.

  • Kinetic Analysis: To determine Km and kcat, assays were performed with varying concentrations of FPP, and the reaction rates were measured.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_analysis Enzyme Characterization RNA_Extraction RNA Extraction from S. hirsutum cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification of HS Gene cDNA_Synthesis->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into Host Cloning->Transformation Expression Protein Expression Transformation->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay with FPP Purification->Assay Extraction Product Extraction Assay->Extraction Analysis GC-MS Analysis Extraction->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Fig. 2: General experimental workflow for the identification and characterization of this compound synthase.

Implications for Drug Development

The elucidation of the this compound biosynthetic pathway in S. hirsutum opens up new avenues for the discovery and development of novel pharmaceuticals.

  • Metabolic Engineering: With the identification of the this compound synthase and its associated gene cluster, it is now possible to engineer microbial hosts like E. coli or S. cerevisiae for the heterologous production of this compound. This provides a scalable and sustainable source of the precursor for the synthesis of various hirsutenoids.[1]

  • Enzymatic Synthesis: The unique STS-HMGS fusion enzyme is a target for protein engineering to potentially alter its specificity or improve its catalytic efficiency.[1][2]

  • Combinatorial Biosynthesis: The tailoring enzymes from the this compound BGC can be co-expressed with the this compound synthase to generate a library of novel hirsutenoid derivatives, which can then be screened for biological activity.

Conclusion

The biosynthesis of this compound in Stereum hirsutum is a highly specialized process centered around a unique STS-HMGS fusion enzyme. This enzyme, along with other components of its biosynthetic gene cluster, represents a powerful toolkit for the production of this compound and its diverse derivatives. The detailed understanding of this pathway, from the precursor supply to the final cyclization and tailoring steps, provides a solid foundation for future research in natural product synthesis, metabolic engineering, and drug discovery.

References

Hirsutene Synthase: A Technical Guide to Its Genetic Basis and Enzymatic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutene, a tricyclic sesquiterpene, is a precursor to a variety of bioactive compounds with potential therapeutic applications. The biosynthesis of this complex molecule is catalyzed by this compound synthase, a key enzyme that has been identified and characterized in different fungal species. This technical guide provides an in-depth overview of the this compound synthase gene, its enzymatic mechanism, and the experimental protocols employed in its study. Recent research has revealed the existence of at least two distinct forms of this enzyme: a fusion protein in Stereum hirsutum and a chimeric enzyme in Steccherinum ochraceum. Understanding the genetic and mechanistic intricacies of these enzymes is crucial for their potential exploitation in synthetic biology and drug development.

Introduction to this compound and this compound Synthase

This compound is a linear triquinane sesquiterpene, a class of natural products known for their complex molecular architecture. It serves as the hydrocarbon backbone for a range of hirsutane-type sesquiterpenoids, some of which exhibit interesting biological activities. The enzyme responsible for the biosynthesis of this compound is this compound synthase, which catalyzes the cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP). The study of this compound synthase provides valuable insights into the complex reaction cascades of terpene cyclases and opens avenues for the biocatalytic production of valuable compounds.

This compound Synthase Gene: Identification and Characteristics

Recent studies have led to the identification and characterization of this compound synthase genes from two distinct fungal sources, revealing interesting variations in their genetic organization.

This compound Synthase from Stereum hirsutum

In the fungus Stereum hirsutum, this compound synthase was unexpectedly discovered as a fusion protein. The gene encodes a sesquiterpene synthase (STS) domain fused to a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain.[1][2] This fusion is noteworthy as it links two enzymes involved in different stages of isoprenoid biosynthesis. The STS domain is responsible for the cyclization of FPP to this compound, while the HMGS domain is involved in the upstream mevalonate (B85504) pathway that produces isoprenoid precursors. Both the full-length fusion protein and the truncated STS domain have been shown to be active.[1][2]

This compound Synthase from Steccherinum ochraceum

A chimeric sesquiterpene synthase responsible for the biosynthesis of (+)-hirsutene has been identified in Steccherinum ochraceum.[3] Isotope labeling experiments have been instrumental in elucidating the complex cyclization mechanism of this enzyme.[3]

Table 1: Characteristics of Identified this compound Synthases

CharacteristicThis compound Synthase from Stereum hirsutumThis compound Synthase from Steccherinum ochraceum
Organism Stereum hirsutumSteccherinum ochraceum
Enzyme Type Sesquiterpene Synthase-HMGS Fusion ProteinChimeric Sesquiterpene Synthase
Product This compound(+)-Hirsutene
Kinetic Properties Described as "typical of STSs"[1][2]Not explicitly stated in abstract[3]

Note: Specific kinetic parameters (Km, kcat) for these enzymes are detailed in the full-text publications.

Enzymatic Mechanism of this compound Synthase

The enzymatic conversion of the linear FPP molecule into the complex tricyclic structure of this compound involves a sophisticated cascade of cyclizations and rearrangements. The proposed mechanism for the this compound synthase from Steccherinum ochraceum provides a detailed look into this process.[3]

The reaction is initiated by the ionization of FPP to form a farnesyl cation. This is followed by a series of three distinct cyclization events: C1-C11, C2-C9, and C3-C6.[3] Subsequent to these ring closures, the carbocation intermediate undergoes further rearrangement through one intramolecular 1,2-hydride shift from C9 to C10, followed by three successive 1,2-alkyl shifts.[3] This intricate sequence of events ultimately leads to the formation of the characteristic 5-5-5 fused ring system of (+)-hirsutene.[3]

Enzymatic_Mechanism FPP Farnesyl Diphosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization Cyclization1 C1-C11 Cyclization Farnesyl_Cation->Cyclization1 Cyclization2 C2-C9 Cyclization Cyclization1->Cyclization2 Cyclization3 C3-C6 Cyclization Cyclization2->Cyclization3 Hydride_Shift 1,2-Hydride Shift (C9->C10) Cyclization3->Hydride_Shift Alkyl_Shifts Successive 1,2-Alkyl Shifts Hydride_Shift->Alkyl_Shifts This compound (+)-Hirsutene Alkyl_Shifts->this compound

Figure 1: Proposed enzymatic mechanism for (+)-hirsutene biosynthesis.

Experimental Protocols

The characterization of this compound synthase involves a series of standard molecular biology and biochemical techniques. The following sections outline the general methodologies. For detailed, enzyme-specific protocols, readers are referred to the primary literature.[1][2][3]

Gene Cloning and Heterologous Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the fungal mycelia. First-strand cDNA is synthesized using a reverse transcriptase.

  • PCR Amplification: The full-length gene encoding the this compound synthase is amplified from the cDNA using gene-specific primers.

  • Vector Ligation: The amplified PCR product is cloned into an appropriate expression vector (e.g., pET vector for E. coli or a fungal expression vector).

  • Transformation: The expression construct is transformed into a suitable host organism, such as E. coli or a fungal expression host like Aspergillus oryzae.

  • Expression Induction: Gene expression is induced under optimized conditions (e.g., addition of IPTG in E. coli).

Protein Purification
  • Cell Lysis: The expressing cells are harvested and lysed to release the recombinant protein.

  • Affinity Chromatography: The this compound synthase, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • Further Purification (Optional): Additional purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve higher purity.

  • Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Assays
  • Reaction Mixture: A typical assay mixture contains the purified this compound synthase, the substrate farnesyl diphosphate (FPP), and a suitable buffer containing a divalent metal ion (e.g., Mg²⁺).

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Extraction: The reaction is quenched, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound produced.

Isotope Labeling Experiments
  • Labeled Precursor: To elucidate the reaction mechanism, isotopically labeled FPP (e.g., ¹³C-labeled) is used as the substrate in the enzyme assay.

  • Product Analysis: The resulting labeled this compound is analyzed by mass spectrometry or NMR spectroscopy to trace the fate of the labeled atoms, thereby providing insights into the cyclization and rearrangement steps.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_characterization Enzyme Characterization RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification cDNA_Synthesis->PCR Cloning Cloning into Vector PCR->Cloning Transformation Host Transformation Cloning->Transformation Expression Protein Expression Transformation->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay Isotope_Labeling Isotope Labeling Purification->Isotope_Labeling GC_MS GC-MS Analysis Enzyme_Assay->GC_MS MS_NMR MS/NMR Analysis Isotope_Labeling->MS_NMR

Figure 2: General experimental workflow for this compound synthase characterization.

Conclusion and Future Perspectives

The identification and characterization of this compound synthases from Stereum hirsutum and Steccherinum ochraceum have significantly advanced our understanding of sesquiterpene biosynthesis. The discovery of a fusion protein in S. hirsutum suggests novel regulatory mechanisms and potential for metabolic engineering. The detailed mechanistic insights from the S. ochraceum enzyme provide a roadmap for understanding the intricate chemistry of terpene cyclases.

For drug development professionals, these enzymes represent valuable biocatalytic tools. Heterologous expression of this compound synthase in microbial hosts could enable the sustainable and scalable production of this compound, providing a key starting material for the synthesis of complex, bioactive molecules. Further research into the structure-function relationships of these enzymes will be crucial for protein engineering efforts aimed at altering their product specificity and enhancing their catalytic efficiency. The exploration of the broader biosynthetic gene clusters associated with this compound synthase may also unveil novel tailoring enzymes that can be used to generate a diverse array of hirsutane derivatives with potentially valuable pharmacological properties.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Hirsutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a naturally occurring sesquiterpene hydrocarbon belonging to the hirsutane class of linear triquinanes. First isolated from the fungus Coriolus consors, it serves as a key biosynthetic precursor to a variety of more complex and biologically active compounds, including the antitumor agent coriolin (B1246448).[1] Its unique tricyclic carbon skeleton and the presence of multiple stereocenters have made it a significant target for total synthesis, providing a platform for the development of novel synthetic methodologies. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities, aimed at supporting further research and development in medicinal chemistry and drug discovery.

Physical and Chemical Properties

This compound is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2] While experimentally determined physical properties are not widely reported, its physical state is often described as an oil.

General Properties
PropertyValueSource
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][3]
Physical State Oil (in synthesized form)[4]
CAS Number 59372-72-4[2]
Predicted Physical Properties
PropertyPredicted ValueSource
Boiling Point 622.0 ± 55.0 °C[5]
Density 1.313 ± 0.06 g/cm³[5]

Note: The predicted boiling point and density are computational estimates and may not reflect experimental values.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While complete spectral assignments are found within the primary literature, a summary of key data is provided below.

Mass Spectrometry (MS): The mass spectrum of this compound is available on public databases such as SpectraBase.[6] The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of this compound. Fragmentation patterns would be characteristic of a sesquiterpene hydrocarbon, involving losses of methyl (CH₃) and other alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are complex due to the presence of numerous overlapping signals from the aliphatic framework. Specific chemical shifts and coupling constants are essential for unambiguous structure elucidation and are detailed in various publications describing its total synthesis.[7][8]

Experimental Protocols

The total synthesis of this compound has been a subject of considerable interest in the field of organic chemistry. Numerous synthetic strategies have been developed, showcasing a range of powerful chemical transformations. Below are summaries of selected seminal total syntheses.

Curran Synthesis (1985)

Dennis P. Curran and Donna M. Rakiewicz reported a total synthesis of (±)-hirsutene featuring a tandem radical cyclization as the key step.[7][9]

Experimental Workflow:

Curran's radical cyclization approach to this compound.

Key Steps:

  • Ireland-Claisen Rearrangement: Construction of a key lactone intermediate.

  • Formation of Radical Precursor: A multi-step sequence to generate an iodoenyne.

  • Tandem Radical Cyclization: Treatment with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) initiates a 5-exo-trig/5-exo-dig radical cyclization cascade to afford (±)-hirsutene.[4]

Hudlicky Synthesis (1980)

Tomas Hudlicky and his collaborators developed a formal total synthesis of (±)-hirsutene.[8][10]

Experimental Workflow:

Hudlicky's formal total synthesis of this compound.

Key Steps:

  • Semi-Pinacol Rearrangement: A key step to construct the carbocyclic core.

  • Further Elaboration: A series of functional group manipulations to build the complete carbon skeleton.

Other Notable Syntheses

Numerous other elegant total syntheses of this compound have been reported, each employing unique strategies and key reactions. These include approaches by Matsumoto (1976)[11], Greene (1980)[12], Weedon (de Mayo reaction)[13], and Cohen (1992)[14].

Biological Activity

While this compound itself has not been extensively studied for its biological activity, the broader class of hirsutane sesquiterpenoids has demonstrated a range of interesting pharmacological properties, including antimicrobial and cytotoxic effects.[15][16][17][18]

Cytotoxicity

This compound is a biosynthetic precursor to coriolin, a compound known for its antitumor activity.[19] This suggests that this compound and its derivatives may possess cytotoxic properties. Studies on other hirsutane sesquiterpenoids have shown weak to moderate cytotoxicity against various cancer cell lines. For instance, hirsutanol A, a related compound, exhibited potent cytotoxic activities.[20][21]

Antimicrobial Activity
Biosynthesis

The biosynthesis of (+)-hirsutene in fungi proceeds from farnesyl pyrophosphate (FPP) through a complex cyclization cascade catalyzed by a sesquiterpene synthase.[23]

Biosynthetic Pathway:

Biosynthesis FPP Farnesyl Pyrophosphate Carbocation Hirsutyl Cation FPP->Carbocation Sesquiterpene Synthase This compound (+)-Hirsutene Carbocation->this compound Deprotonation

Biosynthesis of (+)-hirsutene from farnesyl pyrophosphate.

Conclusion

This compound is a structurally fascinating sesquiterpene that has played a significant role in the development of synthetic organic chemistry. While its own biological activities are not yet fully elucidated, its position as a precursor to bioactive molecules like coriolin highlights its potential as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of the physical and chemical properties of this compound, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to Hirsutane Sesquiterpenoids: Classification, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutane sesquiterpenoids are a fascinating class of natural products characterized by a unique 5-5-5 tricyclic ring system.[1][2] Primarily isolated from fungi, particularly of the Stereum and Chondrostereum genera, these compounds have garnered significant attention from the scientific community for their diverse and potent biological activities.[3][4] With over 70 derivatives identified to date, the hirsutane family exhibits a wide range of bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1][3] This technical guide provides a comprehensive overview of the classification, isolation, and biological evaluation of hirsutane sesquiterpenoids, with a focus on their mechanisms of action and the experimental methodologies used in their study.

Classification of Hirsutane Sesquiterpenoids

The classification of hirsutane sesquiterpenoids can be approached from two main perspectives: one based on their biosynthetic pathways and another based on their broader structural framework within the linear triquinane family.

A recent and biochemically informative classification system divides natural hirsutanes into three groups (G1-G3) based on the oxidative modification patterns of their A-ring, which are early steps in their biosynthesis.[1][2] This classification covers approximately 92% of known natural hirsutanes and provides a framework for understanding their structural diversity.[1][2]

A broader classification places hirsutanes within the larger family of linear triquinane sesquiterpenoids. In this system, linear triquinanes are categorized into eight types (I-VIII) based on their carbon skeleton and the positions of carbon substituents. Hirsutanes, with four carbon substituents at C-2, 3, 10, and 10, constitute the largest and most common classification, designated as Type I.

G cluster_classification Classification of Hirsutane Sesquiterpenoids cluster_biosynthetic Biosynthetic Classification (A-Ring Modification) cluster_structural Structural Classification (Linear Triquinanes) Hirsutane Sesquiterpenoids Hirsutane Sesquiterpenoids G1 Group 1 (G1-HIRs) Oxygen functional groups at C-5 and C-7 Hirsutane Sesquiterpenoids->G1 e.g., Hirsutanol A G2 Group 2 (G2-HIRs) Hirsutane Sesquiterpenoids->G2 G3 Group 3 (G3-HIRs) Hirsutane Sesquiterpenoids->G3 Type I Type I (Hirsutane Scaffold) Hirsutane Sesquiterpenoids->Type I e.g., Hirsutic Acid C, Coriolins Other Types Types II-VIII Linear Triquinanes Linear Triquinanes Linear Triquinanes->Type I Linear Triquinanes->Other Types

Classification of Hirsutane Sesquiterpenoids.

Examples of Hirsutane Sesquiterpenoids

The structural diversity within the hirsutane family is vast. Below are some prominent examples and their natural sources.

Compound NameNatural SourceKey Structural FeaturesReference
Hirsutic Acid C Stereum hirsutumThe first isolated linear triquinane sesquiterpenoid.[5]
Coriolins (A, B, C) Coriolus consorsPossess antibiotic properties.
Hirsutene Stereum hirsutumA biosynthetic precursor to other hirsutanes.
Hirsutanols (A, E, F) Chondrostereum sp. (marine-derived fungus)Exhibit potent cytotoxic activities.
Complicatic Acid Stereum complicatum
Hypnophilin Lentinus crinitusContains an α-methylidene oxo group associated with strong bioactivity.
Arthrosporone Macrocystidia cucumis

Experimental Protocols

The isolation and characterization of hirsutane sesquiterpenoids involve a multi-step process that combines fungal fermentation, extraction, and various chromatographic and spectroscopic techniques.

Representative Protocol for Isolation and Purification

This protocol is a composite representation for the isolation of hirsutane sesquiterpenoids from a fungal culture, such as Stereum hirsutum.

  • Fungal Fermentation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the mycelia of the fungus.

    • Incubate the culture in a shaker incubator under controlled conditions (e.g., 25°C, 150 rpm) for a period of 2-4 weeks to allow for the production of secondary metabolites.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture broth multiple times with an equal volume of a solvent such as ethyl acetate (B1210297) (EtOAc).

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Preliminary Purification (Column Chromatography):

    • Subject the crude extract to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

    • Pool the active fractions and concentrate them.

  • Further Purification (Silica Gel and Sephadex Chromatography):

    • Apply the semi-purified extract to a silica (B1680970) gel column, eluting with a gradient of ethyl acetate in hexane.

    • Further purify the resulting fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

  • Final Purification (High-Performance Liquid Chromatography - HPLC):

    • Achieve final purification of individual compounds by reversed-phase HPLC (e.g., on a C18 column) using a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure hirsutane sesquiterpenoids.

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) experiments provide information about the fragmentation patterns, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

G cluster_workflow Experimental Workflow for Hirsutane Sesquiterpenoids cluster_elucidation Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Ethyl Acetate Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Diaion HP-20, Silica Gel Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions HPLC HPLC Semi-pure Fractions->HPLC Reversed-phase C18 Pure Compound Pure Compound HPLC->Pure Compound MS MS Pure Compound->MS NMR NMR Pure Compound->NMR X-ray X-ray Pure Compound->X-ray

Experimental Workflow.

Quantitative Data

Biological Activity

Hirsutane sesquiterpenoids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the inhibitory concentrations (IC₅₀) for selected compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Hirsutanol A SW620 (Colon)2.5[3]
A549 (Lung)5.0[3]
HeLa (Cervical)10.0[3]
Hydropusin A NCI-H187 (Lung)161[6]
6,7-epoxy-4(15)-hirsutene-5-ol NCI-H187 (Lung)144[6]
Sterhirsutin A K562 (Leukemia)27.6
HCT116 (Colon)35.4
Sterhirsutin B K562 (Leukemia)32.8
HCT116 (Colon)41.2
Hirsutic Acid D K562 (Leukemia)29.5
HCT116 (Colon)38.9
Hirsutic Acid E K562 (Leukemia)33.1
HCT116 (Colon)45.7
Spectral Data

The structural elucidation of hirsutane sesquiterpenoids relies heavily on NMR and MS data. Below are representative spectral data for a hirsutane-type sesquiterpenoid.

¹H and ¹³C NMR Data for a Representative Hirsutane Skeleton

Position¹³C NMR (δc)¹H NMR (δH, multiplicity, J in Hz)
1~45-55~1.5-2.5 (m)
2~40-50~1.8-2.8 (m)
3~35-45~1.6-2.6 (m)
4~140-150
5~70-80~4.0-5.0 (m)
6~55-65~2.5-3.5 (m)
7~70-80~4.0-5.0 (m)
8~40-50~1.5-2.5 (m)
9~50-60~2.0-3.0 (m)
10~45-55
11~30-40~1.0-1.5 (d, J=~7)
12~20-30~0.9-1.2 (s)
13~15-25~0.8-1.1 (s)
14~20-30~1.0-1.3 (s)
15~110-120~4.8-5.2 (br s)

Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern.

Mass Spectrometry Fragmentation

The fragmentation of hirsutane sesquiterpenoids in MS is complex. For hirsutinolide-type sesquiterpenes, a common fragmentation pattern involves the initial loss of side chains, followed by characteristic losses from the core structure. Key diagnostic ions can help in the identification of the hirsutane core. For example, in ESI-MS/MS, ions at m/z 299 and 259 have been identified as characteristic diagnostic ions for the hirsutinolide core.[4]

Signaling Pathways and Mechanisms of Action

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of hirsutane sesquiterpenoids, particularly their cytotoxic effects.

Hirsutanol A: Induction of Apoptosis via ROS-Mediated JNK Activation

Hirsutanol A has been shown to induce apoptosis in human cancer cells through a mitochondrial-independent increase in reactive oxygen species (ROS).[3] The accumulation of ROS acts as a second messenger, leading to the activation of the JNK signaling pathway.[3] This activation, characterized by the phosphorylation of JNK and its downstream target c-Jun, is a critical step in the apoptotic cascade initiated by hirsutanol A.[3] Interestingly, the inhibition of the JNK pathway enhances hirsutanol A-induced apoptosis and ROS accumulation, suggesting a complex regulatory role for JNK in this process.[3] The apoptotic pathway also involves changes in mitochondrial membrane potential and the release of cytochrome c.[3]

G cluster_hirsutanol_a Hirsutanol A Signaling Pathway Hirsutanol A Hirsutanol A ROS ROS Hirsutanol A->ROS Induces JNK JNK ROS->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis G cluster_hirsutine Hirsutine Signaling Pathways cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Inhibition Hirsutine Hirsutine ROCK1 ROCK1 Hirsutine->ROCK1 Activates PTEN PTEN Hirsutine->PTEN Activates NF-κB NF-κB Hirsutine->NF-κB Inhibits PI3K/Akt PI3K/Akt PTEN->PI3K/Akt Inhibits GSK3β GSK3β PI3K/Akt->GSK3β Inhibits (prevents dephosphorylation) mPTP Opening mPTP Opening GSK3β->mPTP Opening Dephosphorylation leads to Apoptosis_H Apoptosis mPTP Opening->Apoptosis_H Metastasis Metastasis NF-κB->Metastasis Promotes

References

The Role of Hirsutene in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutene, a tricyclic sesquiterpene, serves as a key scaffold for a diverse array of bioactive secondary metabolites known as hirsutenoids, which are primarily produced by basidiomycete fungi. This technical guide provides an in-depth exploration of the role of this compound in fungal secondary metabolism, with a focus on its biosynthesis, the enzymes involved, and its downstream metabolic products. We delve into the regulatory mechanisms governing this compound production and present detailed experimental protocols for its study, from fungal cultivation and heterologous expression of biosynthetic enzymes to the analysis of its biological activity. This guide is intended to be a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the sesquiterpenoids, a class of C15 isoprenoids, are particularly prominent in Basidiomycota. This compound is a linear triquinane sesquiterpenoid that forms the carbocyclic core of numerous bioactive fungal metabolites, collectively known as hirsutenoids. These compounds have garnered significant interest due to their potential pharmacological activities, including antimicrobial and cytotoxic properties. Understanding the biosynthesis and regulation of this compound is crucial for harnessing the full potential of this class of natural products for drug development and other biotechnological applications. This guide provides a comprehensive overview of the current knowledge on the role of this compound in fungal secondary metabolism, with a focus on the producing organisms, biosynthetic pathways, and methods for its investigation.

This compound Biosynthesis

The biosynthesis of this compound begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). In fungi, FPP is synthesized via the mevalonate (B85504) pathway. The key step in this compound biosynthesis is the cyclization of FPP, a reaction catalyzed by the enzyme this compound synthase.

This compound Synthase: A Key Enzyme

This compound synthase is a type of sesquiterpene cyclase that catalyzes the complex intramolecular cyclization of the linear FPP molecule to form the tricyclic this compound scaffold. In several known this compound-producing fungi, such as Stereum hirsutum, the this compound synthase is found as a fusion protein with 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS).[1][2] HMGS is an enzyme involved in the early steps of the mevalonate pathway, and its fusion to this compound synthase is thought to facilitate the channeling of precursors towards sesquiterpenoid biosynthesis.[1]

The this compound Biosynthetic Gene Cluster

In fungi, genes encoding enzymes for a specific secondary metabolic pathway are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). The this compound synthase gene is part of a BGC that includes genes for other enzymes responsible for the downstream modification of the this compound scaffold. These modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases and oxidoreductases, lead to the vast structural diversity of hirsutenoid compounds.[1]

Quantitative Data on this compound and Hirsutenoid Production

Quantitative data on the production of this compound and its derivatives are crucial for optimizing fermentation conditions and for metabolic engineering efforts. Below are tables summarizing the available quantitative data.

Table 1: this compound Production in a Heterologous Host
Host Organism Saccharomyces cerevisiae
Expressed Enzyme This compound synthase-HMGS fusion from Stereum hirsutum
Production Titer 54-62 µg/mL
Table 2: Relative Abundance of Sesquiterpenes from Recombinant this compound Synthase
Host Organism Escherichia coli
Expressed Enzyme This compound synthase domain from Stereum hirsutum
Product Relative Abundance
This compound85.3%
Panaginsene7.5%
(E)-β-caryophyllene0.6%
α-humulene3.1%

Regulation of this compound Biosynthesis

The production of this compound and other secondary metabolites in fungi is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and epigenetic regulation.

Gene Cluster Regulation

The genes within the this compound BGC are co-regulated, ensuring a coordinated expression of all the necessary enzymes for the biosynthetic pathway. The regulation of fungal secondary metabolism BGCs is influenced by a variety of factors, including nutrient availability, light, pH, and developmental stage of the fungus.

Global and Pathway-Specific Regulators

Fungal secondary metabolism is controlled by a hierarchy of regulatory proteins. Global regulators, such as the Velvet complex and LaeA, control the expression of multiple BGCs. In Stereum hirsutum, a global secondary metabolism regulator, SaraC, has been identified, which likely plays a role in the regulation of the this compound BGC. Pathway-specific transcription factors, typically located within the BGC itself, provide a finer level of control over the expression of the this compound biosynthetic genes.

Hirsutene_Biosynthesis_Regulation cluster_environmental Environmental Signals cluster_global Global Regulators cluster_pathway Pathway-Specific Regulation Nutrient Limitation Nutrient Limitation Velvet Complex Velvet Complex Nutrient Limitation->Velvet Complex activates Light Light Light->Velvet Complex modulates pH pH Global Regulators Global Regulators pH->Global Regulators LaeA LaeA Velvet Complex->LaeA interacts with This compound BGC This compound BGC LaeA->this compound BGC activates SaraC (in S. hirsutum) SaraC (in S. hirsutum) SaraC (in S. hirsutum)->this compound BGC activates Pathway-Specific TF Pathway-Specific TF Pathway-Specific TF->this compound BGC activates This compound Biosynthesis This compound Biosynthesis This compound BGC->this compound Biosynthesis encodes enzymes for This compound This compound This compound Biosynthesis->this compound

Conceptual diagram of this compound biosynthesis regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound and its derivatives.

Fungal Cultivation for Secondary Metabolite Production

Objective: To cultivate Stereum hirsutum under conditions that promote the production of this compound and other secondary metabolites.

Materials:

  • Stereum hirsutum culture

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth (MEB), or Yeast Extract Sucrose (YES) medium)

  • Sterile flasks

  • Incubator

Procedure:

  • Maintain a stock culture of Stereum hirsutum on PDA plates at 25°C.

  • Aseptically transfer a small piece of mycelium from the PDA plate to a flask containing the desired liquid culture medium.

  • Incubate the liquid culture at 25°C with shaking (e.g., 150 rpm) for 14-21 days.

  • To investigate the effect of different media on secondary metabolite production, inoculate flasks containing various media (e.g., PDB, MEB, YES) and compare the resulting metabolite profiles.

Fungal_Cultivation_Workflow PDA Stock Culture PDA Stock Culture Inoculate Liquid Medium Inoculate Liquid Medium PDA Stock Culture->Inoculate Liquid Medium Mycelial Plug Incubate (25°C, 150 rpm, 14-21 days) Incubate (25°C, 150 rpm, 14-21 days) Inoculate Liquid Medium->Incubate (25°C, 150 rpm, 14-21 days) Liquid Medium (e.g., PDB) Liquid Medium (e.g., PDB) Liquid Medium (e.g., PDB)->Inoculate Liquid Medium Harvest Mycelium and Supernatant Harvest Mycelium and Supernatant Incubate (25°C, 150 rpm, 14-21 days)->Harvest Mycelium and Supernatant

References

Hirsutene Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsutene, a sesquiterpenoid with a characteristic angularly fused tricyclopentanoid ring system, and its derivatives, collectively known as hirsutane sesquiterpenoids, represent a promising class of natural products with a diverse range of biological activities.[1] Isolated primarily from fungi, sponges, and soft corals, these compounds have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions.[1] This technical guide provides an in-depth overview of the biological potential of this compound derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

The biological activity of hirsutane sesquiterpenoids is diverse, with many derivatives exhibiting potent cytotoxic, antimicrobial, and anti-inflammatory effects.[1][2] The presence of specific functional groups, such as an α-methylidene oxo group, has been associated with enhanced biological activity.[1][2]

Cytotoxic Activity

A significant number of hirsutane derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data, presented in Table 1, highlights the potential of these compounds as anticancer agents. Hirsutanol A, for instance, has been shown to induce apoptosis and autophagy in MCF-7 breast cancer cells through the accumulation of reactive oxygen species (ROS).[3]

Table 1: Cytotoxic Activity of Hirsutane Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Hirsutanol A Various Potent [4]
Hydropusin A NCI-H187 161 [5]
6,7-epoxy-4(15)-hirsutene-5-ol NCI-H187 144 [5]
Sterhirsutin A K562 12.97 (µg/mL) [2]
Sterhirsutin A HCT116 10.74 (µg/mL) [2]
Sterhirsutin B K562 16.29 (µg/mL) [2]
Sterhirsutin B HCT116 16.35 (µg/mL) [2]
Hirsutic acid D K562 6.93 (µg/mL) [2]
Hirsutic acid D HCT116 25.43 (µg/mL) [2]
Hirsutic acid E K562 30.52 (µg/mL) [2]
Hirsutic acid E HCT116 24.17 (µg/mL) [2]
Sterhirsutins E-G, I K562, HCT116 6 - 20 [2]
1-desoxy-hypnophilin L929 2.4 (µg/mL) [2]
6,7-epoxy-4(15)-hirsutene-5-ol L929 0.9 (µg/mL) [2]
Cucumins A-C L1210 0.5 - 1 (mg/mL, IC100) [2]

| Xeromphalinones A, B, F, Chlorostereone | Jurkat | 1 - 5 (µg/mL) |[2] |

Antimicrobial Activity

Several hirsutane sesquiterpenoids have demonstrated activity against a range of bacteria and fungi. This suggests their potential as lead compounds for the development of new antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

Table 2: Antimicrobial Activity of Hirsutane Derivatives

Compound Microbial Strain MIC (µg/mL) Reference
Aryl himachalene derivative 16a Bacillus subtilis 46.8 - 750 [6]
Aryl himachalene derivative 16a Micrococcus luteus 46.8 - 750 [6]
Aryl himachalene derivative 16a Staphylococcus aureus 46.8 - 750 [6]
Aryl himachalene derivative 16a Aspergillus sydowii 23.4 - 187.5 [6]
Aryl himachalene derivative 16a Aspergillus parasiticus 23.4 - 187.5 [6]

| Aryl himachalene derivative 16a | Aspergillus ochraceous | 23.4 - 187.5 |[6] |

Anti-inflammatory Activity

While quantitative data for the anti-inflammatory activity of a broad range of this compound derivatives is less compiled in single sources, the foundational compound hirsutine (B150204), an indole (B1671886) alkaloid with a related structural class, demonstrates significant anti-inflammatory properties. Hirsutine has been shown to inhibit the production of pro-inflammatory mediators by suppressing key signaling pathways. This provides a strong rationale for investigating the anti-inflammatory potential of this compound and its direct derivatives.

Key Signaling Pathways

The biological effects of hirsutane derivatives are mediated through the modulation of several key intracellular signaling pathways. In cancer cells, these compounds can induce DNA damage and apoptosis. A notable example is hirsutine, which selectively targets HER2-positive breast cancer cells by inducing a DNA damage response, suppressing the HER2, NF-κB, and Akt pathways, and activating the p38 MAPK pathway.[7]

Hirsutine_Anticancer_Signaling Hirsutine Hirsutine HER2 HER2 Pathway Hirsutine->HER2 NFkB NF-κB Pathway Hirsutine->NFkB Akt Akt Pathway Hirsutine->Akt p38 p38 MAPK Pathway Hirsutine->p38 DNA_Damage DNA Damage Response (γH2AX ↑) Hirsutine->DNA_Damage Apoptosis Apoptosis p38->Apoptosis DNA_Damage->Apoptosis

Anticancer signaling pathways of Hirsutine.

Experimental Protocols

The discovery and development of this compound derivatives rely on robust and reproducible experimental protocols. The following sections detail generalized methodologies for the synthesis of the this compound core and the evaluation of key biological activities.

Synthesis of the this compound Core

The total synthesis of this compound has been achieved through various strategies, often involving key steps like photochemical reactions, cycloadditions, and radical cyclizations.[1][8] These approaches provide a foundation for the synthesis of novel derivatives.

Hirsutene_Synthesis_Workflow Start Starting Materials (e.g., functionalized cyclopentane rings) Step1 Key Reaction (e.g., Photochemical Cycloaddition, Radical Cyclization) Start->Step1 Intermediate Tricyclic Intermediate Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 This compound This compound Core Step2->this compound Derivatization Derivatization This compound->Derivatization Derivatives This compound Derivatives Derivatization->Derivatives MTT_Assay_Workflow Start Seed Cells in 96-well Plate Step1 Treat with this compound Derivatives Start->Step1 Step2 Incubate (24-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (3-4h) Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance (570 nm) Step5->Step6 End Calculate IC50 Step6->End

References

Preliminary Bioactivity Screening of Hirsutane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutane-type sesquiterpenoids are a class of natural products characterized by a unique tricyclic 5-5-5 ring system.[1] Primarily isolated from fungi, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities.[2] Preliminary screenings have revealed promising cytotoxic, antimicrobial, and anti-inflammatory properties among various hirsutane derivatives, making them attractive candidates for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of hirsutane compounds, detailing experimental protocols, presenting quantitative data, and illustrating key signaling pathways.

Cytotoxic Activity

The cytotoxic potential of hirsutane compounds is a significant area of investigation, with several derivatives demonstrating notable activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity of Hirsutane and Related Compounds
CompoundCell LineIC50 (µM)Reference
Sterenoid ESMMC-7721 (Hepatocellular Carcinoma)7.6[3]
Sterenoid EHL-60 (Promyelocytic Leukemia)4.7[3]
Hirsutane Sesquiterpenoid 3 A549 (Lung Carcinoma)13.14[4]
Hirsutane Sesquiterpenoid 3 HepG2 (Hepatocellular Carcinoma)49.02[4]
Hydropusin A (1 )NCI-H187 (Small Cell Lung Cancer)161[5]
6,7-epoxy-4(15)-hirsutene-5-ol (3 )NCI-H187 (Small Cell Lung Cancer)144[5]

Note: The specific structures of compounds designated by numbers can be found in the corresponding references.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[2][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the hirsutane compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Hirsutane Compound Dilutions compound_prep->treatment incubation_treatment Incubate (e.g., 24-72h) treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate (4h) mtt_addition->incubation_mtt solubilization Solubilize Formazan incubation_mtt->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Several hirsutane-type sesquiterpenoids have demonstrated inhibitory effects against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Hirsutane and Related Compounds
CompoundMicroorganismMIC (µg/mL)Reference
Benzoate (B1203000) Derivative 1 Staphylococcus aureus25.0[10]
Benzoate Derivative 1 Methicillin-resistant S. aureus (MRSA)25.0[10]
Benzoate Derivative 2 Staphylococcus aureus25.0[10]
Benzoate Derivative 2 Methicillin-resistant S. aureus (MRSA)25.0[10]
Hirsutane SesquiterpenoidEscherichia coli12.5 - 25.0[3]
Hirsutane SesquiterpenoidSalmonella typhimurium12.5 - 25.0[3]
Hirsutane SesquiterpenoidStaphylococcus aureus12.5 - 25.0[3]

Note: The specific structures of compounds designated by numbers can be found in the corresponding references.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[11]

Procedure:

  • Compound Preparation: Prepare a stock solution of the hirsutane compound in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[14]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Hirsutane Compound inoculation Inoculate Microtiter Plate compound_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Figure 2. Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Hirsutane compounds have demonstrated the ability to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Hirsutane and Related Compounds
CompoundAssayCell LineIC50 (µM)Reference
Benzoate Derivative 1 NO InhibitionLPS-stimulated Macrophages19.17[10]
Hirsutane Sesquiterpenoid 3 NO InhibitionLPS-stimulated Macrophages15.44[10]
Chondroterpene ANO InhibitionMurine BV-2 Microglial Cells- (Significant Inhibition)[13]
Hirsutanol ANO InhibitionMurine BV-2 Microglial Cells- (Most Potent Inhibitor)[13]

Note: The specific structures of compounds designated by numbers can be found in the corresponding references.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatants.[15]

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[15]

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the hirsutane compounds for 1-2 hours.[12]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor). Incubate for 18-24 hours.[16][17]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[18]

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[15][18]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[12][15]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[18]

Signaling Pathway Modulation

The anti-inflammatory effects of some hirsutane compounds are attributed to their ability to modulate key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[19][20]

Hirsutine, an indole (B1671886) alkaloid with structural similarities to some hirsutane precursors, has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory mediators.[11]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Hirsutane Hirsutane Compounds Hirsutane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, Cytokines) DNA->Pro_inflammatory_genes Induces

Figure 3. Simplified NF-κB signaling pathway and potential inhibition by hirsutane compounds.

Conclusion

Hirsutane compounds represent a promising class of natural products with multifaceted bioactivities. The preliminary screening data for their cytotoxic, antimicrobial, and anti-inflammatory effects warrant further investigation. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation of these and other novel compounds. A deeper understanding of their mechanisms of action, particularly their modulation of critical signaling pathways like NF-κB, will be crucial in advancing their potential as therapeutic leads. Future research should focus on expanding the library of tested hirsutane derivatives, elucidating structure-activity relationships, and conducting in vivo efficacy and safety studies.

References

Spectroscopic Data of Hirsutene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product hirsutene. The information is presented in a structured format to facilitate its use in research, natural product synthesis, and drug development.

Introduction to this compound

This compound is a tricyclic sesquiterpene natural product belonging to the triquinane family. Its unique angularly fused five-membered ring system has made it a popular target for total synthesis, leading to the development of novel synthetic strategies. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the verification of synthetic samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR data for this compound, which are essential for confirming its complex three-dimensional structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-12.35m
H-2α1.55m
H-2β1.30m
H-3α1.60m
H-3β1.40m
H-52.10m
H-6α1.70m
H-6β1.50m
H-72.40m
H-8α1.80m
H-8β1.65m
H-101.95m
H-12 (CH₃)0.95s
H-13 (CH₃)0.98s
H-14 (CH₃)1.05d7.0
H-154.85, 4.70br s, br s
¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of this compound.

Carbon (Position) Chemical Shift (δ, ppm)
C-154.5
C-241.8
C-338.7
C-459.2
C-549.5
C-636.5
C-752.1
C-842.3
C-961.8
C-1045.6
C-11155.8
C-12 (CH₃)28.1
C-13 (CH₃)25.5
C-14 (CH₃)21.2
C-15106.3

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions.

m/z Relative Intensity (%) Proposed Fragment
20445[M]⁺ (Molecular Ion)
189100[M - CH₃]⁺
17520[M - C₂H₅]⁺
16135[M - C₃H₇]⁺
14725[M - C₄H₉]⁺
13330[M - C₅H₁₁]⁺
11940[M - C₆H₁₃]⁺
10555[C₈H₉]⁺
9170[C₇H₇]⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR and MS data for sesquiterpenes like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters provided by the spectrometer software are typically used, with optimization of mixing times and delays as needed for the specific molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.

GC Parameters (Typical):

  • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, DB-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used for terpene analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5-10 °C/min.

    • Final hold: Hold at 240 °C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 to 50:1, depending on the sample concentration.

MS Parameters (Typical for Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2-3 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation and Verification A Natural Source (e.g., Coral) B Extraction A->B Solvent Extraction C Chromatographic Purification B->C Crude Extract D NMR Spectroscopy (1H, 13C, 2D) C->D Purified This compound E Mass Spectrometry (GC-MS) C->E Purified This compound F Data Processing and Analysis D->F NMR Spectra E->F Mass Spectrum G Structure Proposal F->G H Comparison with Literature Data or Synthetic Standard G->H I Final Structure Confirmation H->I

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to consult the primary literature for more specific details related to their particular experimental setup and research goals.

The Dawn of Hirsutane Chemistry: A Technical Guide to the Core Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hirsutane skeleton, a unique tricyclic 5-5-5 fused ring system, represents a fascinating chapter in the history of natural product chemistry. Its intricate architecture and the biological activities of its derivatives have captivated chemists for decades. This technical guide delves into the seminal early studies that first identified, characterized, and synthesized this important class of sesquiterpenoids. We provide a detailed look at the foundational experimental protocols, quantitative data from these pioneering efforts, and the logical pathways that guided this early research.

Discovery and Structural Elucidation of the Hirsutane Core

The journey into the world of hirsutanes began in the mid-20th century with the isolation of hirsutic acid C from the fungus Stereum hirsutum. This discovery laid the groundwork for all subsequent research into this class of compounds.

Isolation of Hirsutic Acid C

The initial isolation of hirsutic acid C was a meticulous process involving classical natural product extraction and purification techniques. The general workflow is outlined below.

experimental_workflow_isolation fungus Stereum hirsutum culture extraction Solvent Extraction (e.g., with chloroform (B151607) or ether) fungus->extraction crude_extract Crude Extract extraction->crude_extract acid_extraction Acidic Extraction (e.g., with sodium bicarbonate) crude_extract->acid_extraction acidic_fraction Acidic Fraction acid_extraction->acidic_fraction crystallization Crystallization acidic_fraction->crystallization hirsutic_acid_c Hirsutic Acid C Crystals crystallization->hirsutic_acid_c

Figure 1: General workflow for the isolation of hirsutic acid C.

Experimental Protocol: Isolation of Hirsutic Acid C from Stereum hirsutum

The following is a generalized protocol based on the early literature for the isolation of hirsutic acid C:

  • Culturing: Stereum hirsutum was cultured on a suitable liquid medium.

  • Extraction: The culture filtrate was extracted with an organic solvent like chloroform or ether to separate the organic metabolites from the aqueous medium.

  • Acidic Fractionation: The organic extract was then treated with an aqueous solution of sodium bicarbonate to selectively extract the acidic components, including hirsutic acid C.

  • Purification: The aqueous layer was acidified and re-extracted with an organic solvent. This extract, containing the crude acidic fraction, was then concentrated.

  • Crystallization: The crude acidic fraction was purified by repeated crystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/petroleum ether) to yield pure crystals of hirsutic acid C.

  • Characterization: The structure of the isolated compound was determined using techniques available at the time, primarily melting point, elemental analysis, and infrared spectroscopy, and later confirmed and refined by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Early Spectroscopic and Structural Data

The initial structural elucidation of hirsutic acid C was a significant challenge, relying on degradative chemistry and the limited spectroscopic tools of the era. The key physical and spectroscopic data are summarized below.

PropertyValue
Melting Point228-230 °C
Molecular FormulaC₁₅H₂₀O₄
Infrared (IR) ν_max (cm⁻¹)~3400 (hydroxyl), ~1700 (carbonyl)

Pioneering Total Syntheses of the Hirsutane Skeleton

The novel tricyclic structure of the hirsutanes presented a formidable challenge and an attractive target for synthetic organic chemists. The development of synthetic routes not only confirmed the proposed structures but also paved the way for the synthesis of various analogues for biological testing.

Trost's Synthesis of (±)-Hirsutic Acid C (1979)

One of the early landmark syntheses of hirsutic acid C was reported by Barry M. Trost and his group. A key feature of their strategy was the use of a palladium-catalyzed cyclization.

Experimental Protocol: A Key Step in Trost's Synthesis

A representative experimental step from Trost's synthesis is the palladium-catalyzed cyclization to form the tricyclic core:

  • Reactants: The acyclic precursor containing appropriately positioned functional groups was dissolved in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Catalyst: A catalytic amount of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), was added to the solution.

  • Reaction Conditions: The reaction mixture was stirred at a specific temperature (e.g., reflux) for a defined period to effect the cyclization.

  • Workup and Purification: After the reaction was complete, the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to afford the desired tricyclic intermediate.

StepYield (%)
Palladium-catalyzed cyclization~60-70%
Other steps in the synthesisVaries
Paquette's Synthesis of (±)-Hirsutene (1982)

Leo A. Paquette and his team developed a distinct and elegant approach to the synthesis of hirsutene, the parent hydrocarbon of the hirsutane family. Their strategy involved a key photochemical rearrangement.

Experimental Protocol: A Key Step in Paquette's Synthesis

A pivotal step in Paquette's synthesis was the photochemical [2+2] cycloaddition:

  • Reactants: The cyclopentenone starting material and an appropriate olefin were dissolved in a suitable solvent like acetone (B3395972) or acetonitrile.

  • Irradiation: The solution was irradiated with a high-pressure mercury lamp through a Pyrex filter to initiate the cycloaddition reaction.

  • Reaction Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent was evaporated, and the resulting photoproduct was purified by column chromatography to yield the bicyclic intermediate, which was then elaborated to this compound.

StepYield (%)
Photochemical cycloaddition~50-60%
Other steps in the synthesisVaries

Early Insights into Hirsutane Biosynthesis

Understanding the natural synthetic machinery that produces the hirsutane skeleton was another key area of early research. These studies provided fundamental knowledge of the enzymatic processes involved in terpene cyclization.

The Protoilludyl Cation Hypothesis

Early biosynthetic studies on related sesquiterpenoids led to the hypothesis that the hirsutane skeleton, like other triquinanes, arises from the cyclization of farnesyl pyrophosphate (FPP) via a protoilludyl cation intermediate.

biosynthesis_pathway FPP Farnesyl Pyrophosphate (FPP) Protoilludyl_Cation Protoilludyl Cation FPP->Protoilludyl_Cation Sesquiterpene Synthase Hirsutyl_Cation Hirsutyl Cation This compound This compound Hirsutyl_Cation->this compound Elimination Protoilludyl_Cation->Hirsutyl_Cation Rearrangement

Figure 2: Proposed biosynthetic pathway to this compound.
Isotope Labeling Experiments

To probe this hypothesis, early researchers conducted isotope labeling studies. These experiments involved feeding isotopically labeled precursors, such as ¹³C-labeled acetate or mevalonate, to the producing organism and then analyzing the distribution of the label in the final hirsutane product.

Experimental Protocol: Generalized Isotope Labeling Study

  • Precursor Synthesis: An isotopically labeled precursor (e.g., [¹³C₂]acetate) was synthesized or obtained commercially.

  • Feeding: The labeled precursor was added to the culture medium of Stereum hirsutum.

  • Incubation and Isolation: The fungus was allowed to grow for a period, after which the hirsutane-containing product was isolated and purified as described previously.

  • Analysis: The purified product was analyzed by ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C incorporation. The observed labeling pattern was then compared with the pattern predicted by the proposed biosynthetic pathway.

The results of these early labeling experiments provided strong evidence for the proposed biosynthetic pathway involving the protoilludyl cation.

Early Biological Activity Studies

The initial impetus for studying hirsutanes was not only their unique chemical structures but also their reported biological activities. Early screening of crude extracts and purified compounds revealed a range of interesting properties.

Cytotoxic and Antimicrobial Activities

Several early hirsutane derivatives were found to exhibit cytotoxic activity against various cancer cell lines and antimicrobial activity against a range of bacteria and fungi.

CompoundCell Line(s)IC₅₀ (µg/mL)Reference
Hirsutic Acid CVariousNot specified
CoriolinVariousVariable
Hirsutanol AVariousVariable

Note: Early studies often reported qualitative rather than quantitative (IC₅₀) data. The table reflects the general findings of early research.

Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Culture: Cancer cells were cultured in appropriate media in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the test compound (hirsutane derivative) for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was calculated from the dose-response curve.

Conclusion

The early studies on the hirsutane skeleton laid a critical foundation for our current understanding of this important class of natural products. The meticulous work in isolation, structure elucidation, total synthesis, and biosynthetic investigation not only solved the immediate chemical puzzles but also provided new tools and strategies that have had a lasting impact on the field of organic chemistry. The initial discoveries of their biological activities have spurred ongoing research into the development of hirsutane-based derivatives as potential therapeutic agents. This guide serves as a testament to the ingenuity and perseverance of the early pioneers in this field and as a valuable resource for contemporary researchers building upon their legacy.

The Intricate Relationship Between Hirsutene and Hirsutic Acid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene and hirsutic acid C are two closely related natural products belonging to the family of triquinane sesquiterpenoids. These molecules, characterized by their linearly fused tricyclopentanoid ring systems, have garnered significant attention from the scientific community due to their complex structures and potential biological activities. This compound, a hydrocarbon, is the biosynthetic precursor to the more highly oxygenated hirsutic acid C.[1][2] This technical guide provides an in-depth exploration of the core relationship between these two compounds, detailing their biosynthesis, chemical synthesis, and physicochemical properties.

Chemical Structures and Properties

This compound and hirsutic acid C share a common tricyclic core, with hirsutic acid C distinguished by the presence of a carboxylic acid, a hydroxyl group, and an epoxide.

PropertyThis compoundHirsutic Acid C
Molecular Formula C₁₅H₂₄C₁₅H₂₀O₄
Molar Mass 204.35 g/mol 264.32 g/mol
Appearance -Prisms from ethanol
Melting Point -179-182 °C
Optical Rotation -[α]D²³ +116° (c = 1.05)
Spectroscopic Data (¹H NMR, CDCl₃) Specific shifts available in detailed spectroscopic data tables below.Specific shifts available in detailed spectroscopic data tables below.
Spectroscopic Data (¹³C NMR, CDCl₃) Specific shifts available in detailed spectroscopic data tables below.Specific shifts available in detailed spectroscopic data tables below.

Biosynthesis: From Farnesyl Pyrophosphate to this compound

The biosynthesis of this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). A specific enzyme, this compound synthase, catalyzes the complex cyclization and rearrangement cascade that transforms the linear FPP molecule into the intricate tricyclic structure of this compound.

Biosynthesis_of_this compound FPP Farnesyl Pyrophosphate (FPP) Hirsutene_Synthase This compound Synthase FPP->Hirsutene_Synthase Intermediates Cationic Intermediates (via cyclization and rearrangements) Hirsutene_Synthase->Intermediates Cyclization & 1,2-hydride and 1,2-alkyl shifts This compound This compound Intermediates->this compound Deprotonation

Biosynthetic pathway of this compound from FPP.

The Chemical Relationship: Conversion of this compound to Hirsutic Acid C

This compound serves as the foundational hydrocarbon scaffold for a variety of more complex, oxygenated triquinanes, including hirsutic acid C. While the exact biosynthetic pathway for this conversion in nature is not fully elucidated, it is understood to involve a series of oxidation reactions. This transformation highlights the role of this compound as a key intermediate in the generation of a diverse array of natural products.

Hirsutene_to_Hirsutic_Acid_C This compound This compound Oxidation Multiple Enzymatic Oxidation Steps This compound->Oxidation Hirsutic_Acid_C Hirsutic Acid C Oxidation->Hirsutic_Acid_C

Conceptual conversion of this compound to hirsutic acid C.

Total Synthesis of this compound: The Curran Approach

One of the notable total syntheses of (±)-hirsutene was reported by Dennis P. Curran in 1985, which features a radical-initiated tandem cyclization as the key step.[3] This strategic approach efficiently constructs the complex tricyclopentanoid framework.

Experimental Workflow: Curran's Total Synthesis of this compound

Curran_Synthesis_Workflow cluster_start Starting Material Preparation cluster_middle Key Cyclization Precursor Synthesis cluster_end Final Assembly A Lactone Intermediate B Ireland-Claisen Rearrangement A->B LDA, TBSCl C Phenylselenolactonization B->C PhSeCl D Oxidative Elimination C->D H₂O₂ E SN2' Reaction D->E Cuprate F Deprotection to Carboxylic Acid E->F Deprotection G Conversion to Iodoenyne F->G Multi-step conversion H Radical Initiated Tandem Cyclization G->H AIBN, n-Bu₃SnH I (±)-Hirsutene H->I

References

Methodological & Application

Total Synthesis Strategies for (±)-Hirsutene: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of various total synthesis strategies for (±)-hirsutene, a sesquiterpene with a distinctive tricyclic carbon skeleton. This guide includes a comparative summary of key quantitative data, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic pathways.

Hirsutene is a natural product belonging to the triquinane class of sesquiterpenes, characterized by a linear array of three fused five-membered rings. Its compact and stereochemically rich structure has made it a popular target for total synthesis, leading to the development of a variety of innovative synthetic strategies. These approaches showcase a range of chemical transformations, from classic cycloadditions to modern radical cyclizations and metathesis reactions.

Comparative Analysis of Synthetic Strategies

The following table summarizes the quantitative data for several notable total syntheses of (±)-hirsutene, offering a clear comparison of their efficiency in terms of step count and overall yield.

Principal Investigator Year Key Strategy Number of Steps (Linear) Overall Yield (%) Reference
Tomas Hudlicky1980Arene-olefin photocycloaddition10Not explicitly statedJ. Am. Chem. Soc. 1980, 102, 6351–6353[1]
R. Daniel Little1981Intramolecular diyl trapping~10Not explicitly statedJ. Am. Chem. Soc. 1981, 103, 2744–2749
Goverdhan Mehta1981Olefin metathesisNot explicitly statedNot explicitly statedJ. Chem. Soc., Chem. Commun., 1981, 756[2]
Dennis P. Curran1985Tandem radical cyclization12~5.7J. Am. Chem. Soc. 1985, 107, 1448–1449[3]
Masahiko Iyoda1986[2+2] Photocycloaddition-fragmentation4~15J. Chem. Soc., Chem. Commun., 1986, 1049[4]
Theodore Cohen1992Annulation of a cyclopentenone9~18.8J. Org. Chem. 1992, 57, 1968–1969
Takeshi Tatsuta1976Photochemical cycloadditionNot explicitly statedNot explicitly statedTetrahedron Lett. 1976, 17, 2795–2796

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of some of the key synthetic strategies employed in the total synthesis of (±)-hirsutene.

Hudlicky_Synthesis A Arene C Photocycloaddition Adduct A->C B Olefin B->C D Rearranged Intermediate C->D Rearrangement E (±)-Hirsutene D->E Further Elaboration

Caption: Hudlicky's Arene-Olefin Photocycloaddition Strategy.

Curran_Synthesis A Acyclic Precursor C Tandem Radical Cyclization A->C B Radical Initiator B->C Initiation D Tricyclic Intermediate C->D E (±)-Hirsutene D->E Final Steps

Caption: Curran's Tandem Radical Cyclization Approach.

Mehta_Synthesis A Dienyne Substrate B Olefin Metathesis A->B Ru Catalyst C Bicyclic Intermediate B->C D Further Cyclization C->D E (±)-Hirsutene D->E

References

Enantioselective Synthesis of (+)-Hirsutene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective total synthesis of (+)-hirsutene, a tricyclic sesquiterpene. The core of this synthesis is a highly efficient organocatalytic asymmetric transannular aldol (B89426) reaction, which establishes the key stereochemistry of the molecule. The protocols outlined are based on the successful synthesis reported by Chandler and List in 2008, which stands as the shortest asymmetric total synthesis of this natural product to date.[1][2]

Hirsutene is a precursor in the biosynthesis of other complex natural products, such as hirsutic acid and coriolin, some of which exhibit antibiotic and antitumor properties.[1] This asymmetric synthesis provides a reliable method for accessing the optically pure (+)-enantiomer for further investigation and development.

I. Synthetic Strategy Overview

The enantioselective synthesis of (+)-hirsutene begins with the preparation of a key precursor, the 1,4-cyclooctanedione (B8789919) 4 . This precursor undergoes the pivotal organocatalytic asymmetric transannular aldol reaction to form the tricyclic β-hydroxy ketone 5 . Subsequent functional group manipulations, including dehydration, reduction, and olefination, complete the synthesis of the target molecule, (+)-hirsutene 9 .

G cluster_prep Precursor Synthesis cluster_core Core Tricyclic Assembly cluster_finish Final Transformations A Commercially Available Starting Materials B Synthesis of Diazo Ketone A->B C Ruthenium-Catalyzed Cyclopropanation/Rearrangement B->C D Hydrogenation C->D E 1,4-Cyclooctanedione (4) D->E F Asymmetric Transannular Aldol Reaction E->F G β-Hydroxy Ketone (5) F->G H Dehydration G->H I Enone (6) H->I J Reduction & Methylation I->J K Ketone (8) J->K L Wittig Olefination K->L M (+)-Hirsutene (9) L->M G cluster_workflow Asymmetric Aldol Reaction Workflow start Start reagents Dissolve Diketone (4) in DMSO (0.5 M) start->reagents catalyst Add trans-4-fluoro-L-proline (10 mol%) reagents->catalyst reaction Stir at Room Temperature (15-24 h) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product β-Hydroxy Ketone (5) (84% Yield, 98:2 er) purification->product end End product->end

References

Radical Cyclization Approach to Hirsutene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a sesquiterpene natural product characterized by a linear tricyclopentanoid ring system. First isolated from the fungus Coriolus consors, it has garnered significant attention from the synthetic chemistry community due to its unique structural features, including four contiguous stereocenters and a quaternary carbon atom.[1][2] The development of efficient synthetic routes to this compound and its analogs is of interest for potential applications in medicinal chemistry and drug development, as related, more highly oxygenated compounds have shown antitumor activity.[1]

One of the landmark approaches to the total synthesis of (±)-hirsutene was developed by Dennis P. Curran and Donna M. Rakiewicz in 1985.[1][2] This strategy features a key tandem radical cyclization reaction to construct the characteristic triquinane skeleton.[1] This method has proven to be a powerful tool for the formation of multiple carbon-carbon bonds in a single step, efficiently assembling the complex core of this compound.[2] These application notes provide a detailed overview of this synthetic approach, including experimental protocols for key steps and a summary of reaction efficiencies.

Data Presentation

The following table summarizes the quantitative data for the key steps in the radical cyclization-based synthesis of (±)-hirsutene.

StepReactionReagents and ConditionsYield (%)
1Ireland-Claisen Rearrangement & Phenylselenolactonization1. LDA, TBSCl, THF-HMPA, -78 °C; 2. CHCl₃, Δ; 3. PhSeCl, CH₂Cl₂, -78 °C75 (over 3 steps)
2Oxidative Elimination3% aq. H₂O₂, THF, 0 °C82
3SN2' Addition and Deprotection1. (CH₃)₂CuLi, THF-Me₂S, -78 to -20 °C; 2. cat. PPTS, EtOH, Δ75 (over 2 steps)
4Reduction, Triflation, and Iodination1. DIBAL-H, THF, -78 °C to r.t.; 2. Tf₂O, pyr, CH₂Cl₂, -10 °C; 3. TBAI, PhH, Δ50 (over 3 steps)
5Alkynylation and Desilylation1. Trimethylsilylacetylene (B32187), n-BuLi, HMPA-THF, 0 °C; 2. TBAF, THF75 (over 2 steps)
6Tandem Radical Cyclization n-Bu₃SnH, cat. AIBN, PhH, Δ 64

Experimental Protocols

Preparation of the Radical Cyclization Precursor (Iodoenyne)

This multi-step sequence transforms a cyclopentene (B43876) derivative into the key iodoenyne substrate for the radical cyclization.

1. Ireland-Claisen Rearrangement and Phenylselenolactonization:

2. Oxidative Elimination:

  • Protocol: The phenylseleno lactone B is dissolved in THF and treated with 3% aqueous hydrogen peroxide at 0 °C. The reaction is stirred overnight to yield the unsaturated lactone C .

  • Yield: 82%.[2]

3. SN2' Addition and Deprotection:

  • Protocol: The unsaturated lactone C is reacted with lithium dimethylcuprate in a mixture of THF and dimethyl sulfide (B99878) at -78 °C to -20 °C. The resulting intermediate is then treated with a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) in refluxing ethanol (B145695) to furnish the carboxylic acid E .

  • Yield: 75% over two steps.[2]

4. Reduction, Triflation, and Iodination:

5. Alkynylation and Desilylation:

  • Protocol: To a solution of trimethylsilylacetylene in HMPA-THF at 0 °C is added n-butyllithium. The resulting lithium acetylide is then reacted with the iodide F . The trimethylsilyl (B98337) protecting group is subsequently removed by treatment with tetrabutylammonium fluoride (B91410) (TBAF) in THF to provide the terminal alkyne, which is the iodoenyne radical cyclization precursor H .

  • Yield: 75% over two steps.[2]

Key Experiment: Tandem Radical Cyclization for the Synthesis of (±)-Hirsutene

This is the crucial step where the tricyclopentanoid core of this compound is assembled.

  • Protocol: A solution of the iodoenyne precursor H in benzene is heated to reflux. To this solution is added a solution of tri-n-butyltin hydride (n-Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) in benzene via syringe pump over a period of time. After the addition is complete, the reaction mixture is refluxed for an additional hour. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford (±)-hirsutene.

  • Yield: 64%.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

radical_cyclization_mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN initiator_rad Initiator Radical AIBN->initiator_rad Δ Bu3Sn_rad n-Bu₃Sn• initiator_rad->Bu3Sn_rad + n-Bu₃SnH Bu3SnH n-Bu₃SnH precursor Iodoenyne Precursor (H) Bu3Sn_rad->precursor alkyl_rad Alkyl Radical precursor->alkyl_rad + n-Bu₃Sn• - n-Bu₃SnI cyclized_rad1 First Cyclized Radical alkyl_rad->cyclized_rad1 5-exo-trig cyclization cyclized_rad2 Second Cyclized Radical cyclized_rad1->cyclized_rad2 5-exo-dig cyclization This compound (±)-Hirsutene cyclized_rad2->this compound + n-Bu₃SnH - n-Bu₃Sn•

Caption: Mechanism of the tandem radical cyclization to form this compound.

hirsutene_synthesis_workflow start Starting Acetate (A) lactone_B Phenylseleno Lactone (B) start->lactone_B 1. Ireland-Claisen 2. Phenylselenolactonization lactone_C Unsaturated Lactone (C) lactone_B->lactone_C Oxidative Elimination acid_E Carboxylic Acid (E) lactone_C->acid_E SN2' Addition & Deprotection iodide_F Iodide (F) acid_E->iodide_F Reduction, Triflation, & Iodination precursor_H Iodoenyne Precursor (H) iodide_F->precursor_H Alkynylation & Desilylation This compound (±)-Hirsutene precursor_H->this compound Tandem Radical Cyclization

Caption: Overall workflow for the synthesis of (±)-hirsutene via radical cyclization.

Conclusion

The radical cyclization approach to the synthesis of this compound, pioneered by Curran and Rakiewicz, represents a significant achievement in natural product synthesis. The key tandem radical cyclization step allows for the efficient construction of the complex tricyclopentanoid core of the molecule. The protocols and data presented herein provide a valuable resource for researchers interested in the synthesis of this compound and other related polyquinane natural products. The robustness and elegance of this strategy continue to inspire the development of new synthetic methodologies based on radical cyclizations.

References

Chemoenzymatic Synthesis of Hirsutene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a tricyclic sesquiterpene natural product that has served as a key target in the development of synthetic methodologies due to its complex, linearly-fused triquinane skeleton. While numerous total syntheses of this compound have been reported, chemoenzymatic approaches offer the advantages of high stereoselectivity and the use of renewable starting materials under mild reaction conditions. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of this compound, focusing on two primary strategies: a multi-step synthesis commencing with the microbial oxidation of toluene (B28343), and a direct enzymatic cyclization of farnesyl pyrophosphate.

Chemoenzymatic Synthesis of (-)-Hirsutene from Toluene

This strategy employs a key enzymatic step at the beginning of the synthesis to establish chirality, followed by a series of chemical transformations to construct the this compound framework. The overall workflow is depicted below.

Chemoenzymatic_Synthesis_of_this compound Toluene Toluene cis_Diol cis-1,2-Dihydroxy- 1-methylcyclohexa-3,5-diene Toluene->cis_Diol Microbial Dihydroxylation Diels_Alder_Adduct Bicyclo[2.2.2]octenone derivative cis_Diol->Diels_Alder_Adduct High-Pressure Diels-Alder Rearrangement_Substrate Photorearrangement Precursor Diels_Alder_Adduct->Rearrangement_Substrate Chemical Modifications Triquinane Triquinane Intermediate Rearrangement_Substrate->Triquinane Oxa-di-π-methane Rearrangement This compound (-)-Hirsutene Triquinane->this compound Further Elaboration

Caption: Overall workflow for the chemoenzymatic synthesis of (-)-hirsutene from toluene.

Experimental Protocols

1. Microbial Dihydroxylation of Toluene

This initial enzymatic step utilizes a mutant strain of Pseudomonas putida to catalyze the enantioselective cis-dihydroxylation of toluene, producing enantiomerically pure (+)-cis-(1R,2S)-1,2-dihydroxy-1-methylcyclohexa-3,5-diene.[1][2][3]

  • Microorganism: Pseudomonas putida UV4 (a constitutive blocked mutant).

  • Culture Medium: A mineral salts medium with glucose as the carbon source.

  • Fermentation Conditions:

    • The fermentation is carried out in a 2.5-L fermenter.

    • Glucose is fed over an 18-hour period.

    • The pH is maintained at a controlled level.

    • Optimal toluene dioxygenase activity is typically achieved in the later stages of fermentation.[1]

  • Protocol:

    • Inoculate the mineral salts medium with a culture of Pseudomonas putida UV4.

    • Incubate the culture under aerobic conditions with controlled pH and temperature.

    • Introduce toluene to the culture, which will be biotransformed into the cis-diol.

    • After the reaction is complete, harvest the cells by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Purify the extracted cis-diol by silica (B1680970) gel chromatography.

2. High-Pressure Diels-Alder Cycloaddition

The enzymatically produced cis-diol undergoes a high-pressure Diels-Alder reaction with cyclopentenone to form a bicyclo[2.2.2]octenone adduct.[4][5]

  • Reactants: (+)-cis-(1R,2S)-1,2-Dihydroxy-1-methylcyclohexa-3,5-diene and cyclopentenone.

  • Reaction Conditions:

    • Pressure: 19 kbar.

    • This high-pressure condition is necessary to promote the cycloaddition.

  • Protocol:

    • Combine the cis-diol and cyclopentenone in a suitable reaction vessel for high-pressure reactions.

    • Pressurize the vessel to 19 kbar and maintain the reaction for the required duration.

    • After depressurization, concentrate the reaction mixture.

    • Purify the resulting adduct by column chromatography.

3. Oxa-di-π-methane Rearrangement

Following several chemical modifications of the Diels-Alder adduct, a key photochemical oxa-di-π-methane rearrangement is performed to construct the tricyclic core of this compound.[6][7]

  • Substrate: A bicyclo[2.2.2]octenone derivative obtained from the initial adduct.

  • Reaction Conditions:

  • Protocol:

    • Dissolve the bicyclo[2.2.2]octenone substrate and acetophenone in acetone in a photochemical reactor.

    • Irradiate the solution with a suitable UV lamp until the starting material is consumed (monitored by TLC or GC).

    • Remove the solvent under reduced pressure.

    • Purify the resulting mixture of epimeric triquinane products by column chromatography. A combined yield of approximately 90-95% can be expected for the epimers.[6][7]

Quantitative Data Summary
StepProductYieldNotes
Oxa-di-π-methane RearrangementCyclopropannulated triquinane epimers90-95%Combined yield of a roughly 1:1 epimeric mixture.[6][7]
Reductive Cleavage of CyclopropaneTriquinane ketone intermediate88%At 81% conversion.[3]

Direct Enzymatic Synthesis of (+)-Hirsutene

This approach utilizes a specific enzyme, this compound synthase, to directly convert a linear isoprenoid precursor, farnesyl pyrophosphate (FPP), into the complex tricyclic structure of this compound in a single step.

Enzymatic_Hirsutene_Synthesis FPP Farnesyl Pyrophosphate (FPP) This compound (+)-Hirsutene FPP->this compound Enzymatic Cyclization Enzyme This compound Synthase (from S. ochraceum) Enzyme->this compound

Caption: Direct enzymatic synthesis of (+)-hirsutene from farnesyl pyrophosphate.

Experimental Protocols

1. Heterologous Expression and Purification of this compound Synthase

The this compound synthase from Steccherinum ochraceum can be heterologously expressed in E. coli and purified for in vitro synthesis.[8] The following is a general protocol based on the purification of other terpene synthases, such as α-humulene synthase, and would need to be optimized for this compound synthase.[9]

  • Expression System: E. coli BL21(DE3) strain transformed with an expression vector containing the this compound synthase gene.

  • Protocol:

    • Grow the transformed E. coli cells in a suitable culture medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-20°C) overnight.

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • If the protein is His-tagged, purify the supernatant using a nickel-NTA affinity chromatography column.

    • Elute the purified enzyme and dialyze it against a storage buffer.

    • Confirm the purity and concentration of the enzyme using SDS-PAGE and a protein assay.

2. Enzymatic Synthesis of (+)-Hirsutene

  • Reactants: Farnesyl pyrophosphate (FPP) and purified this compound synthase.

  • Reaction Buffer: A suitable buffer containing a divalent metal ion cofactor, typically MgCl₂.

  • Protocol:

    • In a reaction vessel, combine the reaction buffer, MgCl₂, and a known amount of purified this compound synthase.

    • Initiate the reaction by adding FPP.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

    • To facilitate product extraction, a two-phase system with an overlay of an organic solvent (e.g., hexane (B92381) or pentane) can be used to capture the volatile this compound as it is formed.

    • Stop the reaction and extract the organic layer.

    • Analyze the product by gas chromatography-mass spectrometry (GC-MS) to confirm the presence of this compound and determine the yield.

Conclusion

The chemoenzymatic synthesis of this compound represents a powerful strategy that combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. The route starting from toluene provides access to (-)-hirsutene through a well-established, albeit lengthy, pathway. The direct enzymatic cyclization of FPP offers a more elegant and atom-economical route to (+)-hirsutene, although it requires the production of the specific this compound synthase enzyme. These detailed protocols and application notes provide a solid foundation for researchers to explore and optimize these chemoenzymatic approaches for the synthesis of this compound and its analogs for various applications in research and development.

References

Application Notes and Protocols for the Synthesis of Hirsutene via Intramolecular Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the total synthesis of (±)-hirsutene, a linearly fused triquinane natural product, utilizing an intramolecular Diels-Alder reaction as the key strategic step. This approach, developed by Sternbach and Ensinger, offers an efficient route to the complex polycyclic framework of hirsutene. The following sections detail the synthetic strategy, quantitative data, experimental protocols, and visualizations of the chemical processes for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The total synthesis of (±)-hirsutene is a multi-step process that culminates in a key intramolecular Diels-Alder cycloaddition to construct the characteristic 5-5-5 tricyclic ring system. The general approach involves the synthesis of a substituted cyclopentadiene (B3395910) precursor tethered to a dienophile. Upon heating, this precursor undergoes an intramolecular [4+2] cycloaddition to yield the this compound skeleton. Subsequent functional group manipulations then afford the final natural product. This strategy showcases the power of the intramolecular Diels-Alder reaction in rapidly building molecular complexity from a relatively simple acyclic precursor.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of (±)-hirsutene as reported by Sternbach and Ensinger. Please note that while the overall yield is documented, step-by-step yields and detailed stereoselectivity data for the key Diels-Alder reaction are not fully available in the reviewed literature.

Step No.ReactionStarting MaterialProductYield (%)Stereoselectivity (endo:exo)
1-19Multi-step synthesis of Diels-Alder precursorCommercially available starting materialsSubstituted cyclopentadiene tethered to a dienophileData not availableNot applicable
20Intramolecular Diels-Alder ReactionSubstituted cyclopentadiene tethered to a dienophileTricyclic intermediateData not availablePredominantly endo (inferred)
-Overall -(±)-Hirsutene 19 -

Experimental Protocols

The following are generalized experimental protocols for the key stages of the (±)-hirsutene synthesis. For precise quantities, reaction conditions, and purification procedures, consultation of the original publication by Sternbach and Ensinger is recommended.

1. Synthesis of the Intramolecular Diels-Alder Precursor:

The synthesis of the key precursor is a multi-step sequence that involves the construction of a cyclopentadiene ring and the attachment of a side chain containing the dienophile. This process typically involves standard organic transformations such as alkylations, functional group interconversions, and the formation of the diene system. A generalized workflow is as follows:

  • Step 1: Elaboration of the Dienophile-Containing Side Chain: This involves the synthesis of a carbon chain with the desired dienophile functionality, which will be attached to the cyclopentadiene precursor.

  • Step 2: Formation of the Substituted Cyclopentadiene: A suitably functionalized cyclopentane (B165970) derivative is used as the starting point. Introduction of unsaturation to form the cyclopentadiene can be achieved through various elimination reactions.

  • Step 3: Coupling of the Cyclopentadiene and Dienophile Moieties: The side chain containing the dienophile is coupled to the cyclopentadiene precursor to form the final substrate for the intramolecular Diels-Alder reaction.

2. The Key Intramolecular Diels-Alder Reaction:

This is the crucial step for the formation of the tricyclic core of this compound.

  • Reaction Setup: The Diels-Alder precursor is dissolved in a suitable high-boiling point solvent (e.g., toluene, xylene) in a reaction vessel equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Cycloaddition: The reaction mixture is heated to reflux to induce the intramolecular cycloaddition. The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to isolate the tricyclic intermediate.

3. Conversion of the Tricyclic Intermediate to (±)-Hirsutene:

The product of the Diels-Alder reaction may require further functional group manipulations to yield the final this compound molecule. These steps may include:

  • Reduction of Carbonyl Groups: If the dienophile contained an activating carbonyl group, this may be reduced to a methylene (B1212753) group.

  • Stereochemical Adjustments: In some cases, minor stereochemical corrections may be necessary.

Visualizations

Reaction Workflow:

G cluster_0 Synthesis of Diels-Alder Precursor cluster_1 Key Cycloaddition Step cluster_2 Final Product Formation A Starting Materials B Elaboration of Dienophile Side Chain A->B C Formation of Substituted Cyclopentadiene B->C D Coupling of Fragments C->D E Diels-Alder Precursor D->E F Intramolecular Diels-Alder Reaction E->F G Tricyclic Intermediate F->G H Functional Group Manipulations G->H I (±)-Hirsutene H->I

Caption: Overall workflow for the synthesis of (±)-hirsutene.

Intramolecular Diels-Alder Reaction Mechanism:

G cluster_0 Diels-Alder Precursor cluster_1 Transition State cluster_2 Product Precursor Substituted Cyclopentadiene (Diene) Tethered to a Dienophile TS [4+2] Cycloaddition (endo transition state favored) Precursor->TS Heat Product Tricyclic Core of this compound TS->Product

Caption: Mechanism of the key intramolecular Diels-Alder reaction.

Application Notes and Protocols for the Isolation and Purification of Hirsutene from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a tricyclic sesquiterpene hydrocarbon that forms the structural core of a diverse class of bioactive compounds known as hirsutanoids. These natural products, isolated from various fungi, have garnered significant interest due to their potential therapeutic properties, including antimicrobial and cytotoxic activities. The wood-rotting mushroom, Stereum hirsutum, is a notable producer of this compound and its derivatives.[1][2][3] The biosynthesis of this compound proceeds through the mevalonate (B85504) (MVA) pathway, where farnesyl pyrophosphate (FPP) is cyclized by a specific this compound synthase.[1][4] This document provides detailed protocols for the cultivation of this compound-producing fungi, followed by the extraction, isolation, and purification of this compound.

Data Presentation

While specific yields can vary significantly based on the fungal strain and cultivation conditions, the following table summarizes representative data for this compound production.

ParameterValueFungal StrainReference
This compound Production in Engineered S. cerevisiae78.8 mg/L (for β-barbatene, a related sesquiterpene)Saccharomyces cerevisiae[5]
Sterostrein Q (a hirsutane derivative) MIC vs. E. coli12.5 µg/mLStereum hirsutum FP-91666[3]
Sterostrein Q MIC vs. S. aureus25.0 µg/mLStereum hirsutum FP-91666[3]
Sterostrein Q MIC vs. S. typhimurium50.0 µg/mLStereum hirsutum FP-91666[3]

Experimental Protocols

Protocol 1: Cultivation of Stereum hirsutum

This protocol describes the submerged fermentation of Stereum hirsutum for the production of this compound.

Materials:

  • Stereum hirsutum culture

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Erlenmeyer flasks (250 mL and 1 L)

  • Shaking incubator

  • Laminar flow hood

Procedure:

  • Activation of Culture: In a laminar flow hood, transfer a small piece of Stereum hirsutum mycelium from a stock culture onto a fresh PDA plate. Incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed.[6]

  • Seed Culture Preparation: Aseptically cut out several small agar plugs (approximately 1 cm²) of the actively growing mycelium from the PDA plate. Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB with 5-6 agar plugs.

  • Incubation of Seed Culture: Incubate the seed culture at 25-28°C on a rotary shaker at 150-180 rpm for 5-7 days.[7]

  • Production Culture: After 5-7 days, transfer the seed culture to a 1 L Erlenmeyer flask containing 500 mL of PDB. The inoculum volume should be approximately 10% (v/v) of the production medium.

  • Production Phase: Incubate the production culture at 25-28°C on a rotary shaker at 150-180 rpm for 14-21 days. This compound is a secondary metabolite, and its production is typically initiated during the stationary phase of fungal growth.

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the fungal mycelium and culture broth.

Materials:

  • Stereum hirsutum culture from Protocol 1

  • Ethyl acetate (B1210297)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Harvesting: Separate the fungal mycelium from the culture broth by vacuum filtration using a Büchner funnel.[8]

  • Mycelium Extraction: a. Transfer the harvested mycelium to a flask. b. Add ethyl acetate to the flask in a 1:3 ratio (mycelial wet weight in g : solvent volume in mL). c. Macerate the mycelium using a homogenizer or by vigorous shaking. d. Allow the mixture to stand for 24 hours at room temperature for thorough extraction. e. Filter the mixture to separate the mycelial debris from the ethyl acetate extract. f. Repeat the extraction of the mycelium two more times with fresh ethyl acetate.

  • Broth Extraction: a. Transfer the culture filtrate to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pooling and Drying: Combine all the ethyl acetate extracts from the mycelium and broth. Dry the combined extract over anhydrous sodium sulfate.

  • Concentration: Filter off the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 2

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

  • Glass vials for fraction collection

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-15 mL) in glass vials.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 95:5). Visualize the spots under a UV lamp or by using a suitable staining reagent.

  • Pooling of Fractions: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound. The purity can be further assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification activation Activation of Stereum hirsutum seed_culture Seed Culture Preparation activation->seed_culture production_culture Production Culture seed_culture->production_culture harvesting Harvesting Mycelium & Broth production_culture->harvesting extraction Solvent Extraction (Ethyl Acetate) harvesting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product final_product pooling->final_product Purified this compound hirsutene_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmapp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp Condensation dmapp->fpp Condensation hirsutene_synthase This compound Synthase fpp->hirsutene_synthase This compound This compound hirsutene_synthase->this compound Cyclization

References

Application Notes and Protocols for the Synthesis of Hirsutene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and innovative methods for the synthesis of hirsutene and its derivatives. This compound, a linear triquinane sesquiterpene, serves as a crucial scaffold for compounds with potential therapeutic applications, including antitumor activity.[1] This document details various synthetic strategies, providing researchers with the necessary information to select and implement the most suitable method for their specific research goals.

Introduction to this compound Synthesis

This compound is a natural product first isolated from the fungus Coriolus consors.[2] Its unique tricyclic structure, featuring a linearly fused triquinane skeleton with four contiguous stereocenters, presents a significant synthetic challenge.[1][2] The development of synthetic routes to this compound and its derivatives is of great interest due to the biological activities exhibited by related, more oxygenated compounds like hirsutic acid and corolin, which have shown antitumor properties.[1] This document outlines several key synthetic approaches, including radical cyclization, asymmetric catalysis, photochemical reactions, and chemoenzymatic strategies.

Synthetic Strategies and Methodologies

Several successful total syntheses of this compound have been reported, each employing a unique strategy to construct the challenging 5-5-5 fused ring system.

Tandem Radical Cyclization (Curran Synthesis)

A widely recognized approach to (±)-hirsutene was developed by Dennis P. Curran and involves a radical-initiated tandem cyclization as the key step.[1][2] This strategy is notable for its efficiency in forming the polycyclic framework in a single step from a carefully designed acyclic precursor.[2]

Key Features:

  • Core Reaction: A 5-exo-trig/5-exo-dig radical cyclization cascade.[2]

  • Precursor: A 3,5-disubstituted cyclopentene (B43876) is a major precursor for the radical cyclization process.[1]

  • Important Steps: The synthesis also incorporates other important transformations such as a Luche reduction, an Ireland ester enolate rearrangement, and an SN2' anti lactone opening.[1]

Experimental Protocol: Tandem Radical Cyclization

The final key step in Curran's synthesis of (±)-hirsutene is the tandem radical cyclization of an iodoenyne precursor.

  • Reaction: Iodoenyne H is treated with tributyltin hydride (Bu₃SnH) and a radical initiator, azobisisobutyronitrile (AIBN), in refluxing benzene (B151609).[2][3]

  • Procedure: To a refluxing solution of the iodoenyne precursor in benzene, a solution of Bu₃SnH and a catalytic amount of AIBN in benzene is added dropwise over a period of 1 hour. The reaction mixture is then refluxed for an additional 5 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield (±)-hirsutene.[3]

  • Yield: This key cyclization step proceeds with a reported yield of 64%.[2][3]

Quantitative Data Summary: Curran Synthesis

StepReagents and ConditionsYield
Ireland-Claisen Rearrangement1. LDA, TBSCl, THF-HMPA; 2. CHCl₃, Δ75%
Phenylselenolactonization & EliminationPhSeCl, CH₂Cl₂; then 3% aq H₂O₂, THF82%
Sₙ2' Lactone Opening"D", CuBr·SMe₂, THF-Me₂S; then cat. PPTS, EtOH, Δ75%
Reduction and Iodination1. DIBAL-H, THF; 2. Tf₂O, pyr, CH₂Cl₂; 3. TBAI, PhH, Δ50%
Alkyne CouplingTMS-acetylene, Li, HMPA-THF; then TBAF, THF75%
Tandem Radical Cyclization Bu₃SnH, cat. AIBN, PhH, Δ 64%

Table adapted from Curran, D. P. et al., J. Am. Chem. Soc. 1985, 107, 1448–1449 and Tetrahedron 1985, 41, 3943–3958.[2][3]

Synthetic Workflow: Curran's Tandem Radical Cyclization

Curran_Synthesis A Acetate A B Lactone B A->B Ireland-Claisen Rearrangement E Carboxylic Acid E B->E Elimination, SN2' reaction, Deprotection H Iodoenyne H E->H Further Transformation This compound (±)-Hirsutene H->this compound 5-exo-trig/5-exo-dig Radical Cyclization

Caption: Key stages in the total synthesis of (±)-hirsutene via a tandem radical cyclization strategy.

Catalytic, Asymmetric Transannular Aldolization

An enantioselective synthesis of (+)-hirsutene has been achieved using a proline-derivative catalyzed transannular aldol (B89426) reaction.[4] This method provides access to a key polycyclic intermediate with high enantioselectivity.

Key Features:

  • Core Reaction: A transannular aldol reaction of a 1,4-cyclooctanedione (B8789919).

  • Catalyst: A trans-4-fluoro proline derivative is used to catalyze the reaction.[4]

  • Enantioselectivity: The reaction proceeds with high enantioselectivity, offering a route to the chiral natural product.[4]

Experimental Protocol: Asymmetric Transannular Aldolization

  • Reaction: A 1,4-cyclooctanedione is subjected to a transannular aldol reaction catalyzed by a proline derivative to yield a cyclic β-hydroxy ketone.[4]

  • Procedure: The 1,4-cyclooctanedione is dissolved in a suitable solvent, such as DMF, and the trans-4-fluoro proline catalyst is added. The reaction is stirred at room temperature until completion. The resulting β-hydroxy ketone is then isolated and purified. This intermediate is subsequently converted to (+)-hirsutene through further synthetic steps.[4]

  • Yield and Enantioselectivity: The reaction is reported to give good yields and high enantioselectivities. For example, using (S)-proline as a catalyst for the reaction of 1,5-cyclononanedione resulted in a 77:23 enantiomeric ratio.[4]

Logical Flow of the Asymmetric Synthesis

Asymmetric_Synthesis Diketone 1,4-Cyclooctanedione HydroxyKetone Polycyclic β-Hydroxy Ketone Diketone->HydroxyKetone Catalytic Asymmetric Transannular Aldolization (proline derivative) This compound (+)-Hirsutene HydroxyKetone->this compound Further Synthetic Modifications

Caption: Enantioselective synthesis of (+)-hirsutene via a key transannular aldol reaction.

Photochemical [2+2] Cycloaddition (De Mayo Reaction)

A concise synthesis of this compound has been developed utilizing a de Mayo reaction, which involves the photochemical cycloaddition of an enol.[5]

Key Features:

  • Core Reaction: A photochemical [2+2] cycloaddition between the enol of 5,5-dimethylcyclohexane-1,3-dione (B117516) and 2-methylcyclopent-2-enol.[5]

  • Subsequent Step: The resulting adduct is then subjected to a low-valent titanium reduction to furnish the this compound skeleton.[5]

Experimental Workflow for the De Mayo Reaction Approach

DeMayo_Synthesis Start Enol of 5,5-dimethylcyclohexane-1,3-dione + 2-methylcyclopent-2-enol Adduct Silylated Adduct Start->Adduct Photochemical Cycloaddition This compound This compound Adduct->this compound Low-valent Titanium Reduction

Caption: A photochemical approach to this compound synthesis using the de Mayo reaction.

Chemoenzymatic Synthesis

A chemoenzymatic approach has been employed for the synthesis of (-)-hirsutene, starting from toluene (B28343).[6] This method leverages the power of microbial oxidation to generate an enantiomerically pure starting material.

Key Features:

  • Starting Material: An enantiomerically pure cis-1,2-diol obtained from the microbial oxidation of toluene.[6]

  • Key Reactions: The synthesis involves a high-pressure promoted Diels-Alder cycloaddition and an oxa-di-π-methane rearrangement.[6]

Biological Activity of this compound Derivatives

While this compound itself has a relatively simple hydrocarbon structure, its oxygenated derivatives have attracted significant attention for their biological activities.[2] Hirsutic acid and corolin are two such derivatives that have demonstrated antitumor properties.[1] The synthesis of this compound provides a platform for accessing these more complex and biologically active molecules. Further research into the synthesis of novel this compound derivatives could lead to the discovery of new therapeutic agents.

Biosynthesis of this compound

Nature synthesizes (+)-hirsutene with high efficiency using a chimeric sesquiterpene synthase from Steccherinum ochraceum.[7] The biosynthesis involves a complex cyclization cascade, including three different cyclization processes, a 1,2-hydride shift, and three successive 1,2-alkyl shifts to construct the 5-5-5 fused ring skeleton.[7] Understanding the biosynthetic pathway can provide valuable insights for the development of new synthetic strategies.

Biosynthetic Pathway Overview

Biosynthesis FPP Farnesyl Diphosphate Cyclization Complex Cyclization Cascade (3 cyclizations, 1 hydride shift, 3 alkyl shifts) FPP->Cyclization Sesquiterpene Synthase This compound (+)-Hirsutene Cyclization->this compound

Caption: Simplified overview of the biosynthetic pathway to (+)-hirsutene.

Conclusion

The synthesis of this compound and its derivatives remains an active area of research, driven by the potential biological activities of these complex natural products. The methods outlined in these application notes, from radical cyclizations to asymmetric catalysis and photochemical reactions, provide a powerful toolkit for chemists to access this important class of molecules. The detailed protocols and comparative data presented herein are intended to facilitate the work of researchers in natural product synthesis and drug discovery.

References

In Vitro Assays for Testing Hirsutane Sesquiterpenoid Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutane sesquiterpenoids are a class of natural products characterized by a unique tricyclic skeleton. Found in various fungi and marine organisms, these compounds have garnered significant interest in the field of oncology for their potential cytotoxic and anti-cancer properties. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of hirsutane sesquiterpenoids, aimed at researchers in drug discovery and development. The following sections offer a compilation of cytotoxicity data, step-by-step protocols for key assays, and an overview of the signaling pathways implicated in their mechanism of action.

Data Presentation: Cytotoxicity of Hirsutane Sesquiterpenoids

The cytotoxic effects of several hirsutane sesquiterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following tables summarize the reported IC50 values for various hirsutane sesquiterpenoids.

Table 1: Cytotoxicity (IC50) of Hirsutane Sesquiterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Hirsutanol A SW620 (colon)13.43 (24h), 6.16 (48h), 1.90 (72h)[1]
MDA-MB-231 (breast)35.67 (24h), 18.01 (48h), 10.48 (72h)[1]
Hep3B (hepatocellular carcinoma)14.54 (24h), 6.71 (48h), 3.59 (72h)[2]
CNE1 (nasopharyngeal)10.08[3]
CNE2 (nasopharyngeal)12.72[3]
Coriolin B T-47D (breast)0.7[4]
SNB-75 (CNS)0.5[4]
Chondrosterin A A549 (lung)2.45[4]
CNE2 (nasopharyngeal)4.95[3][4]
LoVo (colon)5.47[4]
Chondrosterin J CNE1 (nasopharyngeal)1.32[3][4]
CNE2 (nasopharyngeal)0.56[3][4]
Sterhirsutins A K562 (leukemia)12.97 (µg/mL)[3][4]
HCT116 (colon)10.74 (µg/mL)[3][4]
Sterhirsutins B K562 (leukemia)16.29 (µg/mL)[3][4]
HCT116 (colon)16.35 (µg/mL)[3][4]
Sterhirsutins E-G, I K562, HCT1166-20[3][4]
Hydropusin A NCI-H187 (lung)161[5]
6,7-epoxy-4(15)-hirsutene-5-ol NCI-H187 (lung)144[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and assay methodology.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel therapeutic agents. The following are detailed protocols for commonly employed in vitro assays suitable for testing hirsutane sesquiterpenoids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Hirsutane sesquiterpenoid stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hirsutane sesquiterpenoid in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4]

    • Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.[6][9]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[4]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plate.[10] The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.[11]

Materials:

  • Hirsutane sesquiterpenoid stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[10]

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM[11]

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells.[12]

    • Incubate at 4°C for 1 hour.[12]

  • Washing:

    • Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA.[10]

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.[10]

    • Incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.[10]

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.[11]

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value as described for the MTT assay.[4]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds exert their effects. Several assays can be used to detect and quantify apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Materials:

  • Hirsutane sesquiterpenoid-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the hirsutane sesquiterpenoid for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Caspases are a family of proteases that are key mediators of apoptosis.[14] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis. Their activity can be measured using a luminogenic or colorimetric substrate.

Materials:

  • Hirsutane sesquiterpenoid-treated and untreated cells

  • Caspase-Glo® 3/7 Assay System (Promega) or similar colorimetric/fluorometric caspase-3/7 assay kit

  • Luminometer or spectrophotometer

Procedure (using Caspase-Glo® 3/7 Assay):

  • Assay Plate Preparation:

    • Seed cells in a 96-well white-walled plate and treat with the hirsutane sesquiterpenoid as for the cytotoxicity assays.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the cytotoxic effects of hirsutane sesquiterpenoids is crucial for their development as therapeutic agents. Research on Hirsutanol A has provided valuable insights into its mode of action.

Hirsutanol A has been shown to induce apoptosis in human cancer cells through a mechanism involving the production of reactive oxygen species (ROS).[1][15] The increased intracellular ROS levels lead to the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[1][15] This ultimately triggers the mitochondrial apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[15]

HirsutanolA_Pathway HirsutanolA Hirsutanol A ROS ↑ Reactive Oxygen Species (ROS) HirsutanolA->ROS JNK JNK Activation ROS->JNK Mito Mitochondrial Perturbation ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a hirsutane sesquiterpenoid is outlined below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Screening cluster_mechanism Mechanism of Action Compound Hirsutane Sesquiterpenoid Stock Solution Treatment Compound Treatment (Serial Dilutions) Compound->Treatment Cells Cancer Cell Line Culture Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (MTT or SRB) Incubation->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) Incubation->ApoptosisAssay CaspaseAssay Caspase Activity Assay Incubation->CaspaseAssay IC50 IC50 Determination ViabilityAssay->IC50 PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) ApoptosisAssay->PathwayAnalysis CaspaseAssay->PathwayAnalysis

Conclusion

The protocols and data presented in this document provide a comprehensive resource for the in vitro evaluation of hirsutane sesquiterpenoid cytotoxicity. The MTT and SRB assays are robust methods for initial screening and IC50 determination, while apoptosis and caspase activity assays can elucidate the mechanism of cell death. Further investigation into the signaling pathways, as has been initiated for Hirsutanol A, will be critical for the continued development of this promising class of natural products as potential anti-cancer agents.

References

Hirsutene as a Versatile Scaffold for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene, a unique tricyclic sesquiterpenoid natural product, presents a compelling and rigid three-dimensional scaffold for the development of novel therapeutic agents. Its linearly fused tricyclopentanoid ring system offers a distinct chemical space for exploration in medicinal chemistry. While this compound itself has not been reported to possess significant biological activity, its more complex, oxygenated relatives, such as hirsutic acid and coriolin, have demonstrated notable antitumor properties.[1] This suggests that the this compound core can serve as a foundational structure for the synthesis of new bioactive molecules. These application notes provide a comprehensive overview of the synthetic accessibility of the this compound scaffold, propose strategies for its derivatization, and detail protocols for evaluating the biological activity of its analogs.

Strategic Approaches for this compound-Based Drug Discovery

The journey from the this compound scaffold to a potential drug candidate involves several key stages, from initial synthesis to biological screening. The following diagram illustrates a typical workflow for a medicinal chemistry campaign centered on the this compound scaffold.

G cluster_0 Synthesis of this compound Scaffold cluster_1 Analog Design & Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization Total_Synthesis Total Synthesis of (±)-Hirsutene SAR_Strategy Structure-Activity Relationship (SAR) Guided Design Total_Synthesis->SAR_Strategy Provides Scaffold Analog_Synthesis Synthesis of this compound Analogs SAR_Strategy->Analog_Synthesis Guides Synthesis Anticancer_Screening Anticancer Activity Screening Analog_Synthesis->Anticancer_Screening Provides Analogs Antimicrobial_Screening Antimicrobial Activity Screening Analog_Synthesis->Antimicrobial_Screening Provides Analogs Lead_Op Lead Optimization Anticancer_Screening->Lead_Op Identifies Hits Antimicrobial_Screening->Lead_Op Identifies Hits Lead_Op->SAR_Strategy Iterative Improvement

Caption: Medicinal chemistry workflow using the this compound scaffold.

Synthesis of the this compound Scaffold

Access to the this compound core is paramount for any medicinal chemistry program. Several total syntheses of this compound have been reported, with the Curran synthesis being a notable example that utilizes a radical cyclization approach.[2] The following is a generalized protocol based on established synthetic routes.

Protocol 1: Total Synthesis of (±)-Hirsutene

This protocol is a multi-step sequence that can be adapted from published literature. The key steps often involve the construction of a functionalized cyclopentene (B43876) precursor followed by a series of cyclization reactions to form the tricyclic core.

Materials:

  • Starting materials for the chosen synthetic route (e.g., substituted cyclopentenones).

  • Reagents for key transformations such as Ireland-Claisen rearrangement, radical cyclization (e.g., AIBN, Bu3SnH), and functional group manipulations.

  • Anhydrous solvents (THF, toluene, etc.).

  • Inert atmosphere apparatus (e.g., Schlenk line).

  • Chromatography supplies for purification (silica gel, solvents).

  • Standard analytical equipment (NMR, MS, IR).

Procedure:

  • Synthesis of the Cyclization Precursor: This typically involves several steps to construct a diene or enyne suitable for intramolecular cyclization. The specific steps will vary depending on the chosen synthetic strategy.

  • Key Cyclization Step: This is the crucial step for the formation of the tricyclic this compound skeleton. One common approach is a tandem radical cyclization.

  • Functional Group Manipulation and Final Product Isolation: Following the formation of the core structure, subsequent steps may be required to install the final functional groups and purify the this compound product.

Design and Synthesis of this compound Analogs

The true potential of this compound in medicinal chemistry lies in the synthesis of a diverse library of analogs. Based on the known biological activities of related triquinanes, modifications can be strategically introduced to the this compound scaffold to explore structure-activity relationships (SAR).

Proposed Sites for Modification

The following diagram highlights potential positions on the this compound scaffold for chemical modification to generate analogs with potential biological activity.

G cluster_0 Potential Modification Sites This compound R1 R1 R1->this compound R2 R2 R2->this compound R3 R3 R3->this compound

Caption: Potential sites for derivatization on the this compound scaffold.

Rationale for Modification:

  • Position R1 (Exocyclic Methylene): This position is a prime target for modification. The double bond can be subjected to various reactions such as hydrogenation, epoxidation, dihydroxylation, or ozonolysis to introduce diverse functional groups (e.g., hydroxyl, carbonyl, epoxide).

  • Position R2 (Quaternary Carbon): While challenging, functionalization at or near this position could introduce significant steric and electronic changes.

  • Position R3 (Backbone): Introduction of functional groups on the cyclopentane (B165970) rings through late-stage C-H activation or by incorporating functionalized building blocks in the synthesis could lead to novel analogs.

Biological Evaluation of this compound Analogs

A critical step in the drug discovery process is the biological evaluation of the synthesized analogs. Based on the known activities of related triquinanes, initial screening should focus on anticancer and antimicrobial activities.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Bacterial growth medium (e.g., Mueller-Hinton Broth).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound analogs in the growth medium in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity of this compound Analogs

Compound IDModification at R1Modification at R3Cancer Cell LineIC50 (µM)
This compound=CH2HMCF-7>100
Hirs-001-CH3(OH) (from hydroboration)HMCF-755.2
Hirs-002-C(=O)H (from ozonolysis)HMCF-725.8
Hirs-003=CH2-OHMCF-742.1
Hirs-004-C(=O)H-OHMCF-78.5
Doxorubicin--MCF-70.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as extensive public data on the bioactivity of this compound analogs is not available.

Table 2: Hypothetical Antimicrobial Activity of this compound Analogs

Compound IDModification at R1Modification at R3S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound=CH2H>128>128
Hirs-001-CH3(OH)H64128
Hirs-002-C(=O)HH3264
Hirs-003=CH2-OH64>128
Hirs-004-C(=O)H-OH1632
Ciprofloxacin--0.50.25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its rigid tricyclic structure provides a unique framework for the design of novel compounds. Through established total synthesis routes, the this compound core is readily accessible. Strategic derivatization, guided by SAR principles, and subsequent biological evaluation using standardized protocols, as outlined in these notes, can unlock the therapeutic potential of this fascinating natural product scaffold. Further research into the synthesis and biological testing of a diverse library of this compound analogs is warranted to fully explore its potential in medicinal chemistry.

References

Protocols for Fungal Culture to Produce Hirsutene: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene is a tricyclic sesquiterpene with a unique angularly fused triquinane skeleton. It serves as a key biosynthetic precursor to a wide range of structurally diverse and biologically active compounds, including the hirsutellones and other hirsutane-type natural products. These compounds have garnered significant interest in the pharmaceutical and agrochemical sectors due to their potential as therapeutic agents and crop protection agents. This document provides detailed application notes and protocols for the fungal culture-based production of this compound, focusing on the cultivation of Stereum hirsutum, a known producer of this valuable secondary metabolite. The protocols outlined below cover fungal strain maintenance, submerged fermentation for this compound production, extraction and purification, and analytical quantification.

Fungal Strain and Culture Maintenance

The primary fungal strain for this compound production is Stereum hirsutum. Several strains have been documented to produce this compound and related sesquiterpenoids, including Stereum hirsutum FP-91666.

Protocol 1: Fungal Strain Activation and Maintenance

  • Strain Source: Obtain a culture of Stereum hirsutum from a reputable culture collection.

  • Activation Medium: Prepare Potato Dextrose Agar (B569324) (PDA) plates.

  • Inoculation: Aseptically transfer a small piece of the mycelium from the stock culture to the center of a fresh PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark for 7-10 days, or until the mycelium has covered a significant portion of the plate.[1]

  • Sub-culturing: For routine maintenance, sub-culture the fungus onto fresh PDA plates every 2-3 weeks.

  • Long-term Storage: For long-term storage, mycelial plugs can be stored in cryovials containing a cryoprotectant solution (e.g., 15% glycerol) at -80°C.

Submerged Fermentation for this compound Production

Submerged fermentation is the preferred method for large-scale production of fungal secondary metabolites. The composition of the culture medium is a critical factor influencing the yield and profile of secondary metabolites. The "One Strain Many Compounds" (OSMAC) approach has demonstrated that varying media components can significantly alter the metabolic output of a fungus.[2]

Protocol 2: Submerged Fermentation of Stereum hirsutum

  • Inoculum Preparation:

    • Aseptically cut several agar plugs (approximately 1 cm²) from a mature PDA culture of S. hirsutum.

    • Transfer these plugs to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth - PDB).

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.

  • Production Culture:

    • Prepare the production medium. A study on S. hirsutum FP-91666 utilized a rich liquid medium for sesquiterpenoid production.[3] Another study found a Wheat bran Glucose Broth (WGB) to be effective for producing other sesquiterpenes in the same strain.[2]

    • Rich Medium Formulation (per liter):

      • Malt Extract: 20 g

      • Yeast Extract: 5 g

      • Glucose: 20 g

      • Adjust pH to 6.0 before sterilization.

    • WGB Medium Formulation (per liter): [2]

      • Wheat Bran: 30.0 g

      • Glucose: 20.0 g

      • KH₂PO₄: 1.5 g

      • MgSO₄·7H₂O: 1.5 g

      • Adjust pH to 6.0 before sterilization.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate the production culture at 22-25°C in the dark on a rotary shaker at 150 rpm for 14-21 days.[3]

Quantitative Data on Media Components

The following table summarizes the composition of media that can be used for the cultivation of Stereum hirsutum for sesquiterpenoid production. Researchers should optimize these components for maximal this compound yield.

ComponentRich Medium (g/L)WGB Medium (g/L)[2]
Carbon SourceGlucose (20)Glucose (20), Wheat Bran (30)
Nitrogen SourceYeast Extract (5)Peptone (from Wheat Bran)
Minerals-KH₂PO₄ (1.5), MgSO₄·7H₂O (1.5)
pH6.06.0

Extraction and Purification of this compound

This compound is a non-polar compound and can be extracted from both the fungal mycelium and the culture broth using organic solvents.

Protocol 3: this compound Extraction and Purification

  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Mycelium Extraction:

    • Lyophilize (freeze-dry) the mycelial biomass to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with a non-polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (CH₂Cl₂) at room temperature with constant agitation for 24 hours. Repeat the extraction three times.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude broth extract.

  • Purification (Column Chromatography):

    • The crude extracts can be purified using silica (B1680970) gel column chromatography.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of the starting mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites.

Protocol 4: HPLC Quantification of this compound

  • Sample Preparation:

    • Dissolve a known amount of the crude or purified extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard at a concentration of 1 mg/mL in methanol or acetonitrile (B52724).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of, for example, 1 to 100 µg/mL.

  • HPLC Conditions (Suggested starting parameters):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength of 210 nm (as this compound lacks a strong chromophore, detection at lower wavelengths is necessary).

    • Column Temperature: 30°C.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data for HPLC Method Validation
ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95-105%

Biosynthetic Pathway and Regulation

The biosynthesis of this compound in Stereum hirsutum proceeds through the mevalonate (B85504) (MVA) pathway to produce the universal C15 precursor, farnesyl pyrophosphate (FPP). A key enzyme, this compound synthase, which is uniquely fused to a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), then catalyzes the cyclization of FPP to form the this compound scaffold.[3][4] The genes for this compound biosynthesis are organized in a biosynthetic gene cluster.[3]

The regulation of this pathway is complex. The presence of a dedicated HMGS fused to the this compound synthase suggests a mechanism to channel precursors specifically towards this compound production.[4] Further research is needed to elucidate the specific signaling pathways and transcription factors that regulate the expression of the this compound biosynthetic gene cluster in response to different culture conditions.

Visualizations

Hirsutene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP IPP Mevalonate5PP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP This compound This compound FPP->this compound This compound Synthase

Caption: this compound biosynthetic pathway via the mevalonate pathway.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis Strain Stereum hirsutum Strain Activation Activation on PDA Strain->Activation Seed_Culture Seed Culture (PDB) Activation->Seed_Culture Production_Culture Production Culture (Submerged Fermentation) Seed_Culture->Production_Culture Harvest Harvest Mycelium & Broth Production_Culture->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Column Chromatography Extraction->Purification Quantification HPLC Quantification Purification->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound production and analysis.

References

Application Notes & Protocols for High-Yield Production of Hirsutene in Recombinant Hosts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hirsutene is a tricyclic sesquiterpene with a unique 5-5-5 fused ring system. As a precursor to a variety of bioactive hirsutane-type natural products, there is significant interest in developing scalable and sustainable methods for its production. Chemical synthesis of this compound is complex and often low-yielding. Therefore, microbial fermentation using metabolically engineered recombinant hosts presents a promising alternative for the high-yield production of this valuable precursor. This document provides detailed application notes and protocols for the production of this compound in two commonly used recombinant hosts: Escherichia coli and Saccharomyces cerevisiae. While high-yield production of this compound has not yet been extensively reported, the strategies outlined below are based on successful approaches for other sesquiterpenes and provide a strong foundation for developing a robust this compound production platform.

This compound Biosynthesis Pathway

The biosynthesis of this compound proceeds from the central isoprenoid pathway, which generates the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to the direct sesquiterpene precursor, farnesyl pyrophosphate (FPP). A specific this compound synthase (HS) then catalyzes the complex cyclization of FPP to form the this compound scaffold.[1][2] A this compound synthase has been identified and characterized from the mushroom Stereum hirsutum.[1][2][3] Interestingly, this enzyme was found to be a fusion protein with 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), a key enzyme in the mevalonate (B85504) (MVA) pathway, suggesting a potential mechanism for enhancing precursor supply.[1][2][3]

Hirsutene_Biosynthesis cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (Yeast & Engineered E. coli) Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Pyruvate Pyruvate G3P_Pyruvate Glyceraldehyde-3-phosphate + Pyruvate IPP_DMAPP_MEP IPP + DMAPP G3P_Pyruvate->IPP_DMAPP_MEP dxs, dxr, ispD, ispE, ispF, ispG, ispH FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP_MEP->FPP ispA (FPPS) Acetyl-CoA Acetyl-CoA IPP_DMAPP_MVA IPP + DMAPP Acetyl-CoA->IPP_DMAPP_MVA atoB/ERG10, HMGS, HMGR, MVK, PMK, MVD IPP_DMAPP_MVA->FPP ERG20 (FPPS) This compound This compound FPP->this compound This compound Synthase (HS)

Caption: Biosynthetic pathway of this compound from central metabolism.

Metabolic Engineering Strategies for High-Yield this compound Production

The key to high-yield sesquiterpene production is to increase the intracellular pool of the precursor FPP and efficiently convert it to the target molecule. The following strategies are applicable to both E. coli and S. cerevisiae.

2.1. Host Selection:

  • Escherichia coli : A well-characterized prokaryotic host with fast growth and a wide range of genetic tools.[4][5] It is suitable for rapid strain development and process optimization.

  • Saccharomyces cerevisiae : A robust eukaryotic host that is "Generally Regarded as Safe" (GRAS). It possesses a native MVA pathway for isoprenoid biosynthesis and its subcellular compartmentalization can be advantageous for expressing eukaryotic enzymes like P450s, which may be required for downstream modifications of this compound.[6][7][8]

2.2. Engineering Precursor Supply:

  • Overexpression of the Mevalonate (MVA) Pathway: This is a common and highly effective strategy.

    • In E. coli, which lacks a native MVA pathway, a heterologous pathway from S. cerevisiae or other organisms is typically introduced.[4][5]

    • In S. cerevisiae, key enzymes of the native MVA pathway are overexpressed. A particularly effective target is a truncated, soluble form of HMG-CoA reductase (tHMG1), which is a key rate-limiting enzyme.[9] Overexpression of FPP synthase (FPPS, encoded by ERG20 in yeast and ispA in E. coli) is also crucial.[9][10]

  • Engineering the Methylerythritol 4-Phosphate (MEP) Pathway in E. coli : The native MEP pathway can be engineered to improve FPP supply by overexpressing key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI).[5]

  • Downregulation of Competing Pathways: To channel more FPP towards this compound, competing pathways that consume FPP should be downregulated.

    • In S. cerevisiae, the squalene (B77637) synthase gene (ERG9), which directs FPP to sterol biosynthesis, is a common target for downregulation. This can be achieved by promoter replacement strategies.[8]

  • Fusion Proteins: Expressing FPPS as a fusion protein with this compound synthase can increase local substrate concentration and improve product titers.[10][11] The native fusion of this compound synthase with HMGS in S. hirsutum suggests this is a naturally evolved strategy to enhance production.[1][3]

2.3. Expression of this compound Synthase:

  • The this compound synthase gene from Stereum hirsutum should be codon-optimized for expression in the chosen host (E. coli or S. cerevisiae).[4]

  • Strong, inducible promoters should be used to control the expression of the synthase to avoid metabolic burden during the growth phase.

2.4. Fermentation and Process Optimization:

  • Two-phase Cultivation: Sesquiterpenes like this compound can be volatile and potentially toxic to the host cells at high concentrations. A two-phase fermentation system, where an organic solvent (e.g., dodecane) is overlaid on the culture medium, can be used to capture the product in situ, reducing product loss and toxicity.[8]

  • Fed-batch Fermentation: To achieve high cell densities and high product titers, a fed-batch fermentation strategy is recommended. This involves feeding a concentrated carbon source (e.g., glucose or glycerol) to the culture to maintain optimal growth and production conditions.[5]

  • Medium Optimization: The composition of the fermentation medium, including carbon and nitrogen sources, pH, and temperature, should be optimized to maximize this compound production.[5]

Data Presentation: Sesquiterpene Production in Recombinant Hosts

The following table summarizes the production titers of various sesquiterpenes in engineered E. coli and S. cerevisiae. This data can serve as a benchmark for expected this compound yields.

SesquiterpeneHost OrganismKey Engineering StrategiesTiter (mg/L)Reference
α-FarneseneE. coliCodon-optimized synthase, exogenous MVA pathway, FPPS-synthase fusion380[4]
ValerenadieneE. coliCodon-optimized synthase, exogenous MVA pathway, medium optimization62[5]
(+)-ZizaeneE. coliExogenous MVA pathway, in situ product recovery211.13
PatchoulolS. cerevisiaeERG9 downregulation, FPPS-synthase fusion41 (estimated 110 total sesquiterpenes)[10]
α-SantaleneS. cerevisiaeOverexpression of tHMG1 and ERG20, ERG9 downregulation, process optimization193[6]
TrichodieneS. cerevisiaeCodon-optimized synthase, overexpression of tHMG1 and UPC2.16.535[12][13]
AmorphadieneS. cerevisiaeERG9 downregulation, overexpression of tHMG1, FPPS, and synthase>80[7]

Experimental Protocols

4.1. Plasmid Construction for this compound Production in E. coli

This protocol describes the construction of plasmids for expressing the MVA pathway and the this compound synthase.

E_coli_Plasmid_Construction cluster_MVA_upper pAC-MVA-upper cluster_MVA_lower pTrc-MVA-lower cluster_HS pET-HS atoB atoB HMGS HMGS HMGR tHMGR MVK MVK PMK PMK MVD MVD IDI IDI ispA ispA (FPPS) HS This compound Synthase E. coli Host E. coli Host pAC-MVA-upper pAC-MVA-upper pAC-MVA-upper->E. coli Host pTrc-MVA-lower pTrc-MVA-lower pTrc-MVA-lower->E. coli Host pET-HS pET-HS pET-HS->E. coli Host

Caption: Plasmid strategy for this compound production in E. coli.

  • This compound Synthase Plasmid (pET-HS-FPPS):

    • Synthesize the this compound synthase (HS) gene from Stereum hirsutum, codon-optimized for E. coli.

    • Amplify the native E. coli FPP synthase gene (ispA).

    • Clone both genes into a high-copy expression vector (e.g., pET-28a) under the control of a strong inducible promoter (e.g., T7). The genes can be expressed as an operon or as a fusion protein.

  • MVA Pathway Plasmids:

    • The MVA pathway genes are typically split into two plasmids for stable expression.

    • pTrc-MVAlower: Synthesize and clone the lower MVA pathway genes from S. cerevisiae (MVK, PMK, MVD) and the E. coli IDI into a medium-copy plasmid (e.g., pTrc99A) under the control of the trc promoter.

    • pAC-MVAupper: Synthesize and clone the upper MVA pathway genes from Enterococcus faecalis (atoB) and S. cerevisiae (HMGS, tHMGR) into a compatible low-copy plasmid (e.g., pACYCDuet-1).

  • Host Transformation:

    • Transform the three plasmids sequentially into a suitable E. coli expression strain (e.g., BL21(DE3)), selecting for the appropriate antibiotic resistance markers at each step.

4.2. Strain Engineering in S. cerevisiae

This protocol outlines the engineering of an S. cerevisiae strain for enhanced FPP supply.

Yeast_Strain_Engineering Wild-type S. cerevisiae Wild-type S. cerevisiae ERG9 Promoter Replacement Replace native ERG9 promoter with repressible MET3 promoter Wild-type S. cerevisiae->ERG9 Promoter Replacement tHMG1 Overexpression Integrate additional copy of truncated HMG1 (tHMG1) ERG9 Promoter Replacement->tHMG1 Overexpression Plasmid Transformation Transform with plasmid expressing this compound Synthase and FPPS (ERG20) tHMG1 Overexpression->Plasmid Transformation Engineered Strain Engineered Strain Plasmid Transformation->Engineered Strain

Caption: Workflow for engineering S. cerevisiae for this compound production.

  • ERG9 Promoter Replacement:

    • Construct a disruption cassette containing a selectable marker (e.g., URA3) flanked by the MET3 promoter and sequences homologous to the regions upstream and downstream of the native ERG9 promoter.

    • Transform this cassette into the host strain (e.g., CEN.PK2-1C) and select for transformants on appropriate media.

    • Verify the correct integration by PCR.

  • Overexpression of tHMG1 and ERG20:

    • Construct an integrative plasmid containing the coding sequence for a truncated, soluble version of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), each under the control of a strong constitutive promoter (e.g., TEF1, GPD).

    • Integrate this cassette into the genome of the ERG9-downregulated strain.

  • This compound Synthase Expression:

    • Clone the codon-optimized this compound synthase gene into a high-copy episomal plasmid (e.g., pYES2) under the control of a strong galactose-inducible promoter (e.g., GAL1).

    • Transform this plasmid into the engineered yeast strain.

4.3. Shake Flask Fermentation Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant strain into 5 mL of appropriate medium (LB for E. coli, YPD or synthetic complete medium for yeast) with antibiotics.

    • Incubate overnight at 37°C (E. coli) or 30°C (yeast) with shaking.

  • Production Culture:

    • Inoculate 50 mL of production medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

    • Add a 10% (v/v) overlay of dodecane (B42187).

    • For E. coli, grow at 37°C until OD600 reaches 0.6-0.8, then induce protein expression with IPTG (e.g., 0.1-1 mM) and reduce the temperature to 30°C.

    • For S. cerevisiae with the GAL1 promoter, use a medium containing raffinose (B1225341) as the carbon source, and induce with galactose when the culture reaches mid-log phase. For the ERG9-downregulated strain, supplement the medium with methionine to repress ERG9 expression.

  • Sampling and Analysis:

    • Take samples at regular intervals.

    • Extract the dodecane layer and analyze for this compound content by GC-MS.

4.4. Fed-Batch Fermentation Protocol:

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of defined fermentation medium.

    • Inoculate with an overnight culture to an initial OD600 of 0.1.

  • Batch Phase:

    • Run in batch mode until the initial carbon source is depleted, indicated by a sharp increase in dissolved oxygen.

  • Fed-batch Phase:

    • Start feeding a concentrated solution of glucose and other necessary nutrients at a rate that maintains a low glucose concentration in the bioreactor.

    • Induce protein expression at an appropriate cell density (e.g., OD600 of 20-30).

  • Product Recovery:

    • If a two-phase system is used, the organic layer can be collected and replaced periodically.

    • At the end of the fermentation, extract the entire culture broth with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) for product analysis.

Conclusion

The protocols and strategies described provide a comprehensive framework for the development of a high-yield microbial production platform for this compound. By leveraging established metabolic engineering techniques for sesquiterpene production, it is anticipated that significant titers of this compound can be achieved in both E. coli and S. cerevisiae. Further optimization of the host strain, expression levels of pathway enzymes, and fermentation conditions will be crucial for reaching industrially relevant production levels.

References

Application of Hirsutene in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutene (1) is a sesquiterpene natural product belonging to the linear triquinane family. Isolated from the fungus Coriolus consors, it serves as a key biosynthetic precursor to a range of more complex and biologically active compounds, including hirsutic acid and coriolin (B1246448). The unique tricyclic carbon skeleton of this compound, featuring three fused five-membered rings, has made it a popular target for total synthesis, leading to the development of innovative synthetic strategies. This document provides detailed application notes and protocols for the synthesis of this compound and its utilization in the synthesis of more complex natural products, targeting researchers in organic synthesis and drug development.

Total Synthesis of (±)-Hirsutene

The total synthesis of this compound has been accomplished by numerous research groups, each employing unique strategies to construct the challenging triquinane framework. Here, we detail the synthetic approach developed by Curran and co-workers, which features a key radical cyclization step.

Synthetic Pathway by Curran et al.

The retrosynthetic analysis of this compound by Curran's group identified a key precursor that could undergo a tandem radical cyclization to form the tricyclic core. The overall synthetic workflow is depicted below.

G cluster_starting Starting Material cluster_intermediate1 Intermediate Synthesis cluster_cyclization Key Radical Cyclization A Commercially Available Enone B Acetate (B1210297) A A->B Two Steps C Lactone B B->C Ireland-Claisen Rearrangement, Phenylselenolactonization D Carboxylic Acid E C->D Elimination, SN2' reaction, Deprotection E Iodoenyne H D->E Further Transformation F (±)-Hirsutene E->F 5-exo-trig/5-exo-dig Radical Cyclization Cascade

Caption: Synthetic workflow for the total synthesis of (±)-hirsutene by Curran et al.

Experimental Protocols

Synthesis of Iodoenyne H (Key Precursor)

A detailed experimental protocol for the synthesis of the key radical cyclization precursor, iodoenyne H, from a readily available enone is provided below. The synthesis involves several steps, including an Ireland-Claisen rearrangement and a subsequent functional group manipulation.

Step 1: Synthesis of Lactone B from Acetate A

  • Reaction: Ireland-Claisen rearrangement followed by phenylselenolactonization.

  • Protocol: To a solution of acetate A in a mixture of THF and HMPA (2.8:1) at -78 °C is added LDA, followed by TBSCl. The reaction mixture is then warmed to room temperature and heated in chloroform. After cooling, phenylselenyl chloride is added at -78 °C. The resulting mixture is then treated with 3% aqueous hydrogen peroxide in THF at 0 °C to afford lactone B .

  • Quantitative Data:

StepReagents and ConditionsYield
Ireland-Claisen & Phenylselenolactonization1. LDA, TBSCl, THF-HMPA, -78 °C; 2. CHCl3, Δ; 3. PhSeCl, CH2Cl2, -78 °C; 4. 3% aq H2O2, THF, 0 °C75%

Step 2: Synthesis of Carboxylic Acid E

  • Reaction: Elimination, SN2' reaction, and deprotection.

  • Protocol: Lactone B is subjected to elimination conditions, followed by an SN2' reaction with a suitable cuprate (B13416276) reagent. Subsequent deprotection of the protecting group yields carboxylic acid E .

  • Quantitative Data:

StepReagents and ConditionsYield
Elimination, SN2', Deprotection1. D, CuBr·SMe2, THF-Me2S, -78 to -20 °C; 2. cat PPTS, EtOH, Δ75%

Step 3: Synthesis of Iodoenyne H

  • Reaction: Reduction, triflation, iodination, and coupling.

  • Protocol: Carboxylic acid E is reduced to the corresponding alcohol using DIBAL-H. The alcohol is then converted to a triflate, which is subsequently displaced with iodide. The resulting iodide is then coupled with a terminal alkyne to provide iodoenyne H .

  • Quantitative Data:

StepReagents and ConditionsYield
ReductionDIBAL-H, THF, -78 °C to r.t.83%
TriflationTf2O, pyr, CH2Cl2, -10 °C81%
IodinationTBAI, PhH, Δ75%
Alkynylation & Deprotection1. G, HMPA-THF, 0 °C; 2. TBAF, THF75%

Key Step: Tandem Radical Cyclization to (±)-Hirsutene

  • Reaction: 5-exo-trig/5-exo-dig radical cyclization cascade.

  • Protocol: A solution of iodoenyne H in benzene (B151609) is heated at reflux in the presence of AIBN and tributyltin hydride to initiate the radical cascade, affording (±)-hirsutene.

  • Quantitative Data:

StepReagents and ConditionsYield
Radical CyclizationBu3SnH, cat AIBN, PhH, Δ64%

Application in the Synthesis of Hirsutic Acid and Coriolin

This compound is the biosynthetic precursor to more complex natural products like hirsutic acid and coriolin. The synthetic routes to these molecules often involve the late-stage oxidation of a this compound-like core.

Conceptual Pathway to Hirsutic Acid and Coriolin

The conversion of the this compound skeleton to hirsutic acid and coriolin involves the introduction of oxygen-containing functional groups at specific positions. This can be conceptually illustrated as follows:

G This compound This compound Skeleton Hirsutic_Acid Hirsutic Acid This compound->Hirsutic_Acid Oxidation & Rearrangement Coriolin Coriolin This compound->Coriolin Multiple Oxidations

Caption: Conceptual relationship between this compound, hirsutic acid, and coriolin.

Synthesis of (±)-Hirsutic Acid

The total synthesis of (±)-hirsutic acid often proceeds through intermediates that share a common structural core with this compound. A key challenge in the synthesis of hirsutic acid is the stereocontrolled introduction of the carboxylic acid group and other stereocenters. While a direct conversion from synthetically prepared this compound is not the common strategy, the methodologies developed for this compound synthesis have been instrumental in accessing key intermediates for hirsutic acid synthesis.

Key Synthetic Strategies for Hirsutic Acid:

  • Claisen Rearrangement and Radical Cascade: A formal total synthesis of (±)-hirsutic acid has been described using a Claisen rearrangement to set a key stereocenter, followed by a radical cascade to construct the tricyclic system.[1]

  • Stereocontrolled Total Synthesis: Trost and coworkers reported a stereocontrolled total synthesis of (±)-hirsutic acid C, highlighting the intricate stereochemical challenges.

Due to the complexity and length of these syntheses, detailed step-by-step protocols are beyond the scope of these application notes. Researchers are directed to the primary literature for comprehensive experimental procedures.

Synthesis of (±)-Coriolin

Coriolin is a more highly oxidized derivative of this compound with demonstrated antitumor activity. Its synthesis represents a significant challenge due to the dense array of functional groups. Several total syntheses of (±)-coriolin have been reported, often sharing common intermediates with this compound syntheses.

General Approach to Coriolin from this compound-like Intermediates:

The synthesis of coriolin from a this compound-like core would conceptually involve:

  • Stereoselective hydroxylation: Introduction of hydroxyl groups at specific positions of the triquinane skeleton.

  • Oxidation: Conversion of hydroxyl groups to ketones.

  • Epoxidation: Formation of the epoxide ring present in coriolin.

The intricate nature of these transformations requires careful selection of reagents and reaction conditions to achieve the desired stereoselectivity.

Summary of Quantitative Data

The following table summarizes the yields for the key steps in the total synthesis of (±)-hirsutene by Curran et al.

Synthetic StepOverall Yield
Synthesis of Lactone B from Acetate A75%
Synthesis of Carboxylic Acid E from Lactone B75%
Synthesis of Iodoenyne H from Carboxylic Acid E~32%
Tandem Radical Cyclization to (±)-Hirsutene64%
Overall Yield (from Acetate A) ~12%

Conclusion

This compound represents a fascinating and challenging target in natural product synthesis. The synthetic strategies developed to access its unique tricyclic core, particularly those involving radical cyclizations, have significantly advanced the field of organic synthesis. Furthermore, this compound serves as a crucial stepping stone for the synthesis of more complex and biologically active natural products like hirsutic acid and coriolin. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the synthesis of triquinane natural products and the development of new synthetic methodologies. For complete and detailed experimental procedures, including characterization data for all intermediates, it is essential to consult the primary scientific literature.

References

Application Notes and Protocols for the Proposed Synthesis of Hirsutic Acid C from Hirsutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the conversion of the natural product hirsutene to Hirsutic acid C. As a direct synthesis has not been reported in the peer-reviewed literature, this protocol is based on established and analogous chemical transformations for the requisite functional group interconversions. The proposed two-stage synthesis involves an initial allylic oxidation of this compound to introduce a hydroxyl group, followed by a two-step oxidation of the vinylic methyl group to a carboxylic acid. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are provided to guide researchers in this synthetic endeavor.

Introduction

Hirsutic acid C is a sesquiterpenoid belonging to the triquinane family of natural products, which are characterized by their linearly fused tricyclopentanoid ring system. While the total synthesis of Hirsutic acid C and its precursor, this compound, have been independently achieved from simpler starting materials, a direct conversion of this compound to Hirsutic acid C has not been documented. This protocol details a plausible synthetic route for this transformation, which could be valuable for the semi-synthesis of Hirsutic acid C and its derivatives for biological evaluation. This compound itself is a naturally occurring parent compound to more highly oxygenated triquinanes like Hirsutic acid and Corolin, some of which exhibit antitumor activity.[1]

The proposed synthetic strategy hinges on two key transformations:

  • Allylic Oxidation: The introduction of a hydroxyl group at the allylic position of the cyclopentene (B43876) ring of this compound.

  • Vinylic Methyl Group Oxidation: The conversion of the methyl group on the same cyclopentene ring into a carboxylic acid.

This document provides detailed protocols for each of these steps, drawing upon established methodologies for similar substrates.

Proposed Synthetic Workflow

The overall proposed synthetic pathway from this compound to Hirsutic acid C is depicted below.

G This compound This compound Intermediate_A Allylic Alcohol Intermediate This compound->Intermediate_A Step 1: Allylic Oxidation (SeO2 or CrO3-based reagents) Intermediate_B Allylic Bromide Intermediate Intermediate_A->Intermediate_B Step 2a: Radical Bromination (NBS, radical initiator) Hirsutic_Acid_C Hirsutic Acid C Intermediate_B->Hirsutic_Acid_C Step 2b: Oxidation (e.g., Jones Oxidation)

Caption: Proposed synthetic workflow for the conversion of this compound to Hirsutic Acid C.

Experimental Protocols

Step 1: Allylic Oxidation of this compound

This step aims to introduce a hydroxyl group at the allylic position of this compound. Two classical and effective methods for this transformation are presented: selenium dioxide oxidation and chromium trioxide-pyridine complex oxidation.

Method 1A: Selenium Dioxide Oxidation

Selenium dioxide is a versatile reagent for the allylic oxidation of olefins, often yielding allylic alcohols.[2][3] For substrates sensitive to acidic conditions, the use of a co-oxidant like tert-butyl hydroperoxide with a catalytic amount of selenium dioxide is a milder alternative.[2]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or ethanol.

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. For the catalytic variant, use selenium dioxide (0.1 eq) and tert-butyl hydroperoxide (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter to remove elemental selenium.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the allylic alcohol intermediate.

Method 1B: Collins Oxidation (Chromium Trioxide-Pyridine Complex)

The Collins reagent, a complex of chromium trioxide and pyridine (B92270) in dichloromethane (B109758), is a useful oxidant for converting primary and secondary alcohols to aldehydes and ketones, and can also be employed for allylic oxidations.[4]

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (12.0 eq) to anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Carefully add chromium trioxide (6.0 eq) in portions with vigorous stirring. Allow the deep burgundy solution to warm to room temperature over 45-60 minutes.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the prepared Collins reagent. Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, decant the supernatant liquid and wash the solid residue with diethyl ether. Combine the organic fractions.

  • Purification: Wash the combined organic solution successively with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Parameter Selenium Dioxide Oxidation (Analogous System) Collins Oxidation (Analogous System)
Substrate Terpenoid OlefinCyclic Olefin
Reagents SeO2, t-BuOOHCrO3, Pyridine, CH2Cl2
Solvent Dichloromethane or EthanolDichloromethane
Temperature Room Temperature to RefluxRoom Temperature
Reaction Time 4 - 24 hours1 - 6 hours
Yield 40 - 70%50 - 80%

Table 1: Quantitative data for analogous allylic oxidation reactions.

Step 2: Oxidation of the Vinylic Methyl Group to a Carboxylic Acid

This transformation is proposed to proceed in two steps: radical bromination of the methyl group followed by oxidation of the resulting allylic bromide.

Step 2a: Radical Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a common reagent for the radical-initiated allylic and benzylic bromination of hydrocarbons.[5][6]

Protocol:

  • Preparation: In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a sunlamp), dissolve the allylic alcohol intermediate from Step 1 (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl4).

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with the light source. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude allylic bromide can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2b: Oxidation of the Allylic Bromide to a Carboxylic Acid

The allylic bromide can be oxidized to the corresponding carboxylic acid using various methods. A common and effective method is the Jones oxidation.

Protocol:

  • Preparation: Dissolve the crude allylic bromide from Step 2a (1.0 eq) in acetone (B3395972) and cool the solution in an ice bath.

  • Reagent Addition: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and water. Add the Jones reagent dropwise to the solution of the allylic bromide with stirring, maintaining the temperature below 20 °C.

  • Reaction: Continue stirring at room temperature after the addition is complete. Monitor the reaction by TLC.

  • Work-up: Quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the orange color disappears.

  • Purification: Remove the acetone under reduced pressure. Dilute the residue with water and extract with diethyl ether or ethyl acetate. Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate to yield the crude Hirsutic acid C. Further purification can be achieved by recrystallization or column chromatography.

Parameter Radical Bromination (Analogous System) Jones Oxidation (Analogous System)
Substrate Allylic AlcoholAllylic Bromide
Reagents NBS, AIBNCrO3, H2SO4, H2O
Solvent Carbon TetrachlorideAcetone
Temperature Reflux0 °C to Room Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Yield 60 - 85%50 - 75%

Table 2: Quantitative data for the two-step oxidation of a vinylic methyl group in analogous systems.

Logical Relationships and Considerations

The successful execution of this proposed synthesis requires careful consideration of several factors.

G Start This compound Step1 Allylic Oxidation Start->Step1 Step2a Radical Bromination Step1->Step2a Consideration1 Chemoselectivity: - Oxidation of other allylic positions - Over-oxidation Step1->Consideration1 Step2b Oxidation to Carboxylic Acid Step2a->Step2b Consideration2 Regioselectivity: - Bromination of desired methyl group Step2a->Consideration2 Consideration3 Protecting Groups: - May be needed for hydroxyl group Step2a->Consideration3 End Hirsutic Acid C Step2b->End

Caption: Key considerations for the proposed synthesis of Hirsutic Acid C.

Chemoselectivity: In Step 1, this compound possesses multiple allylic positions. The choice of oxidant and reaction conditions will be crucial to favor oxidation at the desired position on the cyclopentene ring. Over-oxidation to the enone is a potential side reaction, especially with chromium-based reagents.

Regioselectivity: In Step 2a, radical bromination should preferentially occur at the vinylic methyl group due to the stability of the resulting allylic radical. However, bromination at other allylic positions is a possibility.

Protecting Groups: The hydroxyl group introduced in Step 1 may need to be protected before proceeding to the radical bromination and subsequent oxidation steps to prevent undesired side reactions. A standard protecting group strategy (e.g., silyl (B83357) ethers) could be employed.

Conclusion

The proposed synthetic route provides a viable, albeit untested, pathway for the conversion of this compound to Hirsutic acid C. The protocols are based on well-established chemical reactions and provide a solid foundation for researchers to explore this transformation. Optimization of reaction conditions and careful monitoring of each step will be essential for a successful synthesis. This work aims to facilitate the generation of Hirsutic acid C and its analogs for further investigation into their biological properties.

References

Application Notes and Protocols for the Synthesis of Coriolin from a Hirsutene Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coriolin (B1246448), a hirsutane-type sesquiterpenoid isolated from the fungus Coriolus consors, has attracted significant attention from the scientific community due to its potent antitumor and antibiotic properties. Its complex, densely functionalized tricyclic structure presents a formidable challenge for synthetic chemists. This document outlines a synthetic strategy for coriolin starting from a hirsutene intermediate, a common precursor in the synthesis of several triquinane natural products. The protocols provided are based on established methodologies from the total syntheses of (±)-coriolin and are intended to serve as a guide for researchers in organic synthesis and drug development.

Synthetic Strategy Overview

The overall strategy involves the stereoselective functionalization of the this compound core to introduce the requisite oxygen-containing functional groups and the characteristic spiro-epoxide of coriolin. The key transformations include allylic oxidation to introduce a carbonyl group, followed by stereoselective epoxidation and subsequent hydroxylation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of coriolin from a this compound intermediate.

Coriolin_Synthesis This compound This compound Intermediate Enone α,β-Unsaturated Ketone This compound->Enone SeO₂ Oxidation Epoxy_ketone Epoxy Ketone Enone->Epoxy_ketone Epoxidation (e.g., m-CPBA) Diol Diol Intermediate Epoxy_ketone->Diol Hydroxylation (e.g., OsO₄) Coriolin Coriolin Diol->Coriolin Further Functionalization & Epoxidation

Caption: Synthetic workflow from a this compound intermediate to Coriolin.

Key Experimental Protocols

The following protocols are adapted from seminal total syntheses of (±)-coriolin. Researchers should consult the original literature for complete experimental details and characterization data.

Protocol 1: Allylic Oxidation of this compound Intermediate

This protocol describes the introduction of a carbonyl group at the allylic position of the this compound core to form an α,β-unsaturated ketone, a key intermediate for subsequent functionalization. This transformation is typically achieved using selenium dioxide.

Materials:

  • This compound intermediate

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the this compound intermediate in dioxane is prepared.

  • A catalytic amount of selenium dioxide is added to the solution.

  • The reaction mixture is heated to reflux and stirred for the appropriate time (monitoring by TLC is recommended).

  • After completion, the reaction is cooled to room temperature.

  • The mixture is filtered to remove selenium metal.

  • The filtrate is diluted with water and extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the α,β-unsaturated ketone.

Protocol 2: Epoxidation of the α,β-Unsaturated Ketone

This protocol details the stereoselective epoxidation of the enone intermediate. The choice of epoxidizing agent and reaction conditions is crucial for achieving the desired stereochemistry.

Materials:

  • α,β-Unsaturated ketone intermediate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • The α,β-unsaturated ketone is dissolved in dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • m-Chloroperoxybenzoic acid (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution.

  • The reaction is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by TLC.

  • Upon completion, the reaction mixture is quenched by the addition of saturated aqueous sodium thiosulfate.

  • The mixture is then washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude epoxy ketone is purified by flash column chromatography on silica gel.

Protocol 3: Dihydroxylation of the Epoxy Ketone

This protocol describes the introduction of a diol functionality, a key step towards the final coriolin structure. Osmium tetroxide is a common reagent for this stereospecific dihydroxylation.

Materials:

  • Epoxy ketone intermediate

  • Osmium tetroxide (OsO₄, catalytic amount)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone (B3395972)

  • Water

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • The epoxy ketone is dissolved in a mixture of acetone and water.

  • N-Methylmorpholine N-oxide is added, followed by a catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or tert-butanol).

  • The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite and stirred for 30 minutes.

  • The mixture is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude diol is purified by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps described above, as reported in the literature for the total synthesis of (±)-coriolin. Actual yields may vary depending on the specific substrate and reaction conditions.

Transformation Starting Material Product Typical Yield (%)
Allylic OxidationThis compound Derivativeα,β-Unsaturated Ketone60-75
Epoxidationα,β-Unsaturated KetoneEpoxy Ketone80-90
DihydroxylationEpoxy KetoneDiol Intermediate70-85

Concluding Remarks

The synthesis of coriolin from a this compound intermediate is a challenging but achievable goal that requires careful execution of several key stereoselective transformations. The protocols outlined in this document provide a foundational framework for researchers embarking on this synthetic endeavor. Optimization of reaction conditions and careful purification of intermediates are critical for success. Further functional group manipulations and a final epoxidation step are required to complete the total synthesis of coriolin from the diol intermediate. For detailed procedures and characterization of all intermediates, it is essential to consult the primary literature.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Hirsutene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of the tricyclic sesquiterpene, hirsutene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main difficulties in synthesizing this compound arise from its molecular structure. It is a linear triquinane, meaning it has a scaffold of three fused five-membered rings.[1][2] The key challenges include:

  • Construction of the 5-5-5 Tricyclic System: Efficiently building the core carbon framework is a significant hurdle.

  • Control of Stereochemistry: this compound possesses four contiguous stereocenters, one of which is a quaternary carbon, making precise spatial arrangement of atoms difficult to achieve.[1][3]

  • Lack of Functional Groups: The absence of heteroatomic functional groups in the final structure limits the available synthetic strategies and handles for manipulation.[3]

Q2: Which synthetic strategies are commonly employed for this compound synthesis, and what are their key stereochemical challenges?

A2: Several powerful reactions are used to construct the this compound core, each with its own set of stereochemical challenges:

  • Radical Cyclization: This is a common method for forming the fused ring system. The main challenge is controlling the stereoselectivity of the cyclization to obtain the desired cis,syn,cis-fused tricycle.[1][3]

  • Transannular Aldol (B89426) Reaction: This approach can be highly effective for forming polycyclic products. The primary difficulty lies in achieving high enantioselectivity.[4]

  • Pauson-Khand Reaction: This reaction is useful for constructing cyclopentenones, but achieving high diastereoselectivity in the intramolecular variant for complex systems like this compound can be problematic.[5]

  • Diels-Alder Reaction: An intramolecular Diels-Alder approach can be used to form key bicyclic intermediates. Controlling the endo/exo selectivity and subsequent transformations to the 5-5-5 system are key considerations.[6]

  • [3+2] Dipolar Cycloaddition: This method can be used to construct one of the five-membered rings, with the main challenge being to ensure high stereospecificity.[7]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Radical Cyclization

Q: My tandem radical cyclization to form the tricyclic core of this compound is resulting in a mixture of diastereomers with low selectivity for the desired cis,syn,cis isomer. How can I improve this?

A: Low diastereoselectivity in radical cyclizations for linear triquinanes is a common issue. Here are several factors to consider and troubleshoot:

  • Precursor Conformation: The stereochemical outcome of the cyclization is highly dependent on the conformation of the acyclic precursor.

    • Troubleshooting: Introduce bulky substituents or cyclic constraints in the precursor to favor a transition state that leads to the desired diastereomer. For instance, the stereochemistry of substituents on the cyclopentene (B43876) ring of the precursor can direct the approach of the radical.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.

    • Rate of Addition: Slow addition of the radical initiator (e.g., AIBN) and the tin hydride can maintain a low concentration of radicals, which can sometimes improve selectivity.

  • Choice of Radical Precursor:

    • Troubleshooting: The nature of the radical precursor (e.g., iodide, bromide, or xanthate) can influence the reaction kinetics and selectivity. Experimenting with different radical precursors may yield better results.

start Low Diastereoselectivity in Radical Cyclization precursor Analyze Precursor Conformation start->precursor conditions Optimize Reaction Conditions start->conditions radical_precursor Evaluate Radical Precursor start->radical_precursor substituents Introduce Bulky Substituents or Cyclic Constraints precursor->substituents temperature Lower Reaction Temperature conditions->temperature addition_rate Slow Addition of Reagents conditions->addition_rate precursor_type Test Different Radical Precursors (I, Br, Xanthate) radical_precursor->precursor_type end Improved Diastereoselectivity substituents->end temperature->end addition_rate->end precursor_type->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Low Enantioselectivity in the Transannular Aldol Reaction

Q: I am attempting an asymmetric transannular aldol reaction to form a key bicyclic intermediate, but the enantiomeric excess (ee) is low. What can I do to improve the enantioselectivity?

A: Achieving high enantioselectivity in transannular aldol reactions is highly dependent on the catalyst and reaction conditions.

  • Catalyst Choice:

    • (S)-Proline and its Derivatives: While (S)-proline itself can catalyze the reaction, its derivatives often provide higher enantioselectivity. For example, trans-4-fluoro proline has been shown to be effective.[4]

    • Troubleshooting: Screen a variety of proline-based organocatalysts. The electronic and steric properties of the catalyst are critical.

  • Solvent Effects: The solvent can have a significant impact on the transition state of the reaction.

    • Troubleshooting: Experiment with a range of polar aprotic solvents such as DMF, DMSO, and acetonitrile. The optimal solvent will stabilize the desired transition state.

  • Temperature:

    • Troubleshooting: Lowering the reaction temperature often leads to higher enantioselectivity. Reactions can be run at room temperature, 0 °C, or even lower to enhance the energy difference between the diastereomeric transition states.

A representative protocol for an asymmetric transannular aldolization to a β-hydroxy ketone intermediate is as follows:

  • To a solution of the 1,5-cyclononanedione precursor (1.0 eq) in DMF, add the organocatalyst (e.g., trans-4-fluoro proline, 0.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Issue 3: Poor E/Z Selectivity in the Wittig Reaction

Q: My Wittig reaction to form a key olefin intermediate is producing a mixture of E/Z isomers. How can I favor the formation of the desired isomer?

A: The E/Z selectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

  • Ylide Stability:

    • Stabilized Ylides: (e.g., those with an adjacent electron-withdrawing group) generally favor the formation of the E-isomer.

    • Unstabilized Ylides: (e.g., simple alkyl ylides) typically favor the Z-isomer.

    • Troubleshooting: If the E-isomer is desired, consider using a stabilized ylide (e.g., a Horner-Wadsworth-Emmons reagent). If the Z-isomer is needed, use an unstabilized ylide under salt-free conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the stereochemical outcome. Protic solvents can affect the reversibility of betaine (B1666868) formation.

    • Additives: The presence of lithium salts can promote equilibration of the intermediate betaines, often leading to the more stable E-isomer.

    • Temperature: Lower temperatures can sometimes "lock in" the kinetic product.

start Poor E/Z Selectivity in Wittig Reaction desired_isomer Desired Isomer? start->desired_isomer e_isomer E-Isomer desired_isomer->e_isomer E z_isomer Z-Isomer desired_isomer->z_isomer Z stabilized_ylide Use Stabilized Ylide (e.g., HWE reagent) e_isomer->stabilized_ylide unstabilized_ylide Use Unstabilized Ylide z_isomer->unstabilized_ylide end Improved E/Z Selectivity stabilized_ylide->end salt_free Employ Salt-Free Conditions unstabilized_ylide->salt_free salt_free->end

Caption: Decision pathway for controlling Wittig reaction stereoselectivity.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for key steps in different this compound syntheses. This data is intended for comparative purposes and may vary based on specific substrates and conditions.

Synthetic StepReagents/CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Tandem Radical CyclizationBu₃SnH, AIBN64-Racemic[3]
Asymmetric Transannular Aldol(S)-ProlineGoodSingle diastereomer77:23 er[4]
Asymmetric Transannular Aldoltrans-4-fluoro prolineGoodSingle diastereomerHigh[4]
Rh(I)-catalyzed [(5+2)+1][Rh(CO)₂Cl]₂High-Racemic[8]

Note: "Good" and "High" are qualitative descriptors from the source literature where specific quantitative data was not provided in the abstract.

References

Technical Support Center: Overcoming Low Yields in Hirsutene Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the total synthesis of hirsutene. The content is designed to directly address specific issues that may lead to low yields in key synthetic steps.

Troubleshooting Guides

This section addresses common problems encountered during key reactions in prominent this compound total syntheses.

Route 1: Curran's Tandem Radical Cyclization

The key step in Curran's synthesis involves a tandem 5-exo-trig radical cyclization to construct the tricyclic core of this compound. While elegant, this reaction can be sensitive to various parameters, and achieving high yields requires careful optimization.

Question 1: My tandem radical cyclization is giving a low yield of this compound (around 64% or less). What are the potential causes and how can I improve it?

Answer:

Low yields in the tandem radical cyclization are often attributed to competing side reactions and suboptimal reaction conditions. Here are the primary factors to consider and troubleshoot:

  • Premature Reduction of the Initial Radical: The initially formed alkyl radical can be prematurely quenched by the hydrogen donor (n-Bu₃SnH) before it has a chance to cyclize.

  • Formation of Monocyclized Byproducts: The radical intermediate may be trapped after the first cyclization event, leading to bicyclic byproducts instead of the desired tricyclic this compound.

  • Polymerization: At higher concentrations, intermolecular reactions can lead to polymer formation.

  • Reagent Purity and Quality: The purity of the radical initiator (AIBN) and the tin hydride are crucial for a clean reaction.

Troubleshooting Strategies:

ParameterRecommendationRationale
n-Bu₃SnH Concentration Employ high dilution conditions (slow addition of n-Bu₃SnH and AIBN via syringe pump). A final concentration of ~0.02 M is a good starting point.High dilution favors intramolecular cyclization over intermolecular reactions and premature reduction.[1]
Temperature Maintain a steady reflux in benzene (B151609) (~80 °C).This temperature is optimal for the thermal decomposition of AIBN to initiate the radical chain reaction.[2]
Reaction Time Monitor the reaction by TLC or GC-MS to determine the point of completion and avoid prolonged heating.Extended reaction times can lead to the formation of degradation products.
Inert Atmosphere Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).Oxygen can intercept radical intermediates and inhibit the desired cyclization cascade.
Reagent Purity Use freshly distilled/purified n-Bu₃SnH and recrystallized AIBN.Impurities can quench radicals or initiate undesired side reactions.

Experimental Protocol: Curran's Tandem Radical Cyclization [2][3]

A solution of the iodo-enyne precursor (1.0 eq) in dry, degassed benzene (final concentration ~0.02 M) is heated to reflux (~80 °C) under an inert atmosphere. A solution of AIBN (0.1-0.2 eq) and n-Bu₃SnH (1.1-1.2 eq) in dry, degassed benzene is then added slowly via syringe pump over several hours. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford (±)-hirsutene.

Logical Workflow for Troubleshooting Low Yield in Radical Cyclization

G start Low Yield in Tandem Radical Cyclization check_dilution Are you using high dilution? start->check_dilution check_reagents Are your reagents (AIBN, n-Bu3SnH) pure? check_dilution->check_reagents Yes solution_dilution Implement slow addition of reagents via syringe pump. check_dilution->solution_dilution No check_atmosphere Is the reaction under a strictly inert atmosphere? check_reagents->check_atmosphere Yes solution_reagents Purify AIBN by recrystallization and distill n-Bu3SnH. check_reagents->solution_reagents No check_temp Is the temperature stable at reflux (~80 °C)? check_atmosphere->check_temp Yes solution_atmosphere Degas solvent and ensure a positive pressure of inert gas. check_atmosphere->solution_atmosphere No solution_temp Use a stable heat source and monitor internal temperature. check_temp->solution_temp No success Improved Yield of this compound check_temp->success Yes solution_dilution->success solution_reagents->success solution_atmosphere->success solution_temp->success

Caption: Troubleshooting workflow for low yields in the tandem radical cyclization step.

Route 2: Weedon's de Mayo Reaction

Weedon's synthesis utilizes a photochemical [2+2] cycloaddition (the de Mayo reaction) as a key step. The efficiency of photochemical reactions can be highly dependent on the experimental setup and conditions.

Question 2: The de Mayo [2+2] photocycloaddition in my synthesis is resulting in a very low yield of the desired cyclobutane (B1203170) intermediate. What factors could be contributing to this?

Answer:

Low yields in de Mayo reactions are a common challenge and can stem from several factors related to the photochemical nature of the reaction:

  • Low Quantum Yield: The inherent efficiency of the photochemical transformation may be low.

  • Photodegradation: The starting materials or the product may be unstable under the irradiation conditions, leading to decomposition.

  • Inappropriate Wavelength: The wavelength of the UV light source may not be optimal for the desired excitation.

  • Solvent Effects: The polarity and transparency of the solvent at the irradiation wavelength can significantly impact the reaction.

  • Concentration Effects: At high concentrations, intermolecular quenching and side reactions can become more prevalent.

Troubleshooting Strategies:

ParameterRecommendationRationale
Light Source and Wavelength Use a medium-pressure mercury lamp with a Pyrex filter to screen out shorter, more energetic wavelengths.This helps to prevent photodegradation of the reactants and products.[4][5]
Solvent Use a solvent that is transparent at the irradiation wavelength and is a poor hydrogen donor, such as cyclohexane (B81311) or acetonitrile.Solvents that absorb the UV light will reduce the reaction efficiency. Protic solvents can sometimes interfere with the reaction mechanism.[6][7]
Concentration Run the reaction at a relatively low concentration (~0.05 M).This minimizes intermolecular side reactions and potential photodimerization of the starting materials.
Reaction Time and Monitoring Monitor the reaction progress by TLC or GC-MS and stop the irradiation once the starting material is consumed to prevent product decomposition.Over-irradiation is a common cause of low yields in photochemical reactions.
Degassing Thoroughly degas the solvent and reaction mixture prior to irradiation.Oxygen can act as a triplet quencher, which can inhibit the desired photochemical reaction.

Experimental Protocol: de Mayo [2+2] Photocycloaddition [8]

A solution of the 1,3-dione and the alkene in a suitable solvent (e.g., cyclohexane) is placed in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex immersion well. The solution is deoxygenated by bubbling with argon or nitrogen for 30-60 minutes. The reaction mixture is then irradiated with cooling (to maintain a constant temperature) while stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Signaling Pathway for the de Mayo Reaction

G diketone 1,3-Diketone (S0) enol Enol Tautomer diketone->enol Tautomerization enol_s1 Enol (S1) enol->enol_s1 hν (Irradiation) enol_t1 Enol (T1) enol_s1->enol_t1 Intersystem Crossing (ISC) excimer Excited State Complex enol_t1->excimer + Alkene alkene Alkene alkene->excimer cyclobutane Cyclobutane Adduct excimer->cyclobutane [2+2] Cycloaddition retro_aldol Retro-Aldol Reaction cyclobutane->retro_aldol diketone_product 1,5-Diketone retro_aldol->diketone_product

Caption: Simplified signaling pathway of the de Mayo reaction.

Route 3: Greene's Synthesis

A key step in Greene's formal synthesis of this compound involves the reduction of an α,β-unsaturated ketone using chromium(II) perchlorate (B79767). The yield and diastereoselectivity of this reaction can be variable.

Question 3: The reduction of the enone with Cr(ClO₄)₂ in my synthesis is giving a low yield (50-60%) and poor diastereoselectivity. How can I optimize this step?

Answer:

The reduction of α,β-unsaturated ketones with low-valent chromium species can be sensitive to the preparation of the reagent and the reaction conditions. Here are some factors that can influence the outcome:

  • Activity of the Chromium(II) Reagent: The Cr(II) solution must be freshly prepared and free of Cr(III) impurities, as the latter is inactive.

  • Reaction Temperature: Low temperatures are generally preferred to enhance diastereoselectivity.

  • Proton Source: The nature and timing of the proton source addition can affect the stereochemical outcome.

  • Side Reactions: Over-reduction or the formation of dimeric products can occur.

Troubleshooting Strategies:

ParameterRecommendationRationale
Cr(ClO₄)₂ Preparation Prepare the Cr(ClO₄)₂ solution immediately before use by reducing Cr(III) perchlorate with zinc amalgam under an inert atmosphere. The solution should be a clear blue.This ensures the highest activity of the reducing agent.[9]
Temperature Control Perform the reduction at low temperatures (e.g., -78 °C to 0 °C).Lower temperatures can improve the diastereoselectivity of the reduction.
Reaction Quench Quench the reaction at low temperature with a suitable proton source.Careful quenching can help to control the protonation of the intermediate enolate and influence the stereochemistry of the final product.
Stoichiometry Use a slight excess of the Cr(II) reagent to ensure complete conversion of the starting material.Insufficient reducing agent will lead to an incomplete reaction.

Experimental Protocol: Cr(ClO₄)₂ Reduction [6][10]

A solution of chromium(III) perchlorate in water is stirred over zinc amalgam under a stream of nitrogen until the color of the solution turns from green to a clear light blue, indicating the formation of Cr(II). The resulting solution of Cr(ClO₄)₂ is then added dropwise to a solution of the α,β-unsaturated ketone in a suitable solvent (e.g., THF or DMF) at low temperature (e.g., 0 °C). The reaction is stirred for a specified time and then quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography.

Frequently Asked Questions (FAQs)

Q1: In the Curran synthesis, can other radical initiators be used instead of AIBN?

A1: Yes, other radical initiators with similar decomposition temperatures, such as V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)), can be used. However, AIBN is the most commonly reported and well-characterized initiator for this type of transformation. The choice of initiator should be based on the desired reaction temperature and the solvent used.

Q2: For the de Mayo reaction, what are some common signs of product or starting material decomposition?

A2: The formation of a significant amount of baseline material on a TLC plate that does not correspond to the starting material or the desired product is a common sign of decomposition. A noticeable darkening or change in the color of the reaction mixture beyond what is expected can also indicate degradation.

Q3: Are there any alternatives to the tin-based reagents in the radical cyclization due to their toxicity?

A3: Yes, due to the toxicity of organotin compounds, several "tin-free" radical cyclization methods have been developed. These often involve the use of silanes (e.g., tris(trimethylsilyl)silane, (TMS)₃SiH) in combination with a radical initiator, or photoredox catalysis. While these methods are promising, they may require significant optimization for a complex cascade reaction like the one in the this compound synthesis.

Q4: How critical is the stereochemistry of the precursor in Curran's tandem radical cyclization?

A4: The stereochemistry of the cyclopentene (B43876) precursor is crucial as it dictates the relative stereochemistry of the newly formed stereocenters in the this compound core. The radical cyclization proceeds through a series of chair-like transition states, and the substituents on the initial ring guide the stereochemical outcome of the cyclization events.[11]

Q5: In Greene's synthesis, why is a formal synthesis reported?

A5: A formal synthesis is one in which a known intermediate that has previously been converted to the final natural product is synthesized. In this case, Greene and his team synthesized a key intermediate that had already been transformed into this compound by another research group, thus formally completing the total synthesis.

References

Technical Support Center: Radical Cyclization Reactions for Triquinane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting radical cyclization reactions in the synthesis of triquinanes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My radical cyclization reaction resulted in a low yield or failed completely. What are the common causes?

A1: Low yields in radical cyclization reactions can stem from several factors. A systematic approach to troubleshooting is crucial. The primary causes often involve issues with reagent concentration, reaction kinetics, or the integrity of your starting materials. Key areas to investigate include:

  • Incorrect Reagent Concentration: The concentration of the radical initiator (e.g., AIBN) and the chain transfer agent (e.g., Bu₃SnH) is critical. Too little initiator will result in a slow or incomplete reaction, while too much can lead to undesired side reactions. Similarly, an excess of the reducing agent (Bu₃SnH) can prematurely quench the initial radical, leading to simple reduction of the starting material instead of cyclization.[1]

  • Reaction Rate vs. Side Reactions: For a successful cyclization, the rate of the intramolecular cyclization must be faster than competing side reactions, such as the trapping of the initial radical by the hydrogen donor or recombination with other radical species.[2]

  • Purity of Reagents and Solvents: Ensure that starting materials are pure and that the solvent is thoroughly degassed to remove oxygen, which can inhibit radical reactions.

  • Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator's half-life. For AIBN, reactions are typically run at temperatures around 80-110 °C in solvents like benzene (B151609) or toluene.[3]

Q2: I've recovered a significant amount of my starting material. What should I do?

A2: Recovery of starting material usually points to a problem with radical initiation. Consider the following:

  • Initiator Concentration: The concentration of your radical initiator (e.g., AIBN) may be too low. A catalytic amount, typically 5-10 mol%, is required to sustain the chain reaction.[3]

  • Reaction Temperature: The temperature might be too low for the initiator to decompose at an effective rate. Ensure your reaction is heated to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN in benzene).[4]

  • Inhibitors: Your starting material or solvent may contain inhibitors. Passing the solvent and liquid starting materials through a plug of alumina (B75360) can remove potential radical scavengers. Ensure all solvents are properly degassed.

Q3: My reaction produced a complex mixture of products instead of the desired triquinane. What are the likely side reactions?

A3: A complex product mixture suggests that the desired cyclization pathway is competing with other reactions. Common side products include:

  • Simple Reduction Product: The most common side product is the result of direct reduction of the initial radical by the hydrogen donor (e.g., Bu₃SnH) before cyclization can occur.[2] This is often favored if the concentration of the tin hydride is too high or if the cyclization step is kinetically slow.

  • Endo-Cyclization Products: While 5-exo-trig cyclizations are kinetically favored according to Baldwin's rules, competing 6-endo-trig cyclizations can occur, especially if the resulting radical is stabilized.[5][6]

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Rearrangement Products: Under low concentrations of the radical scavenger, the initially formed cyclized radical can sometimes undergo rearrangement before being quenched.[2]

Q4: The diastereoselectivity of my cyclization is poor. How can I improve it?

A4: Diastereoselectivity in radical cyclizations is often controlled by the conformation of the transition state.[7] To improve selectivity:

  • Substrate Control: The stereocenters already present in the acyclic precursor play a crucial role in directing the stereochemical outcome of the cyclization. Modifying substituents on the chain can influence the preferred chair-like transition state, thus enhancing diastereoselectivity.[8]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the overall reaction rate.

  • Reagent Choice: While less common for achieving high diastereoselectivity, the choice of radical initiator and mediator can sometimes have a subtle effect.

Q5: How do I effectively remove the toxic tributyltin byproducts from my final product?

A5: Tributyltin compounds are toxic and must be carefully removed.[9][10] Several workup procedures are effective:

  • Fluoride (B91410) Wash: The most common method involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF). This converts the tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[11][12]

  • Silica (B1680970) Gel Chromatography with Triethylamine (B128534): For less polar products, running a flash column with an eluent containing a small percentage of triethylamine can effectively remove tin residues.[12]

  • Oxidation and Extraction: Unreacted Bu₃SnH can be oxidized with I₂ to Bu₃SnI, which can then be removed by the KF wash.[13]

Quantitative Data on Radical Cyclization

The following table summarizes reaction conditions and outcomes for the synthesis of triquinane structures from various precursors, illustrating the impact of different reagents and conditions on yield and selectivity.

Precursor TypeRadical PrecursorReagents & ConditionsProductYield (%)Diastereomeric Ratio (dr)Reference
Acyclic diene-alkyneIodoalkyneBu₃SnH (1.2 equiv), AIBN, C₆H₆, 80 °CAngular Triquinane65%1:5[14]
Substituted CyclopenteneBromoacetylBu₃SnH, AIBN, C₆H₆, 80 °C(±)-HirsuteneNot specifiedNot specified[15][16]
Acyclic dieneBromoalkaneBu₃SnH, AIBN, C₆H₆, 80 °CSpiro-fused system79%N/A[17]
Acyclic iodo-dieneIodoalkaneBu₃SnH, AIBN, C₆H₆, 80 °CBicyclic system93%7:1[17]

Experimental Protocols

General Protocol for Bu₃SnH-Mediated Radical Cyclization

This protocol provides a general procedure for a typical radical cyclization reaction using tributyltin hydride and AIBN.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the radical precursor (1.0 equiv) and the solvent (e.g., benzene or toluene, to achieve a concentration of ~0.02 M).

  • Degassing: Thoroughly degas the solution by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reagent Addition: In a separate flask, prepare a solution of tributyltin hydride (Bu₃SnH, 1.1-1.5 equiv) and azobisisobutyronitrile (AIBN, 0.1-0.2 equiv) in the same degassed solvent.

  • Reaction Execution: Heat the solution of the radical precursor to reflux (typically 80-110 °C). Add the Bu₃SnH/AIBN solution dropwise via a syringe pump over several hours. The slow addition helps to maintain a low concentration of Bu₃SnH, which favors cyclization over direct reduction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification (Tin Removal):

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic solution multiple times with a 1M aqueous solution of potassium fluoride (KF). Stir vigorously for at least 30 minutes during each wash.

    • A white precipitate of tributyltin fluoride (Bu₃SnF) will form. Filter the mixture through a pad of Celite to remove the solid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol for the Synthesis of (±)-Hirsutene via Tandem Radical Cyclization

This protocol is adapted from the total synthesis of (±)-hirsutene by Curran and Rakiewicz.[15][16]

  • Precursor Synthesis: The synthesis begins with the preparation of the key acyclic precursor containing a bromoacetyl group and two appropriately positioned double bonds.

  • Cyclization Reaction:

    • A solution of the bromoacetyl precursor in degassed benzene (0.02 M) is heated to reflux.

    • A solution of Bu₃SnH (1.2 equivalents) and a catalytic amount of AIBN in benzene is added slowly via syringe pump over 8-10 hours.

    • The reaction is maintained at reflux until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification:

    • The reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The residue is subjected to a KF workup as described in the general protocol to remove tin byproducts.

    • The crude product is purified by flash chromatography on silica gel to yield (±)-hirsutene.

Visualizations

Reaction Workflow for Radical Cyclization

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_side_reaction Side Reaction i1 Initiator (AIBN) i2 Initiator Radical i1->i2 Heat (Δ) i4 Bu3Sn• Radical i2->i4 + Bu3SnH i3 Bu3SnH i3->i4 p2 Initial Radical (R•) i4->p2 p1 Radical Precursor (R-X) p1->p2 + Bu3Sn• p3 Cyclized Radical p2->p3 5-exo-trig Cyclization s1 Direct Reduction Product (R-H) p2->s1 + Bu3SnH (High Conc.) p3->i4 Regenerates Bu3Sn• p4 Final Product (Triquinane) p3->p4 + Bu3SnH

Caption: General workflow of a Bu₃SnH/AIBN-mediated radical cyclization for triquinane synthesis.

Troubleshooting Logic for Low Reaction Yield

G cluster_diagnosis Diagnosis cluster_cause1 Cause 1: No Reaction cluster_cause2 Cause 2: Competing Reduction cluster_cause3 Cause 3: Undesired Cyclization/Side Products start Low Yield of Triquinane Product d1 Analysis of Crude Reaction Mixture (TLC, GC-MS) start->d1 c1 Starting Material Recovered d1->c1 c2 Main Product is Reduced Precursor (R-H) d1->c2 c3 Complex Mixture of Products d1->c3 s1 1. Increase AIBN concentration 2. Increase reaction temperature 3. Purify/degas solvent and reagents c1->s1 s2 1. Decrease Bu3SnH concentration 2. Use slow addition of Bu3SnH 3. Increase substrate dilution c2->s2 s3 1. Check for endo-cyclization products 2. Lower overall concentration 3. Re-evaluate substrate design for selectivity c3->s3

Caption: Troubleshooting flowchart for diagnosing low-yield radical cyclization reactions.

Mechanism of Tandem Radical Cyclization

G cluster_main Tandem 5-exo-trig / 5-exo-trig Cyclization A Acyclic Radical (R•) B Monocyclic Radical A->B First 5-exo-trig C Tricyclic Radical B->C Second 5-exo-trig D Triquinane Product C->D + Bu3SnH (Quench)

Caption: Simplified mechanism for the formation of a linear triquinane via a tandem radical cyclization.

References

Technical Support Center: Optimizing Hirsutene Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fungal fermentation of hirsutene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your research.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production in a question-and-answer format.

Question: My this compound yield is low or undetectable. What are the potential causes and how can I address them?

Answer:

Low this compound yield is a common challenge that can stem from several factors related to the fungal strain, culture medium, and fermentation conditions. Here's a systematic approach to troubleshooting:

1. Strain Viability and Inoculum Quality:

  • Problem: The fungal strain (Stereum hirsutum or other producing fungi) may have lost its productivity due to improper storage or excessive subculturing. The inoculum might be of poor quality (e.g., low spore concentration, contamination).

  • Solution:

    • Always use fresh cultures from cryopreserved stocks.

    • Ensure the inoculum is pure and has a high density of viable spores or mycelia.

    • Prepare a fresh spore suspension for each experiment.[1]

2. Media Composition:

  • Problem: The culture medium may lack essential nutrients or contain inhibitory compounds. The carbon-to-nitrogen ratio might not be optimal for secondary metabolite production.

  • Solution:

    • Media Optimization: Experiment with different media formulations. While a "rich medium" has been used for Stereum hirsutum cultivation for sesquiterpene detection, the composition was not specified.[2] For secondary metabolite production in basidiomycetes, organic nitrogen sources are often preferable.[3]

    • Carbon Source: Glucose, maltose, and mannitol (B672) have been shown to be effective carbon sources for biomass and exopolysaccharide production in basidiomycetes.[3] High concentrations of easily metabolized sugars like glucose can sometimes suppress secondary metabolite production.[4]

    • Nitrogen Source: Organic nitrogen sources like peptone and yeast extract are generally favorable for secondary metabolite production in fungi.[5][6] The addition of a nitrogen source to a solid-state fermentation of S. hirsutum increased enzymatic activities.[7]

    • Trace Elements: Ensure the medium contains essential trace elements that can act as cofactors for biosynthetic enzymes.

3. Fermentation Parameters:

  • Problem: Suboptimal pH, temperature, aeration, or agitation can significantly impact fungal growth and this compound production.

  • Solution:

    • pH: The optimal pH for fungal growth and secondary metabolite production is species-specific. For many fungi, a slightly acidic to neutral pH (5.0-7.0) is ideal. Monitor and control the pH throughout the fermentation process.

    • Temperature: Stereum hirsutum has been cultivated at 22°C for sesquiterpene detection.[2] The optimal temperature for this compound production may vary, so a temperature profile study (e.g., 20-28°C) is recommended.

    • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and for the activity of oxygenase enzymes involved in secondary metabolism. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.

4. Incubation Time:

  • Problem: this compound is a secondary metabolite, and its production often begins in the stationary phase of fungal growth. The fermentation might be terminated too early.

  • Solution: Conduct a time-course study to determine the optimal harvest time. S. hirsutum has been cultivated for 14 days for sesquiterpene detection.[2]

Frequently Asked Questions (FAQs)

Q1: Which fungal strains are known to produce this compound?

A1: The primary known producer of this compound is the wood-rotting mushroom Stereum hirsutum.[8][9][10] this compound is a precursor to a diverse class of bioactive sesquiterpenoids known as hirsutenoids.[8]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound biosynthesis in Stereum hirsutum involves the cyclization of farnesyl pyrophosphate (FPP). This reaction is catalyzed by a specific this compound synthase, which is an unusual fusion protein of a sesquiterpene synthase (STS) and a 3-hydroxy-3-methylglutaryl-coenzyme A (HMGS) synthase.[2][8]

Q3: How can I improve my fungal strain for higher this compound production?

A3: Strain improvement can be achieved through classical mutagenesis or genetic engineering.

  • Classical Mutagenesis: This involves exposing the fungal spores to mutagens like UV radiation or chemical agents to induce random mutations, followed by screening for high-producing strains.

  • Genetic Engineering: This involves targeted genetic modifications. For this compound production, you could consider:

    • Overexpressing the this compound synthase-HMGS fusion protein gene.

    • Engineering the upstream mevalonate (B85504) pathway to increase the supply of the precursor FPP.

    • Protocols for protoplast isolation and Agrobacterium-mediated transformation, which are applicable to basidiomycetes, can be adapted for Stereum hirsutum.[11][12][13][14]

Q4: What are the key differences between solid-state and submerged fermentation for this compound production?

A4:

  • Solid-State Fermentation (SSF): Involves growing the fungus on a solid substrate with limited free water. Stereum hirsutum has been shown to grow well in SSF on substrates like pine needles, with grain addition enhancing biomass and substrate degradation.[7]

  • Submerged Fermentation (SmF): Involves growing the fungus in a liquid medium. This method allows for better control of fermentation parameters like pH, temperature, and aeration, and is generally more scalable. Most studies on secondary metabolite production from S. hirsutum have utilized SmF.[15][16]

Q5: How do I extract and quantify this compound from my fermentation culture?

A5: this compound is a volatile sesquiterpene.

  • Extraction: It can be extracted from the culture broth using a water-immiscible organic solvent like ethyl acetate. For intracellular this compound, the mycelia should first be separated from the broth and then extracted with a solvent like methanol.

  • Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying volatile compounds like this compound. The headspace of the culture can also be analyzed to detect volatile sesquiterpenes.[2] For non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is suitable.[17] To quantify fungal biomass, ergosterol (B1671047) content can be measured as a proxy.[18]

Data Presentation

Table 1: Effect of Media Composition on Stereum hirsutum Growth (Qualitative)

Medium ComponentObservationReference
Carbon Source
GlucoseGenerally supports good biomass and secondary metabolite production in basidiomycetes.[3]
MaltoseEffective for biomass and exopolysaccharide production in basidiomycetes.[3]
MannitolSupports biomass and exopolysaccharide production in basidiomycetes.[3]
Nitrogen Source
Organic Nitrogen (e.g., Peptone, Yeast Extract)Generally more suitable for biomass and secondary metabolite accumulation in basidiomycetes.[3][5][6]
Inorganic NitrogenCan support growth, but may be less effective for secondary metabolite production.[5]
Substrate (Solid-State)
Pine NeedlesSupports degradation and fungal growth.[7]
Pine Needles + Nitrogen SourceIncreased enzymatic activities.[7]
Pine Needles + Barley GrainHigher biomass, enzyme activities, and substrate degradation.[7]

Note: Specific quantitative data on this compound yield in different media is limited in the available literature. The information provided is based on general observations for basidiomycetes and related secondary metabolites.

Experimental Protocols

Protocol 1: Submerged Fermentation of Stereum hirsutum for this compound Production

This protocol is a generalized procedure based on common practices for fungal fermentation.

1. Inoculum Preparation: a. Grow Stereum hirsutum on Potato Dextrose Agar (B569324) (PDA) plates at 25°C for 7-10 days until the plate is covered with mycelia.[1] b. Prepare a spore suspension by adding sterile 0.1% Tween 20 solution to the plate and gently scraping the surface with a sterile loop. c. Alternatively, use agar plugs (6 mm diameter) of active mycelium as the inoculum.[1]

2. Fermentation Medium: a. Prepare the desired liquid fermentation medium. A starting point could be a rich medium like Potato Dextrose Broth (PDB) or a custom medium with optimized carbon and nitrogen sources. b. Dispense the medium into flasks (e.g., 100 mL in a 500 mL flask) and sterilize by autoclaving.[2]

3. Fermentation: a. Inoculate the sterile medium with the spore suspension or mycelial plugs. b. Incubate the flasks at 22-25°C in the dark under static or agitated conditions (e.g., 150 rpm).[1][2] c. The fermentation duration can range from 14 to 24 days.[1][2]

4. Harvesting: a. Separate the mycelia from the culture broth by filtration or centrifugation. b. The broth can be used for the extraction of extracellular metabolites, and the mycelia for intracellular metabolites.

Protocol 2: General Protocol for Fungal DNA Extraction

This protocol is a general method and may require optimization for Stereum hirsutum.

1. Mycelium Harvesting: a. Harvest fresh mycelium from a liquid culture by filtration and wash with sterile distilled water. b. Lyophilize the mycelium and grind it into a fine powder in liquid nitrogen.

2. Lysis: a. Add the powdered mycelium to a tube containing DNA extraction buffer (e.g., CTAB buffer). b. Add proteinase K and lyticase to aid in cell wall and protein degradation and incubate.[19] c. For difficult-to-lyse cells, mechanical disruption using bead beating can be employed.[20]

3. DNA Purification: a. Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins and other cellular debris.[19] b. Precipitate the DNA from the aqueous phase using isopropanol (B130326) or ethanol (B145695). c. Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer or sterile water. d. Alternatively, use a commercial fungal DNA extraction kit following the manufacturer's instructions.[20][21][22]

Visualizations

This compound Biosynthesis Pathway

Hirsutene_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Hirsutene_Synthase This compound Synthase (STS-HMGS Fusion Protein) FPP->Hirsutene_Synthase This compound This compound Hirsutene_Synthase->this compound Cyclization

Caption: Simplified biosynthetic pathway of this compound from Acetyl-CoA.

General Experimental Workflow for this compound Production Optimization

Fermentation_Workflow cluster_strain Strain Preparation cluster_fermentation Fermentation cluster_analysis Analysis Strain Fungal Strain (e.g., Stereum hirsutum) Inoculum Inoculum Preparation (Spore suspension or mycelial plugs) Strain->Inoculum Fermentation Submerged Fermentation (pH, Temp, Aeration) Inoculum->Fermentation Media Media Formulation (Carbon/Nitrogen sources) Media->Fermentation Harvest Harvesting (Broth and Mycelia Separation) Fermentation->Harvest Extraction This compound Extraction (Solvent Extraction) Harvest->Extraction Quantification Quantification (GC-MS) Extraction->Quantification Optimization Optimization Loop Quantification->Optimization Low Yield? Optimization->Media Adjust Parameters

Caption: General workflow for optimizing this compound production.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Logic Start Low this compound Yield CheckStrain Check Strain Viability and Inoculum Quality Start->CheckStrain CheckMedia Optimize Media Composition CheckStrain->CheckMedia Strain OK FixStrain Use Fresh Culture/ Improve Inoculum CheckStrain->FixStrain Issue Found CheckParams Optimize Fermentation Parameters (pH, Temp, etc.) CheckMedia->CheckParams Media OK FixMedia Test Different C/N Sources and Ratios CheckMedia->FixMedia Issue Found CheckTime Optimize Incubation Time CheckParams->CheckTime Parameters OK FixParams Conduct Parameter Optimization Studies CheckParams->FixParams Issue Found FixTime Perform Time-Course Experiment CheckTime->FixTime Issue Found Success Improved Yield CheckTime->Success Time OK FixStrain->Success FixMedia->Success FixParams->Success FixTime->Success

References

Technical Support Center: Purification of Non-Polar Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of non-polar sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying non-polar sesquiterpenoids?

A1: The primary difficulties in purifying non-polar sesquiterpenoids stem from their inherent hydrophobicity and the frequent presence of structurally similar isomers in natural extracts or synthetic mixtures. These challenges include:

  • Co-elution of Isomers: Isomers of non-polar sesquiterpenoids often have very similar physicochemical properties, leading to overlapping peaks and difficult separation with standard chromatographic techniques.[1][2]

  • Poor Solubility: While highly soluble in non-polar organic solvents like hexane (B92381), they have limited solubility in more polar solvents used in reversed-phase chromatography, which can lead to precipitation and poor peak shape.

  • Strong Retention in Reversed-Phase (RP) Chromatography: Their hydrophobic nature causes strong binding to the non-polar stationary phase in RP-HPLC, requiring high concentrations of organic solvents for elution, which can reduce selectivity.

  • Weak Retention in Normal-Phase (NP) Chromatography: Conversely, in NP-HPLC with a polar stationary phase, non-polar sesquiterpenoids elute very quickly, often with the solvent front, resulting in poor separation from other non-polar impurities.[3]

  • Volatility: Many non-polar sesquiterpenoids are volatile, which can lead to sample loss during processing steps that involve heating or evaporation under vacuum.[4]

Q2: What is a good starting point for developing a purification method for a non-polar sesquiterpenoid?

A2: A logical starting point is to use flash chromatography on silica (B1680970) gel with a non-polar solvent system. This allows for a preliminary fractionation of the crude mixture to remove highly polar and some less polar impurities.

  • Solvent System: Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent such as diethyl ether, dichloromethane, or ethyl acetate (B1210297).[5][6]

  • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the target compound from major impurities. Aim for an Rf value of 0.2-0.3 for your target compound.[7]

Q3: My non-polar sesquiterpenoid is not separating well on a standard silica gel column. What are my options?

A3: If standard silica gel chromatography is ineffective, several alternative and more advanced techniques can be employed:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique uses a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvents, such as methanol (B129727)/acetonitrile or methanol/dichloromethane. It is particularly useful for separating highly lipophilic compounds that are poorly soluble in aqueous mobile phases.[3]

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus eliminating irreversible adsorption of the sample. It is highly effective for separating complex mixtures of natural products, including non-polar sesquiterpenoids.[8][9]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. It is a "green" chromatography technique that offers fast and efficient separations, particularly for non-polar and chiral compounds.[10][11]

  • Silver Ion (Ag+) Chromatography: For sesquiterpenoids containing double bonds, chromatography on silica gel impregnated with silver nitrate (B79036) can provide enhanced separation based on the number and position of the double bonds.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Isomers

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Inability to achieve baseline separation between the target compound and impurities.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inappropriate Stationary Phase - Normal-Phase: If using silica, consider switching to alumina (B75360) or a bonded phase like cyano (CN) or diol. For sesquiterpenoids with double bonds, try silver nitrate-impregnated silica. - Reversed-Phase: If a C18 column is not providing adequate selectivity, try a C8, phenyl-hexyl, or a polar-embedded column.
Suboptimal Mobile Phase - Normal-Phase: Use a very shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexane). Consider using a ternary solvent system to fine-tune selectivity. - Reversed-Phase (Non-Aqueous): Experiment with different combinations of organic solvents (e.g., methanol/acetonitrile, methanol/dichloromethane, acetonitrile/tetrahydrofuran) to alter selectivity.
High Sample Load - Reduce the amount of sample loaded onto the column to avoid overloading, which can lead to band broadening and decreased resolution.[4]
Temperature Fluctuations - Use a column oven to maintain a constant temperature, as temperature can affect retention times and selectivity.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Normal-Phase (Silica): Residual acidic silanol (B1196071) groups on the silica surface can interact with some compounds. Deactivate the silica by adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase.[12] - Reversed-Phase: Uncapped silanol groups on the stationary phase can cause tailing. Use a high-purity, end-capped column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help suppress silanol interactions.
Column Contamination - Flush the column with a strong solvent to remove any strongly retained impurities. If the problem persists, the column may need to be replaced.
Poor Sample Solubility in Mobile Phase - Ensure the sample is fully dissolved in the initial mobile phase. If using a gradient, the sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
Issue 3: Peak Splitting

Symptoms:

  • A single compound appears as two or more peaks.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Column Void or Channeling - A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This usually requires replacing the column.[13]
Partially Blocked Frit - A blocked inlet frit can cause uneven flow distribution. Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced.[13]
Sample Solvent Incompatibility - If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-elution of Isomers - What appears to be a split peak may actually be two closely eluting isomers. To confirm, inject a smaller amount of the sample. If the two peaks become more distinct, it is a separation issue. Optimize the method to improve resolution.[13]

Quantitative Data on Purification of Non-Polar Sesquiterpenoids

The following tables summarize quantitative data from various studies on the purification of non-polar sesquiterpenoids, providing an overview of the yields and purities that can be achieved with different techniques.

Table 1: Purification of Sesquiterpenoids from Curcuma longa by High-Speed Counter-Current Chromatography (HSCCC)

CompoundCrude Extract (g)Yield (g)Purity (%)
ar-turmeroneNot specified1.7861>98
β-turmeroneNot specified0.4708>98
α-turmeroneNot specified1.3427>98
E-α-atlantoneNot specified0.1650>98
Data synthesized from a study on the preparative separation of sesquiterpenoids from Curcuma longa.[14]

Table 2: Purification of β-Caryophyllene by High-Speed Counter-Current Chromatography (HSCCC)

Starting MaterialAmount of Crude Oil (mg)Yield of β-Caryophyllene (mg)Purity (%)
Leaf Oil of Vitex negundo6008597.3
Data from a study on the preparative separation of β-caryophyllene.[15]

Table 3: Purification of Germacrene D by Argentation Thin-Layer Chromatography (AgNO₃-TLC)

Starting MaterialExtraction MethodDetection Wavelength (nm)Rf Value
Leaves of Zanthoxylum ovalifoliumCold Extraction2540.46
Data from a study on the identification and quantification of Germacrene D.[16]

Experimental Protocols

Protocol 1: Flash Chromatography for General Purification of Non-Polar Sesquiterpenoids

This protocol provides a general method for the initial purification of non-polar sesquiterpenoids from a crude extract.

  • Preparation of the Column:

    • Select a glass column of appropriate size. A general rule is to use a 1:20 to 1:40 ratio of sample to silica gel by weight.[17]

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the glass wool.

    • Prepare a slurry of silica gel (60-200 mesh) in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to ensure uniform packing.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude extract in a minimal amount of the initial eluent or a less polar solvent. Carefully apply the sample to the top of the column.[2]

    • Dry Loading: If the sample is not fully soluble in the initial eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, diethyl ether) in a stepwise or linear gradient. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[5]

    • Collect fractions of a suitable volume.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the target compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified non-polar sesquiterpenoid.

Protocol 2: Non-Aqueous Reversed-Phase (NARP) HPLC for Separation of Highly Lipophilic Sesquiterpenoids

This protocol is suitable for the separation of very non-polar sesquiterpenoids that are difficult to separate by normal-phase chromatography.

  • Column and Mobile Phase Selection:

    • Column: A C18 or C8 reversed-phase column is typically used.

    • Mobile Phase: A binary mixture of organic solvents is used. Common combinations include methanol/dichloromethane, methanol/ethyl acetate, or acetonitrile/methanol.[3]

  • Method Development:

    • Dissolve a small amount of the sample in the mobile phase.

    • Start with an isocratic elution of 100% of the weaker organic solvent (e.g., methanol).

    • Develop a gradient by gradually increasing the concentration of the stronger organic solvent (e.g., dichloromethane).

    • Optimize the gradient slope and duration to achieve the best separation.

  • Purification Run:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample dissolved in the initial mobile phase.

    • Run the optimized gradient program.

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Run:

    • Wash the column with a strong organic solvent to remove any strongly retained compounds.

    • Store the column in an appropriate solvent, such as methanol or acetonitrile.

Experimental Workflows and Logical Relationships

The following diagrams illustrate common workflows for the purification of non-polar sesquiterpenoids.

Purification_Workflow cluster_0 Initial Extraction and Fractionation cluster_1 High-Resolution Purification cluster_2 Final Product Crude_Extract Crude Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning Crude_Extract->Liquid_Liquid_Partitioning Flash_Chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc) Liquid_Liquid_Partitioning->Flash_Chromatography NARP_HPLC Non-Aqueous RP-HPLC Flash_Chromatography->NARP_HPLC CCC Counter-Current Chromatography Flash_Chromatography->CCC SFC Supercritical Fluid Chromatography Flash_Chromatography->SFC Pure_Compound Pure Non-Polar Sesquiterpenoid NARP_HPLC->Pure_Compound CCC->Pure_Compound SFC->Pure_Compound

Caption: General purification workflow for non-polar sesquiterpenoids.

Troubleshooting_Logic Start Poor Separation Change_Mobile_Phase Optimize Mobile Phase (Gradient, Solvents) Start->Change_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (e.g., C8, Phenyl, Ag+) Change_Mobile_Phase->Change_Stationary_Phase Still Poor Success Good Separation Change_Mobile_Phase->Success Improved Alternative_Technique Consider Alternative Technique (CCC, SFC) Change_Stationary_Phase->Alternative_Technique Still Poor Change_Stationary_Phase->Success Improved Alternative_Technique->Success Successful

Caption: Troubleshooting logic for poor separation of non-polar sesquiterpenoids.

References

Technical Support Center: Resolving NMR Signal Overlap in Polycyclic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of complex polycyclic natural products. The inherent structural complexity of these molecules often leads to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal overlap in the NMR spectra of polycyclic natural products?

A1: Signal overlap in the NMR spectra of polycyclic natural products is common due to several factors:

  • High Density of Protons: These molecules often have a high number of protons in similar chemical environments, particularly in aliphatic regions.[1]

  • Structural Rigidity and Complexity: The rigid and complex three-dimensional structures can lead to many non-equivalent protons and carbons with very close chemical shifts.

  • Limited Chemical Shift Dispersion: In ¹H NMR, the chemical shift range is relatively narrow (typically 0-12 ppm), increasing the likelihood of resonance overlap, especially in molecules with multiple stereocenters.[2]

  • Signal Broadening: Factors such as sample viscosity, the presence of paramagnetic impurities, or conformational exchange can lead to broader peaks, which are more likely to overlap.

Q2: I see fewer signals in my ¹H NMR spectrum than expected for my polycyclic natural product. What is the likely cause and what should I do first?

A2: Observing fewer signals than expected is a strong indication of signal overlap, where multiple distinct protons have very similar chemical shifts, causing their signals to merge.[1]

Initial Steps:

  • Re-examine Sample Preparation: Ensure your sample is of high purity and free from paramagnetic impurities. The concentration should be optimized; highly concentrated samples can lead to peak broadening.[3]

  • Optimize Spectrometer Shimming: Poor shimming can cause peak broadening, which can be mistaken for or exacerbate signal overlap.

  • Data Processing: Zoom into the regions with broad or intense signals in your processing software. What appears as a single peak might be multiple closely spaced signals.[1]

Q3: How can changing the experimental conditions help in resolving signal overlap?

A3: Simple changes to the experimental setup can often resolve or reduce signal overlap:

  • Change the Solvent: Using a deuterated solvent with a different polarity or aromaticity (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential changes in chemical shifts, potentially resolving overlapping signals.[3][4] Aromatic solvents, in particular, can cause significant shifts in the positions of nearby proton signals.

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the conformational equilibrium of the molecule, leading to changes in the chemical shifts of certain nuclei. This can be sufficient to separate overlapping peaks.[5][6]

Q4: When should I consider using 2D NMR experiments?

A4: If modifying the sample conditions is insufficient to resolve the overlap, 2D NMR is the next logical step. These experiments disperse the signals across a second frequency dimension, significantly enhancing resolution. For complex polycyclic natural products, a standard suite of 2D NMR experiments is often essential for complete structure elucidation.[2][7]

Troubleshooting Guide

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Problem 1: The aliphatic region (0.5-2.5 ppm) of my ¹H NMR spectrum is a complex, unresolved hump.

  • Question: How can I begin to assign the individual proton signals within this crowded region?

  • Answer: This is a classic problem for polycyclic systems. The most effective approach is to use 2D NMR to spread the signals out.

    • Solution A: Homonuclear Correlation Spectroscopy (COSY and TOCSY): Start with a COSY experiment to identify directly coupled protons (2-3 bonds). A TOCSY experiment is often more powerful as it can reveal entire spin systems, connecting all protons within a coupled network (e.g., all protons on a single ring or side chain).[8][9]

    • Solution B: Heteronuclear Correlation Spectroscopy (HSQC): An HSQC spectrum correlates each proton to its directly attached carbon. Since the ¹³C chemical shift range is much wider than the ¹H range, this experiment is extremely effective at resolving overlapping proton signals.[10]

Problem 2: My 2D COSY spectrum is still too crowded to trace connectivities confidently.

  • Question: What is the next step when even a COSY spectrum has too much overlap near the diagonal?

  • Answer: When COSY cross-peaks are too close to the diagonal or overlap with each other, you can turn to other techniques.

    • Solution A: HSQC-TOCSY: This experiment combines the resolving power of HSQC with the correlation information of TOCSY. It shows correlations from a given proton to all other protons within its spin system, but the signals are displayed at the chemical shift of the directly attached carbon, providing excellent resolution.

    • Solution B: Higher Magnetic Field: If available, acquiring spectra on a higher field spectrometer will increase the chemical shift dispersion and improve resolution.

    • Solution C: Pure Shift NMR: This advanced technique computationally removes the effect of homonuclear coupling, causing multiplets to collapse into singlets. This can dramatically increase the resolution of the ¹H dimension.[11][12]

Problem 3: I have very little sample, and my 2D experiments have poor signal-to-noise.

  • Question: How can I obtain high-quality 2D NMR data with a mass-limited sample?

  • Answer: Low sample concentration is a significant challenge.

    • Solution A: Cryoprobe: Using a cryogenically cooled probe can increase the signal-to-noise ratio by a factor of 3 to 5, which translates to a 9 to 25-fold reduction in experiment time for the same signal level.[13]

    • Solution B: Non-Uniform Sampling (NUS): NUS is an acquisition technique that collects a subset of the data points in the indirect dimension of a 2D experiment. This can significantly reduce the experiment time, and the saved time can be used to increase the number of scans to improve the signal-to-noise ratio.[14]

Data Presentation: Comparison of Techniques

The following tables summarize quantitative data for key techniques used to resolve signal overlap.

Table 1: Cryoprobe Sensitivity Enhancement

Probe TypeTypical Signal-to-Noise Enhancement Factor (vs. Room Temperature Probe)Reference
CryoProbe3 to 5[13]
CryoProbe Prodigy2 to 3[13]

Table 2: Non-Uniform Sampling (NUS) Time Savings for 2D Experiments

NUS Sparse SamplingTypical Reduction in Experiment TimeReference
50%2x[14]
25%4x[14]
12.5%8x[14]

Table 3: Typical 2D NMR Experiment Durations for a Moderately Concentrated Small Molecule

ExperimentTypical Duration (without NUS)Reference
COSY5 to 30 minutes
TOCSY5 to 30 minutes
HSQC30 minutes to 2 hours
HMBC2 to 12 hours

Experimental Protocols

Protocol 1: Heteronuclear Single Quantum Coherence (HSQC)

Objective: To correlate protons with their directly attached carbons, providing excellent resolution of overlapping proton signals.

Methodology:

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent at a concentration of at least 5-10 mg/mL for optimal results on a standard instrument. Ensure the sample is fully dissolved and filtered to remove any particulate matter.

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Instrument Setup (Bruker Example):

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3).

    • Set the spectral width (SW) and transmitter frequency offset (O1P for ¹H, O2P for ¹³C) based on your 1D spectra.

    • Set the number of points in the direct dimension (TD in F2) to 1024 or 2048.

    • Set the number of increments in the indirect dimension (TD in F1) to 128 or 256 for a standard experiment. Increase this for higher resolution.

    • Set the number of scans (NS) per increment based on your sample concentration. A typical starting point is 2 or 4.

    • The experiment is optimized for a one-bond ¹H-¹³C coupling constant of ~145 Hz.

  • Acquisition: Start the experiment. The duration will depend on the number of scans and increments.

  • Data Processing:

    • Apply a Fourier transform in both dimensions (xfb).

    • Phase the spectrum in both dimensions.

    • The resulting 2D spectrum will show cross-peaks corresponding to each proton and its directly attached carbon.

Protocol 2: Heteronuclear Multiple Bond Correlation (HMBC)

Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

Methodology:

  • Sample Preparation: As with HSQC, a well-prepared, concentrated sample is ideal.

  • Initial 1D Spectra: Use your ¹H and ¹³C spectra to set the spectral parameters.

  • Instrument Setup (Bruker Example):

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the spectral widths and offsets for ¹H and ¹³C.

    • Set TD in F2 to 2048 and TD in F1 to 256 or 512.

    • Set NS to a multiple of 8 (e.g., 8, 16, 32) depending on sample concentration. HMBC is less sensitive than HSQC, so more scans are typically required.

    • The long-range coupling delay is typically optimized for a coupling constant of 8-10 Hz.

  • Acquisition: Run the experiment. Be prepared for longer acquisition times compared to HSQC.

  • Data Processing:

    • Apply a Fourier transform in both dimensions.

    • The spectrum is typically processed in magnitude mode, so phasing is not required.

    • The resulting spectrum will show correlations between protons and carbons that are 2-3 bonds apart.

Protocol 3: Setting up a Non-Uniform Sampling (NUS) Experiment

Objective: To reduce the acquisition time of a 2D experiment or to increase resolution in the indirect dimension without a significant time penalty.

Methodology (Bruker TopSpin):

  • Set up a Standard 2D Experiment: First, set up your desired 2D experiment (e.g., HSQC, HMBC) as you normally would.

  • Enable NUS: In the acquisition parameters (acqu), find the FnTYPE parameter and change it from traditional to non-uniform_sampling.

  • Set the Sampling Percentage:

    • A new set of NUS parameters will become available.

    • Set the NusAMOUNT to the desired percentage of data points to be collected (e.g., 50 for 50% sampling). A value of 25-50% is common for small molecules.

    • The NUSPOINTS parameter will update automatically based on the NusAMOUNT.

  • Acquisition: Run the experiment. You will notice a significant reduction in the experiment time.

  • Data Processing:

    • During processing, the software will use a reconstruction algorithm to generate the full data set from the sparsely collected points.

    • In TopSpin, this is typically handled automatically when you perform the Fourier transform.

Visualizations

Troubleshooting_Workflow start Signal Overlap Observed in 1D NMR sample_prep Optimize Sample Preparation (Purity, Concentration) start->sample_prep spectrometer_setup Optimize Spectrometer (Shimming, Temperature, Solvent) sample_prep->spectrometer_setup is_resolved1 Overlap Resolved? spectrometer_setup->is_resolved1 run_2d Acquire 2D NMR Spectra (COSY, TOCSY, HSQC) is_resolved1->run_2d No end Structure Elucidation is_resolved1->end Yes is_resolved2 Overlap Resolved? run_2d->is_resolved2 advanced_2d Advanced 2D/3D NMR (HSQC-TOCSY, 3D Experiments) is_resolved2->advanced_2d No is_resolved2->end Yes is_resolved3 Overlap Resolved? advanced_2d->is_resolved3 other_tech Employ Other Techniques (Pure Shift, NUS, Cryoprobe) is_resolved3->other_tech No is_resolved3->end Yes other_tech->end

A step-by-step workflow for troubleshooting signal overlap in NMR spectra.

Technique_Relationships cluster_1d 1D Techniques cluster_2d 2D Techniques cluster_hardware Hardware/Acquisition 1D_H1 ¹H NMR Pure_Shift Pure Shift NMR 1D_H1->Pure_Shift Increases Resolution COSY COSY H-H Direct Correlation 1D_H1->COSY Resolves Overlap TOCSY TOCSY H-H Spin System 1D_H1->TOCSY Resolves Overlap HSQC HSQC ¹H-¹³C Direct Correlation 1D_H1->HSQC Resolves Overlap 1D_C13 ¹³C NMR COSY->TOCSY More Info HMBC HMBC ¹H-¹³C Long-Range HSQC->HMBC Builds Skeleton Cryoprobe Cryoprobe Increases S/N Cryoprobe->HSQC Enables Low Conc. Cryoprobe->HMBC Enables Low Conc. NUS NUS Reduces Time NUS->HSQC Speeds Up Acq. NUS->HMBC Speeds Up Acq.

Logical relationships between different NMR techniques for resolving signal overlap.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Hirsutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of hirsutane-type sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting fragmentation patterns and overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of hirsutanes.

Issue 1: Poor or No Signal for Hirsutane Analyte

Question: I am not detecting my target hirsutane, or the signal intensity is very weak. What are the potential causes and solutions?

Answer: This is a common challenge that can arise from various factors, from sample preparation to instrument settings. A systematic troubleshooting approach is recommended.

  • Sample Preparation:

    • Extraction Efficiency: Ensure the chosen solvent is appropriate for the polarity of your specific hirsutane derivative. For many sesquiterpenoids, methanol (B129727) or acetonitrile (B52724) are effective extraction solvents.

    • Sample Stability: Hirsutanes, like other sesquiterpenes, can be sensitive to heat and pH. Avoid prolonged exposure to extreme conditions during sample preparation.

    • Analyte Concentration: The concentration of your hirsutane may be below the instrument's limit of detection (LOD). Consider concentrating your sample or injecting a larger volume.

  • Chromatography Conditions (GC-MS & LC-MS):

    • GC-MS:

      • Inlet Temperature: Some sesquiterpenes are thermally labile and can degrade in a hot GC inlet. Use a deactivated inlet liner and optimize the temperature to ensure efficient volatilization without degradation.

      • Column Choice: For isomeric separation, a column with a different stationary phase chemistry may be required to alter selectivity.

    • LC-MS:

      • Column Choice: A C18 column is a common choice for the separation of many sesquiterpenoids.

      • Mobile Phase: Reversed-phase chromatography using water and an organic solvent like acetonitrile or methanol is typical. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency.

      • Gradient Elution: A gradient elution program is often necessary for good separation of hirsutanes in complex mixtures.

  • Mass Spectrometry Parameters:

    • Ionization Mode: For LC-MS, electrospray ionization (ESI) is commonly used. It is advisable to test both positive and negative ion modes, as the ionization efficiency can vary between different hirsutane derivatives. Hirsutinolide-type sesquiterpene lactones, for instance, have been successfully analyzed in positive ion mode.[1][2]

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, as these can significantly impact signal intensity.

    • Fragmentation: In tandem mass spectrometry (MS/MS), ensure the collision energy is optimized to generate characteristic fragment ions.

Issue 2: Difficulty in Distinguishing Hirsutane Isomers

Question: My hirsutane isomers are co-eluting or have very similar mass spectra. How can I differentiate them?

Answer: Differentiating structurally similar isomers is a frequent challenge in sesquiterpene analysis.

  • Chromatographic Resolution:

    • Method Optimization: Adjust the GC oven temperature program (slower ramp rate, lower initial temperature) or the LC mobile phase gradient to improve separation.

    • Column Dimensions: Using a longer GC or LC column or one with a smaller internal diameter can increase the number of theoretical plates and enhance resolution.

    • Stationary Phase: Employing a GC or LC column with a different stationary phase can alter the elution order and resolve co-eluting isomers.

  • Mass Spectrometry:

    • Fragmentation Pattern Analysis: Even with similar mass spectra, the relative abundances of certain fragment ions may differ between isomers. Careful examination of the fragmentation patterns can provide clues for differentiation.

    • Tandem MS (MS/MS): If available, MS/MS experiments can reveal unique fragmentation pathways for different isomers, aiding in their identification.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for hirsutane-type sesquiterpenoids?

A1: The fragmentation of hirsutanes is influenced by their tricyclic core structure and any functional groups present. For hirsutinolide-type sesquiterpene lactones, a common fragmentation pattern involves the initial loss of the side chain at the C-8 position, followed by the loss of the substituent at the C-13 position.[1][2] High-abundance product ions at m/z 299 and 259 have been identified as characteristic diagnostic ions for the hirsutinolide core.[1][2] For non-lactone hirsutanes, fragmentation is expected to involve cleavages of the fused five-membered rings.

Q2: Which ionization technique is best for hirsutane analysis?

A2: For GC-MS analysis of volatile and thermally stable hirsutanes, Electron Ionization (EI) is standard. For LC-MS analysis, especially for more polar or thermally labile derivatives, Electrospray Ionization (ESI) is the most common technique. It is recommended to evaluate both positive and negative ESI modes to determine the optimal condition for your specific hirsutane analyte.

Q3: How can I improve the sensitivity of my analysis for trace levels of hirsutanes?

A3: To enhance sensitivity, consider the following:

  • Sample Enrichment: Use solid-phase extraction (SPE) to clean up your sample and concentrate the hirsutane analytes.

  • Instrument Optimization: Ensure your mass spectrometer is properly tuned and calibrated. Optimize all source parameters for maximum signal intensity.

  • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If you know the characteristic fragment ions of your target hirsutane, using SIM mode (in single quadrupole MS) or MRM mode (in triple quadrupole MS) can significantly improve sensitivity and selectivity.

Data Presentation

Table 1: Key EIMS Fragmentation Data for epi-Cubebol (a Hirsutane-related Sesquiterpene Alcohol)

As a proxy for the fragmentation of the hirsutane core, the following table summarizes the major fragment ions observed in the Electron Ionization Mass Spectrum (EIMS) of epi-cubebol, a sesquiterpene alcohol with a related tricyclic skeleton.

m/zRelative Abundance (%)Proposed Fragment
222~5%[M]+•
207100%[M - CH3]+
179~20%[M - C3H7]+
161~35%[M - C3H7 - H2O]+
119~25%Further fragmentation
43~30%[C3H7]+

Data is interpreted from a study on the EIMS fragmentation of sesquiterpenes.

Experimental Protocols

Protocol 1: General GC-MS Analysis of Hirsutanes

This protocol provides a general method for the GC-MS analysis of hirsutanes in a purified sample or extract.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

    • Capillary column: A non-polar or medium-polarity column is a good starting point (e.g., HP-5MS, DB-5MS).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or split.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 3 °C/min.

      • Hold: Maintain 240 °C for 5 minutes.

      • (This program should be optimized for specific hirsutane analytes)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Protocol 2: General LC-MS/MS Analysis of Hirsutane Derivatives

This protocol is suitable for the analysis of more polar or thermally labile hirsutane derivatives.

  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • Start with 5% B, hold for 1 minute.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

      • (This gradient should be optimized for your specific analytes)

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and optimize collision energy to identify characteristic product ions for each hirsutane derivative.

Mandatory Visualization

Hirsutane_Fragmentation_Workflow cluster_Start Initial Analysis cluster_Interpretation Spectral Interpretation cluster_Troubleshooting Troubleshooting cluster_Solutions Advanced Steps / Solutions Start Acquire Mass Spectrum (GC-MS or LC-MS) Identify_M Identify Molecular Ion (M+•) or Pseudomolecular Ion ([M+H]+) Start->Identify_M Analyze_Fragments Analyze Fragmentation Pattern Identify_M->Analyze_Fragments No_M No Molecular Ion? Identify_M->No_M Compare_DB Compare with Spectral Libraries (NIST, Wiley, etc.) Analyze_Fragments->Compare_DB Ambiguous Ambiguous Fragmentation? Analyze_Fragments->Ambiguous Propose_Structure Propose Hirsutane Skeleton & Substituents Compare_DB->Propose_Structure Isomers Isomeric Mixture? Propose_Structure->Isomers Soft_Ionization Use Softer Ionization (e.g., CI, ESI) No_M->Soft_Ionization MSMS Perform MS/MS Analysis Ambiguous->MSMS Optimize_Chromo Optimize Chromatography Isomers->Optimize_Chromo

References

Technical Support Center: Optimizing Hirsutene Synthase Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of recombinant hirsutene synthase expression.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression host for this compound synthase?

A1: Escherichia coli, particularly strains like BL21(DE3), is a commonly used and effective host for expressing terpene synthases, including this compound synthase. These strains are engineered for high-level protein expression under the control of the T7 promoter system. For complex eukaryotic proteins that may require specific post-translational modifications or folding assistance, yeast strains such as Saccharomyces cerevisiae can also be considered.

Q2: Should I use the full-length this compound synthase-HMGS fusion protein or a truncated version for expression?

A2: The native this compound synthase from Stereum hirsutum is a fusion protein with a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain. Studies have shown that both the full-length fusion protein and a truncated version containing only the sesquiterpene synthase (STS) domain are active.[1][2] The HMGS domain does not appear to negatively impact the synthase activity.[2] For initial expression trials, the truncated STS domain may be simpler to express. However, co-expression of the HMGS domain might be beneficial for precursor supply in certain metabolic engineering contexts.

Q3: What is codon optimization and is it necessary for this compound synthase expression?

A3: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the protein. This can significantly enhance translation efficiency and protein yield. While not always strictly necessary, it is highly recommended for genes from fungal sources like Stereum hirsutum being expressed in a bacterial host like E. coli, as codon usage patterns can differ significantly.

Q4: My this compound synthase is expressed, but it's insoluble. What should I do?

A4: Insoluble protein, often found in inclusion bodies, is a common issue. Please refer to the "Troubleshooting Guide: Protein Insolubility" section below for detailed strategies, including optimizing induction conditions, using solubility-enhancing fusion tags, and co-expressing chaperones.

Q5: What are the typical kinetic properties of recombinant this compound synthase?

A5: The kinetic parameters for the this compound synthase-HMGS fusion protein have been determined. This data is crucial for designing enzymatic assays and for metabolic modeling.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound synthase expression and activity.

Table 1: Kinetic Parameters of Recombinant this compound Synthase-HMGS Fusion Protein

ParameterValue
SubstrateFarnesyl Pyrophosphate (FPP)
Km6.3 ± 3.3 µM
kcat4.0 ± 0.5 x 10-3 s-1
kcat/Km630 ± 140 M-1s-1

Data sourced from Flynn et al. (2018), Applied and Environmental Microbiology.[2]

Table 2: Illustrative Data on the Effect of Induction Temperature on Terpene Synthase Yield

Induction Temperature (°C)Total Protein Yield (mg/L)Soluble Protein Yield (mg/L)
3725050
3022090
25200120
18150130

Note: This is illustrative data for a generic terpene synthase to demonstrate a common trend. Optimal temperatures for this compound synthase should be determined empirically.

Table 3: Example Data on the Effect of IPTG Concentration on Recombinant Protein Yield

IPTG Concentration (mM)Cell Density (OD600)Specific Protein Yield (mg/g DCW)
0.14.5150
0.54.2200
1.03.8180

Note: This table presents example data to show the potential impact of IPTG concentration. High concentrations can sometimes be toxic and reduce overall yield.

Troubleshooting Guides

Issue 1: Low or No this compound Synthase Expression

Symptoms:

  • No visible band of the correct molecular weight on an SDS-PAGE gel after induction.

  • Western blot analysis shows a very faint or no signal.

Possible Causes and Solutions:

CauseRecommended Action
Plasmid Integrity Issues Verify the integrity of your expression plasmid by restriction digest and sequencing to ensure the this compound synthase gene is in-frame and free of mutations.
Inefficient Transcription Ensure you are using a strong, inducible promoter like the T7 promoter in an appropriate E. coli host strain (e.g., BL21(DE3)) that expresses T7 RNA polymerase.
Suboptimal Induction Conditions Optimize the induction parameters: - Cell Density: Induce at a mid-log phase OD600 of 0.6-0.8. - Inducer Concentration: Titrate the IPTG concentration (e.g., 0.1, 0.5, 1.0 mM). - Induction Time and Temperature: Test different post-induction incubation times (e.g., 4 hours, overnight) and temperatures (e.g., 18°C, 25°C, 37°C).
Codon Bias If not already done, synthesize a codon-optimized version of the this compound synthase gene for E. coli.
Protein Toxicity If the protein is toxic to the host cells, try using a host strain with tighter control over basal expression (e.g., BL21(DE3)pLysS) or use a lower IPTG concentration for induction.
Rapid Protein Degradation Use a protease inhibitor cocktail during cell lysis. Check if your protein has sequences that might target it for degradation in E. coli.
Issue 2: Protein Insolubility (Inclusion Body Formation)

Symptoms:

  • A strong band of the correct molecular weight is visible in the "total cell lysate" and "insoluble" fractions on an SDS-PAGE gel, but is weak or absent in the "soluble" fraction.

Possible Causes and Solutions:

CauseRecommended Action
High Expression Rate High rates of protein synthesis can overwhelm the cell's folding machinery. - Lower Induction Temperature: Reduce the temperature to 16-25°C after induction to slow down protein synthesis and allow more time for proper folding. - Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.05-0.1 mM) to decrease the rate of transcription.
Lack of Chaperone Assistance The protein may require molecular chaperones for correct folding. - Co-express Chaperones: Transform your cells with a second plasmid that expresses chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
Unfavorable Cellular Environment The reducing environment of the E. coli cytoplasm can prevent the formation of necessary disulfide bonds (if any are present in this compound synthase). Consider expression systems that target the protein to the periplasm.
Intrinsic Properties of the Protein Some proteins are inherently prone to aggregation. - Use a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) to the N-terminus of your this compound synthase.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Expression Optimization

The following diagram outlines a logical workflow for optimizing the expression of this compound synthase.

Expression_Optimization_Workflow This compound Synthase Expression Optimization Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Expression Screening cluster_2 Phase 3: Troubleshooting & Optimization A Codon-Optimize this compound Synthase Gene for E. coli B Clone into T7 Expression Vector (e.g., pET) A->B C Transform into Expression Host (e.g., BL21(DE3)) B->C D Small-Scale Expression Trial (e.g., 37°C, 1mM IPTG, 4h) C->D E Analyze Expression by SDS-PAGE D->E F Sufficient Expression? E->F G Is Protein Soluble? F->G Yes H Optimize Induction: - Temperature (18-37°C) - IPTG Conc. (0.1-1.0mM) - Time (4h - overnight) F->H No I Proceed to Purification G->I Yes J Optimize for Solubility: - Lower Temperature - Co-express Chaperones - Add Solubility Tag (MBP, GST) G->J No H->E J->E K Refold from Inclusion Bodies J->K

A logical workflow for troubleshooting and optimizing this compound synthase expression.
T7 Promoter-Based Expression System

This signaling pathway illustrates the mechanism of IPTG-inducible protein expression in the T7 system.

T7_Expression_System T7 Promoter-Based Expression System cluster_host E. coli Host Genome (BL21(DE3)) cluster_plasmid Expression Plasmid (pET) LacI_gene lacI gene LacI_protein LacI Repressor LacI_gene->LacI_protein constitutively expressed T7_Pol_gene T7 RNA Polymerase Gene (under lacUV5 promoter) T7_Pol_protein T7 RNA Polymerase T7_Pol_gene->T7_Pol_protein transcription/ translation T7_promoter T7 Promoter HS_gene This compound Synthase Gene T7_promoter->HS_gene drives transcription HS_protein This compound Synthase HS_gene->HS_protein translation LacI_protein->T7_Pol_gene represses T7_Pol_protein->T7_promoter binds IPTG IPTG (Inducer) IPTG->LacI_protein binds & inactivates

Mechanism of IPTG induction in the T7 expression system.

Detailed Experimental Protocols

Protocol 1: Codon Optimization of this compound Synthase
  • Obtain the Amino Acid Sequence: Start with the full amino acid sequence of the Stereum hirsutum this compound synthase.

  • Select an Optimization Tool: Use a web-based or standalone codon optimization tool. Several commercial and free options are available.

  • Set Optimization Parameters:

    • Target Organism: Select Escherichia coli K-12.

    • Optimization Strategy: Choose an option that avoids rare codons and balances GC content (aim for 45-60%). Some tools allow for "codon harmonization" which can sometimes improve folding.

    • Avoid Undesirable Sequences: Most tools can screen for and remove internal restriction sites, cryptic splice sites, and regions of high secondary structure in the mRNA.

  • Generate and Review the Sequence: The tool will provide a new, optimized DNA sequence. Review the changes and ensure it still encodes the identical amino acid sequence.

  • Gene Synthesis: Order the synthesis of the optimized gene from a commercial vendor. The synthesized gene can then be cloned into your chosen expression vector.

Protocol 2: Small-Scale Expression Trial and Analysis by SDS-PAGE
  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring your this compound synthase expression plasmid.

  • Overnight Culture: Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 50 mL of fresh LB medium (with antibiotic) with 0.5 mL of the overnight culture.

  • Growth: Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Pre-Induction Sample: Remove a 1 mL aliquot of the culture. Centrifuge at 13,000 x g for 1 minute, discard the supernatant, and freeze the cell pellet. This is your "uninduced" sample.

  • Induction: Add IPTG to a final concentration of 1 mM.

  • Post-Induction Incubation: Continue to incubate the culture for 4 hours at 37°C with shaking.

  • Harvest: After 4 hours, measure the final OD600. Take a 1 mL aliquot and prepare a cell pellet as in step 5. This is your "induced" sample.

  • Sample Preparation for SDS-PAGE:

    • Resuspend the uninduced and induced cell pellets in 100 µL of 1X SDS-PAGE loading buffer. Ensure the volume is adjusted based on the OD600 to load an equal amount of cells per lane.

    • Boil the samples for 10 minutes at 95-100°C.

    • Centrifuge for 5 minutes at 13,000 x g to pellet cell debris.

  • SDS-PAGE:

    • Load 10-15 µL of the supernatant from each sample onto a 12% polyacrylamide gel.

    • Include a pre-stained protein ladder to determine the molecular weight.

    • Run the gel according to the manufacturer's instructions.

    • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. A new, prominent band at the expected molecular weight of this compound synthase in the "induced" lane indicates successful expression.

Protocol 3: Purification of this compound Synthase from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet from a large-scale culture (e.g., 1 L) in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail and lysozyme. Sonicate on ice to ensure complete cell disruption and to shear genomic DNA.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The insoluble inclusion bodies will be in the pellet. Discard the supernatant.

  • Washing: Wash the inclusion body pellet to remove contaminating proteins. Resuspend the pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer). Sonicate briefly to resuspend, then centrifuge again. Repeat this wash step 2-3 times.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds. Stir at room temperature for 1-2 hours or until the pellet is fully dissolved.

  • Clarification: Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.

  • Refolding: Refold the solubilized protein by rapidly diluting or dialyzing it into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, with redox shuffling agents like a 5:1 ratio of reduced to oxidized glutathione). This step is critical and often requires optimization.

  • Final Purification: Purify the refolded, soluble this compound synthase using standard chromatography techniques, such as Immobilized Metal Affinity Chromatography (IMAC) if it has a His-tag, followed by size-exclusion chromatography for polishing.

References

Hirsutene Chemical Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of hirsutene. The content is structured to address specific issues that may be encountered during experimental procedures, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the triquinane core of this compound?

A1: The synthesis of the linear triquinane skeleton of this compound has been approached through various methodologies. A prominent and widely recognized strategy is the tandem radical cyclization, notably developed by Dennis P. Curran.[1][2][3][4] This approach involves a 5-exo-trig cyclization cascade to construct the fused five-membered ring system. Other significant approaches include photochemical methods like the de Mayo reaction, which involves a [2+2] cycloaddition followed by a retro-aldol reaction to form a 1,5-diketone intermediate that can be further elaborated into the this compound framework. Additionally, syntheses employing the Pauson-Khand reaction and various other cyclization strategies have been reported.

Q2: What are the key challenges in this compound synthesis?

A2: A primary challenge in this compound synthesis is the stereocontrolled construction of its compact, linearly fused tricyclopentanoid structure, which contains four stereogenic centers, one of which is a quaternary carbon.[1] Achieving the desired cis-syn-cis stereochemistry of the ring junctions is a critical aspect that requires careful selection of precursors and reaction conditions. Furthermore, the prevention of side reactions and the purification of the final product from structurally similar byproducts can be demanding.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves standard chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method to separate the desired product from unreacted starting materials, reagents, and byproducts. Due to the nonpolar nature of this compound, a nonpolar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is generally effective. Careful monitoring of the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial to isolate the pure compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during key stages of this compound synthesis, with a focus on the well-established Curran synthesis as a representative example.

Issue 1: Low Yield or Failure of the Tandem Radical Cyclization

The key step in Curran's synthesis is a tandem radical cyclization.[1][2][3][4] Problems at this stage can significantly impact the overall yield.

Symptom Potential Cause Suggested Solution
Recovery of unreacted starting material (iodide precursor) 1. Inefficient radical initiation. 2. Premature quenching of the radical.1. Ensure the radical initiator (e.g., AIBN) is fresh and used in the correct stoichiometric amount. The reaction temperature should be appropriate for the initiator's half-life. 2. Ensure the reaction is performed under strictly anaerobic conditions to prevent quenching by oxygen. Degas the solvent thoroughly.
Formation of a single cyclization product instead of the tandem product The rate of the second cyclization is too slow compared to the hydrogen atom transfer from the tin hydride.Decrease the concentration of the hydrogen atom donor (e.g., tributyltin hydride) to favor the second intramolecular cyclization over intermolecular quenching. This can be achieved by slow addition of the tin hydride to the reaction mixture.
Formation of endo-cyclization byproducts While 5-exo-trig cyclizations are generally favored according to Baldwin's rules, competing endo cyclization can occur.[1]The regioselectivity of radical cyclizations can be influenced by steric and electronic factors of the substrate. While difficult to alter for a specific precursor, careful control of reaction temperature and concentration may slightly favor the desired exo pathway.
Formation of reduced, uncyclized byproduct The generated radical is quenched by a hydrogen donor before it can cyclize.This is common if the concentration of the hydrogen donor is too high or if the rate of cyclization is slow. Use high-dilution conditions to favor the intramolecular cyclization.
Issue 2: Byproduct Formation in Precursor Synthesis Steps

Several reactions are required to prepare the radical cyclization precursor. Each of these can have associated side reactions.

A. Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is used to set a key stereocenter.[1][5][6][7]

Symptom Potential Cause Suggested Solution
Formation of the corresponding allylic alcohol Deacylation of the intermediate enolate.[8][9]This side reaction can be minimized by careful choice of solvent and reaction temperature. Running the reaction in a less polar solvent like toluene (B28343) may reduce deacylation compared to more polar options like THF.
Low diastereoselectivity Poor stereocontrol during the formation of the silyl (B83357) ketene (B1206846) acetal (B89532) or in the rearrangement transition state.The stereochemical outcome is highly dependent on the geometry of the enolate. The use of a non-coordinating solvent like THF generally favors the formation of the (Z)-enolate, leading to a specific stereochemical outcome in the rearranged product. The addition of HMPA can favor the (E)-enolate. Ensure precise temperature control during enolate formation.

B. DIBAL-H Reduction

The reduction of an ester to an aldehyde is a critical step that can be prone to over-reduction.[2]

Symptom Potential Cause Suggested Solution
Formation of the corresponding primary alcohol Over-reduction of the ester or the intermediate aldehyde.This is a common side reaction with DIBAL-H.[10][11][12][13] To prevent this, the reaction must be carried out at low temperatures (typically -78 °C) to stabilize the tetrahedral intermediate.[10][11] Use of the exact stoichiometry of DIBAL-H is critical; an excess will lead to alcohol formation. Slow, dropwise addition of the DIBAL-H solution helps to maintain a low temperature and avoid localized excesses of the reagent.
Incomplete reaction Insufficient DIBAL-H or reaction time.Ensure the DIBAL-H solution's molarity is accurately known. Monitor the reaction by TLC to determine the point of completion.

C. Wittig Reaction

The Wittig reaction is often used to introduce an exocyclic methylene (B1212753) group in the final steps of the synthesis.[14][15]

Symptom Potential Cause Suggested Solution
Low yield of the desired alkene 1. Sterically hindered ketone. 2. Unstable ylide.1. The ketones in the this compound synthesis can be sterically hindered, which can lead to slow reaction rates and low yields.[16][17] Using a more reactive phosphonium (B103445) ylide or a modified procedure like the Horner-Wadsworth-Emmons reaction may be beneficial. 2. Ensure the ylide is generated under anhydrous conditions and used promptly.
Recovery of starting ketone Incomplete reaction.Increase the reaction time and/or temperature. Use a slight excess of the Wittig reagent.

D. Finkelstein Reaction

This reaction is used to convert an alkyl bromide or chloride to the corresponding iodide, which is the precursor for the radical cyclization.[2]

Symptom Potential Cause Suggested Solution
Incomplete conversion to the iodide 1. The equilibrium is not sufficiently shifted towards the product. 2. Steric hindrance around the reaction center.1. The Finkelstein reaction is an equilibrium process.[18][19] It is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone (B3395972).[18][19][20] Ensure the use of dry acetone and a sufficient excess of sodium iodide. 2. Secondary halides react more slowly than primary halides.[18][20] Increased reaction time and temperature may be necessary, but this can also promote elimination side reactions.
Formation of elimination byproducts (alkenes) The substrate is sterically hindered, and the reaction conditions (e.g., elevated temperature) favor E2 elimination.[20]Use milder reaction conditions if possible. If the substrate is particularly hindered, alternative methods for iodide introduction might be considered.

Experimental Protocols & Data

Representative Tandem Radical Cyclization Protocol (Adapted from Curran, 1985)

A solution of the iodide precursor in dry, degassed benzene (B151609) is prepared under an inert atmosphere. To this solution is added a radical initiator, such as AIBN (azobisisobutyronitrile). A solution of tributyltin hydride in benzene is then added slowly via syringe pump over several hours to the refluxing mixture. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Reactant/Reagent Typical Molar Ratio Purpose
Iodide Precursor1.0Substrate for radical cyclization
Tributyltin Hydride1.1 - 1.5Hydrogen atom donor and chain carrier
AIBN0.1 - 0.2Radical initiator

Note: The slow addition of tributyltin hydride is crucial to maintain a low concentration of the hydrogen donor, thereby favoring the tandem cyclization over premature reduction.

Visualizations

Byproduct_Formation_Radical_Cyclization cluster_precursor Precursor cluster_reaction Reaction Pathway cluster_byproducts Byproduct Formation Precursor Iodide Precursor Radical Initial Alkyl Radical Precursor->Radical Initiator (AIBN) + Bu3SnH Cyclized_1 First Cyclization Product (5-exo-trig) Radical->Cyclized_1 5-exo-trig cyclization Reduced Reduced, Uncyclized Byproduct Radical->Reduced H• abstraction (premature quenching) Cyclized_2 Tandem Cyclization Product (this compound Skeleton) Cyclized_1->Cyclized_2 Second 5-exo-trig cyclization Single_Cyclization Single Cyclization Product Cyclized_1->Single_Cyclization H• abstraction (before second cyclization) This compound This compound Cyclized_2->this compound + H• from Bu3SnH

Caption: Troubleshooting workflow for the tandem radical cyclization in this compound synthesis.

DIBALH_Reduction_Troubleshooting cluster_conditions Reaction Conditions Start Ester Precursor Reaction DIBAL-H Reduction Start->Reaction Desired Desired Aldehyde Reaction->Desired Successful Reduction Byproduct Over-reduced Alcohol Reaction->Byproduct Over-reduction Temp Temperature Control (-78 °C) Temp->Reaction Stoich Stoichiometry (1.0-1.1 eq. DIBAL-H) Stoich->Reaction Addition Slow Addition of DIBAL-H Addition->Reaction

Caption: Logical relationships in troubleshooting the DIBAL-H reduction of an ester to an aldehyde.

References

Technical Support Center: Scaling Up Hirsutene Production for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the production and bioactivity assessment of hirsutene.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it of interest?

This compound is a sesquiterpenoid natural product with a unique tricyclic structure. Its derivatives have shown promising biological activities, including antitumor properties, making it a person of interest for further investigation in drug discovery and development.

2. What are the most common methods for producing scalable quantities of this compound?

Microbial fermentation using metabolically engineered strains of Escherichia coli or Saccharomyces cerevisiae is the most promising approach for scalable this compound production. These methods offer advantages over chemical synthesis or extraction from natural sources in terms of yield, cost, and sustainability.

3. What are the main challenges in producing this compound in engineered microbes?

The primary challenges include:

  • Low Yield: Often due to limited precursor supply (farnesyl pyrophosphate - FPP), competing metabolic pathways, or inefficient expression of the this compound synthase enzyme.

  • Product Toxicity: this compound, like many other terpenes, can be toxic to the microbial host at high concentrations, limiting the achievable titer.

  • Extraction and Purification: As a hydrophobic compound, this compound can be challenging to efficiently extract from the aqueous fermentation broth and separate from other cellular lipids.

4. What are the known bioactivities of this compound and its derivatives?

While research on this compound itself is ongoing, its derivatives and the closely related compound, hirsutine (B150204), have demonstrated cytotoxic effects against various cancer cell lines, as well as anti-inflammatory and antimicrobial activities.[1][2][3]

Troubleshooting Guides

Low this compound Yield in Fermentation
Symptom Possible Cause Troubleshooting Steps
Low this compound production with good cell growth. Inefficient this compound synthase expression or activity.- Confirm protein expression via SDS-PAGE and Western blot.- Optimize codon usage of the this compound synthase gene for the expression host.- Test different promoters and expression vectors.
Limited precursor (FPP) supply.- Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway (e.g., tHMG1, ERG20 in yeast; MvaE, MvaS in E. coli).- Down-regulate or knockout competing pathways that consume FPP (e.g., squalene (B77637) synthesis by repressing the ERG9 gene in yeast).
Poor cell growth and low this compound production. This compound toxicity to the host cells.- Implement a two-phase fermentation system with an organic overlay (e.g., dodecane) to sequester the this compound away from the cells.- Use a fed-batch fermentation strategy to maintain this compound concentrations below the toxic threshold.
Suboptimal fermentation conditions.- Optimize temperature, pH, and dissolved oxygen levels for your specific strain.- Ensure the fermentation medium contains adequate nutrients, including carbon and nitrogen sources, as well as essential vitamins and minerals.
Inconsistent production between batches. Strain instability or inconsistent inoculum.- Use a fresh inoculum from a well-characterized stock for each fermentation.- Verify the integrity of the expression plasmid or integrated genes.
Difficulties in this compound Extraction and Purification
Symptom Possible Cause Troubleshooting Steps
Low recovery of this compound after solvent extraction. Inefficient extraction from the fermentation broth or cells.- If this compound is intracellular, ensure complete cell lysis before extraction using methods like sonication or bead beating.- Test different organic solvents (e.g., hexane (B92381), ethyl acetate) to find the one with the best partition coefficient for this compound.
Emulsion formation during liquid-liquid extraction.- Centrifuge the mixture at a higher speed to break the emulsion.- Add a small amount of a de-emulsifying agent.
Poor separation during HPLC purification. Inappropriate column or mobile phase.- Use a C18 reverse-phase column for hydrophobic compounds like this compound.- Optimize the gradient of the mobile phase (e.g., acetonitrile (B52724)/water or methanol/water) to achieve better peak separation.
Co-elution with other cellular lipids.- Perform a preliminary purification step, such as silica (B1680970) gel chromatography, to remove interfering compounds before HPLC.

Experimental Protocols

Protocol 1: this compound Production in Engineered E. coli
  • Strain and Plasmid:

    • Host Strain: E. coli BL21(DE3) or other suitable protein expression strain.

    • Plasmids:

      • A plasmid carrying the this compound synthase gene under the control of an inducible promoter (e.g., T7).

      • A compatible plasmid carrying the genes for the mevalonate (MVA) pathway to boost FPP precursor supply.

  • Culture Medium:

    • LB or TB medium for initial growth.

    • A defined mineral salt medium with glucose or glycerol (B35011) as the carbon source for fermentation.

  • Fermentation:

    • Inoculate a 50 mL starter culture and grow overnight at 37°C.

    • Inoculate a 1 L fermenter containing the defined medium with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 37°C with aeration and agitation to maintain a dissolved oxygen level above 20%.

    • When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 25-30°C and continue the fermentation for 48-72 hours.

    • If using a two-phase system, add a sterile organic solvent (e.g., 10% v/v dodecane) at the time of induction.

Protocol 2: this compound Extraction and Purification
  • Extraction:

    • If a two-phase system was used, separate the organic layer from the fermentation broth.

    • If no organic overlay was used, harvest the cells by centrifugation. Lyse the cells by sonication or with a French press in an appropriate buffer.

    • Extract the cell lysate or the whole broth with an equal volume of ethyl acetate (B1210297) or hexane three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude extract in a minimal amount of the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Purify the this compound using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile in water (e.g., 50-100% over 30 minutes) as the mobile phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 3: this compound Quantification by GC-MS
  • Sample Preparation:

    • Prepare a calibration curve using this compound standards of known concentrations.

    • Dissolve the purified this compound sample in a volatile solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Protocol 4: Cytotoxicity Assay (MTT Assay)
  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium in the wells with the this compound-containing medium and incubate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 5: Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.[3]

Protocol 6: Antimicrobial Assay (Broth Microdilution Method)
  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well of the 96-well plate.

  • Incubation and Analysis:

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible microbial growth.

Data Presentation

Disclaimer: The following quantitative data is based on representative values for sesquiterpenes produced in engineered microbes and the bioactivity of the closely related compound, hirsutine. Actual values for this compound may vary and should be determined experimentally.

Table 1: this compound Production Titers in Engineered Microbes

Host OrganismFermentation StrategyThis compound Titer (mg/L)
Escherichia coliFed-batch100 - 500
Saccharomyces cerevisiaeFed-batch200 - 1000

Table 2: this compound Extraction and Purification Yields

StepMethodTypical Yield (%)
Extraction Liquid-liquid extraction with ethyl acetate85 - 95
Purification Preparative HPLC70 - 85

Table 3: Bioactivity of this compound (based on Hirsutine data)

BioactivityCell Line / OrganismIC50 / MIC
Cytotoxicity MDA-MB-453 (Breast Cancer)~10 µM
BT474 (Breast Cancer)~15 µM
Anti-inflammatory RAW 264.7 (Macrophage)~20 µM (for NO inhibition)
Antimicrobial Staphylococcus aureus16 - 64 µg/mL
Candida albicans32 - 128 µg/mL

Visualizations

Signaling Pathways

Disclaimer: The following diagrams illustrate the signaling pathways known to be affected by the closely related compound, hirsutine. These are presented as a likely model for the bioactivity of this compound and should be experimentally verified.

hirsutene_biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple steps Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate Pathway->Farnesyl Pyrophosphate (FPP) This compound This compound Farnesyl Pyrophosphate (FPP)->this compound This compound Synthase experimental_workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis & Bioactivity Engineered Microbe Engineered Microbe Fermentation Fermentation Engineered Microbe->Fermentation Fermentation Broth Fermentation Broth Fermentation->Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Pure this compound Pure this compound Purification (HPLC)->Pure this compound Quantification (GC-MS) Quantification (GC-MS) Pure this compound->Quantification (GC-MS) Bioactivity Assays Bioactivity Assays Pure this compound->Bioactivity Assays apoptosis_pathway This compound This compound ROCK1 ROCK1 This compound->ROCK1 PTEN PTEN This compound->PTEN ROCK1->PTEN PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b inhibits mPTP mPTP GSK3b->mPTP opening Cytochrome c release Cytochrome c release mPTP->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis nfkb_mapk_pathway cluster_nfkb NF-kB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK This compound->IKK inhibits p38 MAPK p38 MAPK This compound->p38 MAPK inhibits Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->IKK Inflammatory Stimulus->p38 MAPK IkB degradation IkB degradation IKK->IkB degradation NF-kB activation NF-kB activation IkB degradation->NF-kB activation Pro-inflammatory genes Pro-inflammatory genes NF-kB activation->Pro-inflammatory genes AP-1 activation AP-1 activation p38 MAPK->AP-1 activation AP-1 activation->Pro-inflammatory genes

References

Technical Support Center: Hirsutene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hirsutene and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a natural sesquiterpenoid characterized by a linear triquinane skeleton.[1] It is a precursor to a number of more complex, oxygenated derivatives, such as hirsutic acid and coriolin, which have shown antitumor activity.[1] this compound itself and its derivatives are of interest to researchers for their potential pharmacological activities.

Q2: How should I prepare and store a stock solution of this compound?

Q3: What is the recommended maximum concentration of DMSO in cell culture medium?

A3: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. It is imperative to include a vehicle control (medium with the same DMSO concentration) in your experiments to account for any potential effects of the solvent on the cells.

Q4: Are there known stability issues with this compound and its derivatives in cell culture media?

A4: Although extensive stability data for this compound in cell culture media is not widely published, common challenges for small molecules in vitro include degradation over time, precipitation out of solution, and non-specific binding to culture plates. It is highly advisable to conduct a stability assessment of this compound under your specific experimental conditions.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: You can assess the stability of this compound by incubating it in your cell culture medium or buffer of choice under your experimental conditions (e.g., 37°C, 5% CO2) for various time points. At each time point, collect an aliquot of the medium, and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Troubleshooting Guide: Stability and Artifacts

Researchers may encounter unexpected results or low yields when working with this compound and its derivatives. Many of these issues can be attributed to the inherent instability of sesquiterpenes under certain experimental conditions.

Observed Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in chromatography (HPLC, GC-MS) Acid-catalyzed rearrangement: Sesquiterpenes with sensitive functional groups can rearrange in the presence of acid. Silica (B1680970) gel used in chromatography can be acidic enough to cause such artifacts.[3]- Use deactivated silica gel (e.g., treated with triethylamine). - Consider using a less acidic stationary phase like alumina. - Employ reversed-phase chromatography (e.g., C18) as a milder separation technique.[3]
Reaction with solvent: Alcoholic solvents (e.g., ethanol, methanol) can react with certain sesquiterpenes, especially lactones, to form adducts.[3]- Use high-purity, non-reactive solvents for extraction and chromatography. - If the use of an alcohol cannot be avoided, be aware of the potential for artifact formation and characterize all major peaks.
Low yield of this compound or its derivative after purification Thermal degradation: Many sesquiterpenes are sensitive to heat. High temperatures during solvent evaporation can lead to degradation.[3]- Remove solvents under reduced pressure at low temperatures (e.g., below 40°C).[3]
Degradation during extraction: Acidic or basic conditions during the work-up can degrade the target compound.- Neutralize the extract early in the work-up process (e.g., with a saturated sodium bicarbonate wash). - If an acid wash is necessary, use a weak acid and minimize the contact time.[3]
Inconsistent results in biological assays Degradation in assay medium: this compound may be unstable in the cell culture medium over the time course of the experiment, leading to a decrease in the effective concentration.- Perform a time-course stability study of this compound in the assay medium. - Consider replenishing the medium with fresh compound at regular intervals for long-term assays.
Precipitation of the compound: Poor solubility in aqueous media can lead to precipitation, reducing the bioavailable concentration.- Visually inspect the medium for any signs of precipitation. - Determine the solubility of this compound in your specific assay medium. - Consider using a formulation aid, but be sure to test for its own biological effects.

Data Presentation

Table 1: Solubility of Hirsutine (a related indole (B1671886) alkaloid) in Common Organic Solvents

SolventReported SolubilityMolar Concentration (approx.)Source(s)Notes
DMSO2 mg/mL5.43 mM[2]Clear solution reported.
DMSO100 mg/mL271.39 mM[2]Requires ultrasonication. Use of anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.
MethanolReadily SolubleNot specified[2]Quantitative data not available.
AcetoneSolubleNot specified[2]Quantitative data not available.
DichloromethaneSolubleNot specified[2]Quantitative data not available.
Ethyl AcetateSolubleNot specified[2]Quantitative data not available.
Acidic WaterReadily SolubleNot specified[2]Suggests good solubility in acidic aqueous solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.

  • Thermal Degradation: Keep the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in the dark for an extended period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. Keep a control sample in the dark.

3. Sample Analysis:

  • At each time point, analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns.[8]

Protocol 2: HPLC Method for Stability Analysis

1. Instrumentation:

  • A standard HPLC system with a UV detector or a mass spectrometer.

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase it to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan of this compound) or MS detection.

  • Injection Volume: 10 µL.

3. Analysis:

  • Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Mandatory Visualization

Hirsutine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Hirsutine Hirsutine Receptor Receptor Hirsutine->Receptor Binds ROCK1 ROCK1 Receptor->ROCK1 Activates PTEN PTEN ROCK1->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits mPTP mPTP Opening GSK3b->mPTP Induces Apoptosis Apoptosis mPTP->Apoptosis

Caption: Hirsutine-induced apoptotic signaling pathway in human lung cancer cells.[9]

Troubleshooting_Workflow Start Unexpected Results or Low Yield Check_pH Evaluate pH of Extraction/Work-up Start->Check_pH Acidic_Conditions Acidic Conditions Detected? Check_pH->Acidic_Conditions Neutralize Action: Neutralize Extract (e.g., NaHCO3 wash) Acidic_Conditions->Neutralize Yes Check_Temp Evaluate Temperatures Used Acidic_Conditions->Check_Temp No Neutralize->Check_Temp High_Temp High Temperatures (>40°C) Used? Check_Temp->High_Temp Low_Temp_Evap Action: Use Low Temperature Evaporation High_Temp->Low_Temp_Evap Yes Check_Chromatography Assess Chromatographic Parameters High_Temp->Check_Chromatography No Low_Temp_Evap->Check_Chromatography Acidic_Stationary_Phase Acidic Stationary Phase Used? Check_Chromatography->Acidic_Stationary_Phase Change_Stationary_Phase Action: Use Deactivated Silica, Alumina, or Reversed-Phase Acidic_Stationary_Phase->Change_Stationary_Phase Yes Check_Solvents Check for Reactive Solvents Acidic_Stationary_Phase->Check_Solvents No Change_Stationary_Phase->Check_Solvents Reactive_Solvent Alcoholic Solvents Used? Check_Solvents->Reactive_Solvent Change_Solvent Action: Use Non-Reactive Solvents Reactive_Solvent->Change_Solvent Yes End Problem Resolved Reactive_Solvent->End No Change_Solvent->End

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Enhancing the Solubility of Hirsutane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of hirsutane sesquiterpenoids. Given that hirsutane sesquiterpenoids are a class of natural products often characterized by poor aqueous solubility, the following information offers potential solutions and experimental guidance based on established methods for similar poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My hirsutane sesquiterpenoid has very low aqueous solubility. What are the primary methods I should consider to improve it?

A1: For poorly soluble compounds like hirsutane sesquiterpenoids, several effective methods can be employed. The most common starting points are:

  • Complexation with Cyclodextrins: This involves encapsulating the sesquiterpenoid within the hydrophobic cavity of a cyclodextrin (B1172386) molecule, which has a hydrophilic exterior, thereby increasing its apparent water solubility.[1][2][3]

  • Solid Dispersion: This technique involves dispersing the compound in an inert, hydrophilic carrier at a solid state.[4][5][6][7][8] This can be achieved through methods like solvent evaporation or melting.

  • Nanotechnology-Based Approaches: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[9][10][11][12] This includes techniques like creating nanosuspensions or encapsulating the compound in nanoparticles.

  • Prodrug Approach: This involves chemically modifying the hirsutane sesquiterpenoid to create a more soluble derivative (a prodrug) that can be converted back to the active compound in the body.[13][14][15][16][17]

Q2: How do I choose the most suitable solubility enhancement technique for my specific hirsutane sesquiterpenoid?

A2: The choice of method depends on several factors, including the physicochemical properties of your compound (e.g., melting point, functional groups), the desired application (e.g., in vitro assay, in vivo study), and the required fold-increase in solubility. A good starting point is to consider:

  • Cyclodextrins for a relatively straightforward and often effective method that can be screened with different types of cyclodextrins (α, β, γ, and derivatives).[1][2]

  • Solid dispersions if you require a significant increase in dissolution rate and are working with a thermostable compound (for melting methods).[7]

  • Nanoparticles for applications requiring very high bioavailability or targeted delivery.[11][12]

  • Prodrugs if the compound has suitable functional groups for chemical modification and high solubility is a critical requirement.[13][14]

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, combining techniques can sometimes yield synergistic effects. For example, a hirsutane sesquiterpenoid could be formulated as a solid dispersion which is then used to prepare a nanosuspension. This approach can further enhance both the solubility and dissolution rate.

Troubleshooting Guides

Issue: I've tried forming a complex with β-cyclodextrin, but the solubility increase is minimal.

  • Possible Cause: The size of the hirsutane sesquiterpenoid may not be optimal for the cavity of β-cyclodextrin.

    • Troubleshooting Step: Screen other cyclodextrins such as α-cyclodextrin, γ-cyclodextrin, or hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which offer different cavity sizes and improved water solubility of the complex itself.[2][3]

  • Possible Cause: The method of complexation may not be efficient.

    • Troubleshooting Step: Experiment with different preparation methods like kneading, co-precipitation, or freeze-drying, as these can yield complexes with higher efficiency.[1][18]

Issue: My solid dispersion formulation shows drug recrystallization over time.

  • Possible Cause: The drug-to-carrier ratio may be too high, leading to an unstable amorphous state.

    • Troubleshooting Step: Prepare solid dispersions with varying, lower drug loadings to find a stable formulation.

  • Possible Cause: The chosen polymer carrier may not have strong enough interactions with the drug to prevent recrystallization.

Issue: The nanoparticle formulation of my hirsutane sesquiterpenoid shows poor stability and aggregation.

  • Possible Cause: Inadequate stabilization of the nanoparticles.

    • Troubleshooting Step: Optimize the concentration and type of stabilizer or surfactant used in the formulation. Common stabilizers include polysorbates (e.g., Tween 80) and poloxamers.

  • Possible Cause: The preparation method is not optimized.

    • Troubleshooting Step: Adjust parameters in your preparation method, such as homogenization speed, sonication time, or solvent evaporation rate, to achieve smaller and more uniform particle sizes.[11]

Data Presentation

Table 1: Solubility Enhancement of Sesquiterpene Lactones using Cyclodextrins

Sesquiterpene LactoneCyclodextrin TypeMethod of ComplexationFold Increase in Aqueous Solubility
Dehydrocostuslactoneα-cyclodextrinKneading & Co-precipitation100 - 4600%
Costunolideβ-cyclodextrinKneading & Co-precipitation100 - 4600%
(-)-α-santoninγ-cyclodextrinKneading & Co-precipitation100 - 4600%

Data adapted from a study on sesquiterpene lactones, demonstrating the potential for significant solubility improvement using cyclodextrins.[1]

Experimental Protocols

Protocol 1: Preparation of a Hirsutane Sesquiterpenoid-Cyclodextrin Inclusion Complex by Kneading
  • Molar Ratio Determination: Determine the desired molar ratio of the hirsutane sesquiterpenoid to the cyclodextrin (e.g., 1:1).

  • Mixing: Accurately weigh the hirsutane sesquiterpenoid and the chosen cyclodextrin (e.g., HP-β-CD) and place them in a mortar.

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol (B145695) in water) dropwise to the mixture.

  • Paste Formation: Knead the mixture thoroughly with a pestle for 45-60 minutes to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[18][20]

Protocol 2: Preparation of a Hirsutane Sesquiterpenoid Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a hydrophilic carrier (e.g., PVP K30) and a suitable volatile solvent in which both the hirsutane sesquiterpenoid and the carrier are soluble (e.g., ethanol, methanol, or a mixture).[6]

  • Dissolution: Dissolve the hirsutane sesquiterpenoid and the carrier in the selected solvent at a predetermined ratio (e.g., 1:4 drug-to-carrier weight ratio).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to prevent degradation of the compound.

  • Further Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve it to obtain a fine powder.

  • Storage: Store the solid dispersion in a desiccator to prevent moisture absorption.

Protocol 3: Preparation of Hirsutane Sesquiterpenoid-Loaded Nanoparticles by Emulsification-Diffusion
  • Organic Phase Preparation: Dissolve the hirsutane sesquiterpenoid (e.g., 10 mg) and a polymer such as polylactic acid (PLA) (e.g., 100 mg) in a water-miscible organic solvent like dichloromethane (B109758) (e.g., 2 mL).[11]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v in 6 mL of water).

  • Emulsification: Add the organic phase to the aqueous phase and homogenize the mixture using a high-shear mixer (e.g., 24,000 rpm for 30 minutes) in an ice bath.

  • Diffusion: Dilute the resulting emulsion with additional PVA solution (e.g., 1% w/v) and stir overnight at room temperature to allow the organic solvent to diffuse and evaporate.[11]

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize them for storage.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.[21]

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Hirsutane Sesquiterpenoid cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Hirsutane Sesquiterpenoid cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanoparticles Nanoparticle Formulation start->nanoparticles prodrug Prodrug Synthesis start->prodrug outcome Improved Aqueous Solubility cyclodextrin->outcome solid_dispersion->outcome nanoparticles->outcome prodrug->outcome cyclodextrin_complexation cluster_components Components cluster_process Process cluster_product Product drug Hirsutane Sesquiterpenoid (Hydrophobic) kneading Kneading/ Co-precipitation drug->kneading cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->kneading complex Inclusion Complex (Improved Solubility) kneading->complex solid_dispersion_logic start Hirsutane Sesquiterpenoid + Hydrophilic Carrier process Solvent Evaporation or Melting start->process result Amorphous Solid Dispersion process->result dissolution Rapid Dissolution in Aqueous Media result->dissolution

References

Avoiding racemization during hirsutene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of hirsutene.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound synthesis?

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] In the context of this compound synthesis, which possesses multiple chiral centers, maintaining the correct stereochemistry is critical for its biological activity. The formation of a racemic mixture can significantly reduce the efficacy of the final product and necessitates costly and often difficult separation of the desired enantiomer.

Q2: What are the common causes of racemization during a multi-step synthesis like that of this compound?

Racemization can be triggered by various factors, including:

  • Formation of Planar Intermediates: Reaction conditions that lead to the formation of achiral intermediates such as carbocations, carbanions, or radicals at a stereocenter can result in the loss of stereochemical information.[1] For example, enol or enolate formation at a carbon alpha to a carbonyl group is a frequent cause of racemization.[2]

  • Harsh Reaction Conditions: The use of strong acids, strong bases, or high temperatures can promote racemization by providing the energy needed to overcome the activation barrier for stereocenter inversion.

  • Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, are known to increase the risk of racemization. While not directly analogous to all steps in this compound synthesis, the principle of reactive intermediate stability applies.[3]

Q3: How can I proactively avoid racemization in my this compound synthesis?

The most effective strategy is to employ a stereoselective or asymmetric synthetic route from the outset. Key approaches that have been successfully used for this compound include:

  • Asymmetric Catalysis: Utilizing chiral catalysts, such as proline derivatives in transannular aldol (B89426) reactions, can create the desired stereocenters with high enantioselectivity.[4][5]

  • Chiral Auxiliaries: Incorporating a chiral auxiliary into the starting material can direct the stereochemical outcome of subsequent reactions.

  • Enzymatic Reactions: Biocatalytic methods, mimicking the natural biosynthesis of this compound, offer exceptional stereocontrol.[6]

  • Stereospecific Reactions: Employing reactions that are inherently stereospecific, where the stereochemistry of the reactant dictates the stereochemistry of the product, such as certain cycloaddition reactions.[7][8]

Troubleshooting Guide: Racemization

Problem: I am observing a loss of enantiomeric excess (e.e.) in a step involving a ketone or aldehyde. What should I do?

Possible Cause: Formation of a planar enol or enolate intermediate at the α-carbon, leading to racemization.[2]

Solutions:

  • Lower the Reaction Temperature: Reducing the temperature can disfavor the equilibrium that leads to enolization and subsequent racemization.

  • Use a Weaker Base or Acid: If a base or acid is used, consider switching to a milder reagent to minimize epimerization. For instance, use a non-nucleophilic bulky base for deprotonation if possible.

  • Reduce Reaction Time: Prolonged exposure to conditions that can cause racemization will expectedly lead to a greater loss of stereochemical integrity.

  • Change the Solvent: The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. Experiment with less polar solvents.

Problem: My radical cyclization step is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Possible Cause: The radical cyclization may not be sufficiently stereoelectronically controlled, or the initially formed radical may be equilibrating. While radical reactions can be highly stereoselective, they can also be prone to producing mixtures if not carefully controlled.[9][10]

Solutions:

  • Modify the Substrate: Introducing bulky substituents near the reacting centers can create steric hindrance that favors the formation of one diastereomer over another.

  • Change the Radical Initiator or Mediator: The nature of the radical generating system (e.g., different tin hydrides, or atom-transfer methods) can influence the transition state of the cyclization.[10]

  • Alter the Temperature and Concentration: Reaction kinetics can be influenced by temperature and concentration, potentially favoring one cyclization pathway. High concentrations of a trapping agent can sometimes prevent post-cyclization epimerization.[10]

Quantitative Data on Stereoselective this compound Synthesis

The following table summarizes quantitative data from a reported asymmetric synthesis of (+)-hirsutene, highlighting the high levels of enantioselectivity achieved.

Reaction StepCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Ratio (e.r.)
Transannular Aldolizationtrans-4-fluoro proline (20)DMSORoom Temp247595:5
Transannular Aldolization(S)-proline (20)DMFRoom Temp246077:23

Data extracted from a study on catalytic, asymmetric transannular aldolizations.[4]

Experimental Protocol: Asymmetric Transannular Aldol Reaction

This protocol is a key step in an enantioselective total synthesis of (+)-hirsutene and is designed to set a critical stereocenter, thus avoiding racemization.[4]

Objective: To synthesize the bicyclic β-hydroxy ketone intermediate with high enantiomeric excess.

Materials:

Procedure:

  • To a solution of the 1,4-cyclooctanedione substrate (1.0 eq) in DMSO (to achieve a 0.5 M concentration), add trans-4-fluoro proline (0.20 eq).

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via column chromatography to isolate the desired β-hydroxy ketone.

  • Determine the enantiomeric ratio of the product using chiral-phase gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing Racemization and its Mitigation

The following diagrams illustrate the general mechanism of racemization at an alpha-carbon and a workflow for troubleshooting this issue.

G cluster_0 Racemization at α-Carbon R_Enantiomer (R)-Enantiomer (Chiral) Planar_Intermediate Planar Enolate/Enol (Achiral) R_Enantiomer->Planar_Intermediate Deprotonation (Base) Planar_Intermediate->R_Enantiomer Protonation S_Enantiomer (S)-Enantiomer (Chiral) Planar_Intermediate->S_Enantiomer Protonation

Caption: Mechanism of base-catalyzed racemization via a planar intermediate.

G Start Racemization Observed (Low e.e.) Check_Carbonyl Is an α-stereocenter to a carbonyl involved? Start->Check_Carbonyl Check_Radical Is it a radical cyclization step? Start->Check_Radical Carbonyl_Solutions Lower Temp Milder Base/Acid Reduce Time Check_Carbonyl->Carbonyl_Solutions Yes Other Consult Literature for Alternative Routes Check_Carbonyl->Other No Radical_Solutions Modify Substrate (Sterics) Change Initiator Alter Concentration Check_Radical->Radical_Solutions Yes Check_Radical->Other No Verify Verify Stereochemistry (Chiral HPLC/GC) Carbonyl_Solutions->Verify Radical_Solutions->Verify Other->Verify

Caption: Troubleshooting workflow for unexpected racemization.

References

Technical Support Center: Optimizing Chromatographic Separation of Hirsutene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in the chromatographic separation of hirsutene isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the separation of its isomers critical?

This compound is a tricyclic sesquiterpene, a class of organic compounds found in various natural sources. Like many complex natural molecules, this compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula, can exhibit significantly different biological, pharmacological, and toxicological properties.[1] Therefore, accurately separating and quantifying individual isomers is crucial in drug development, natural product chemistry, and quality control to ensure the safety, efficacy, and consistency of products.

Q2: What is the recommended primary chromatographic technique for separating this compound isomers?

Gas Chromatography (GC) is generally the preferred method for analyzing volatile and semi-volatile compounds like sesquiterpenes.[2] When coupled with a Mass Spectrometer (MS), GC-MS allows for both separation and robust identification based on mass spectra.[3][4] For separating the chiral isomers of this compound, enantioselective or chiral GC is necessary, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers.[5]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this compound isomer separation?

Yes, HPLC is a viable alternative, particularly for preparative scale separations or for isomers that are thermally labile.[6] Similar to GC, separating enantiomers with HPLC requires a chiral stationary phase (CSP).[6][7] Common CSPs for HPLC include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides.[8] The choice between GC and HPLC depends on analyte volatility, thermal stability, required sensitivity, and available instrumentation.[9]

Q4: What type of analytical column is most effective for separating this compound enantiomers by GC?

For the enantioselective separation of chiral compounds like this compound by GC, capillary columns with a chiral stationary phase (CSP) are essential. Derivatized cyclodextrins are the most common and effective CSPs for this purpose.[5][8] These phases create a chiral environment within the column, allowing for differential interaction with each enantiomer, which leads to their separation.[10]

Q5: Which detector should be used for the analysis of this compound isomers?

The choice of detector depends on the analytical goal.

  • Mass Spectrometry (MS): An MS detector is highly recommended for method development and complex samples. It provides structural information, aiding in the unambiguous identification of isomers and distinguishing them from other matrix components.[4]

  • Flame Ionization Detector (FID): An FID is a robust, highly sensitive detector for quantifying hydrocarbons. It is an excellent choice for routine quantitative analysis once the method is established and peak identities are confirmed.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Problem 1: Poor or no separation between this compound isomers (co-elution).

  • Potential Cause: The column's stationary phase is not selective enough for the isomers.

    • Solution: Ensure you are using a chiral stationary phase (CSP), such as a derivatized cyclodextrin (B1172386) column for GC.[5] If you are already using a CSP, consider one with a different chiral selector.

  • Potential Cause: Suboptimal oven temperature program.

    • Solution: Optimize the temperature ramp. A slower ramp rate (e.g., 1-2°C/min) can significantly improve the resolution of closely eluting compounds.[5] Isothermal conditions at a lower temperature can also enhance separation, though it will increase analysis time.

  • Potential Cause: Carrier gas flow rate is too high or too low.

    • Solution: Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium). The optimal flow rate provides the best balance between resolution and analysis time.

  • Potential Cause: The column is too short.

    • Solution: Increase the column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates and improve resolving power.

Problem 2: Inconsistent retention times for the isomer peaks.

  • Potential Cause: Fluctuations in carrier gas flow rate or pressure.

    • Solution: Check the gas supply for pressure drops. Inspect the system for leaks at the injector, column fittings, and detector using an electronic leak detector.[12]

  • Potential Cause: Unstable oven temperature.

    • Solution: Verify that the GC oven temperature is stable and that the programmed temperature ramp is reproducible.[12]

  • Potential Cause: Changes in the stationary phase due to degradation.

    • Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Problem 3: Chromatographic peaks are tailing.

  • Potential Cause: Presence of active sites in the analytical system.

    • Solution: These sites can be in the inlet liner, on the column itself, or in the detector. Use a deactivated inlet liner. If the column is old, active sites may have developed; trimming a small portion (10-20 cm) from the inlet end of the column or replacing it may resolve the issue.[12]

  • Potential Cause: Column overloading.

    • Solution: The injected sample concentration is too high. Dilute the sample or reduce the injection volume.[12]

Problem 4: Low signal intensity or loss of analyte.

  • Potential Cause: Analyte loss during sample preparation.

    • Solution: this compound, as a sesquiterpene, is semi-volatile. To prevent loss through evaporation, keep samples and solvents chilled during preparation and store them frozen in sealed vials.[11]

  • Potential Cause: Condensation in the headspace syringe (for headspace injection).

    • Solution: Consider using an alternative injection technique like Solid Phase Microextraction (SPME), where analytes are adsorbed onto a fiber and then desorbed in the hot inlet, which can improve the recovery of less volatile sesquiterpenes.[11]

  • Potential Cause: Contamination or degradation in the injector port.

    • Solution: Clean the injector port and replace the septum and liner. Contamination can lead to analyte degradation or adsorption.[12]

Data Presentation

The following tables provide example parameters as a starting point for developing a separation method for this compound isomers and a summary of the troubleshooting guide.

Table 1: Example GC-MS Parameters for Chiral Separation of Sesquiterpene Isomers

ParameterSettingRationale
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)Provides both separation and identification capabilities.[4]
Column Rt-βDEXsm (or similar β-cyclodextrin derivative), 30 m x 0.25 mm ID, 0.25 µm filmChiral stationary phase is required for enantiomer separation.[5]
Carrier Gas Helium or HydrogenCommon carrier gases for GC-MS.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for balancing resolution and analysis time.
Injector Type Split/SplitlessSplitless mode for trace analysis, split mode for higher concentrations.
Injector Temp. 250 °CEnsures complete volatilization of sesquiterpenes.
Oven Program 60°C (hold 2 min), ramp to 240°C at 2°C/min, hold 5 minA slow ramp rate is critical for resolving closely related isomers.[5]
MS Transfer Line 280 °CPrevents condensation of analytes before reaching the detector.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating reproducible mass spectra.
Scan Range 40 - 400 m/zCovers the expected mass fragments of this compound.
Solvent Delay 3 - 5 minPrevents the solvent peak from overwhelming the detector.[13]

Table 2: Troubleshooting Summary for this compound Isomer Separation

ProblemPotential CauseRecommended Solution(s)
Poor Resolution Inappropriate column, suboptimal temperature program or flow rate.Use a chiral column, optimize oven ramp rate (slow it down), adjust carrier gas flow.
Retention Time Shifts System leaks, unstable temperature or pressure.Perform leak check, verify oven temperature stability, check gas source pressure.[12]
Peak Tailing Active sites in the system, column overload.Use deactivated liner, trim or replace column, dilute the sample.[12]
Analyte Loss Sample volatility, injector issues.Keep samples cool during prep, consider SPME, clean injector and replace consumables.[11]

Experimental Protocols & Workflows

General Protocol for Chiral GC-MS Method Development

This protocol outlines a general approach for developing a method to separate this compound isomers. It should be adapted based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a high-purity volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 100-500 µg/mL. This may require optimization.

    • Vortex the sample to ensure it is fully dissolved.

    • If the sample matrix is complex (e.g., crude plant extract), consider a cleanup step such as solid-phase extraction (SPE) to remove interferences.

    • Transfer the final solution to a 2 mL autosampler vial. Keep the sample chilled until analysis.[11]

  • Instrument Setup and Calibration:

    • Install a suitable chiral capillary column (e.g., a cyclodextrin-based phase).

    • Condition the column according to the manufacturer's guidelines to remove contaminants and ensure a stable baseline.

    • Perform an injector and detector maintenance check: replace the septum, inlet liner, and clean the ion source if necessary.[12]

    • Tune the mass spectrometer to ensure accurate mass assignment and sensitivity.

  • Chromatographic Analysis:

    • Set up the GC-MS instrument using the starting parameters outlined in Table 1.

    • Inject 1 µL of the prepared sample.

    • Acquire the data, ensuring the solvent delay is set appropriately to avoid filament damage from the solvent peak.[13]

  • Data Analysis and Optimization:

    • Examine the total ion chromatogram (TIC) for the separation of isomer peaks.

    • Extract the mass spectra for the peaks of interest to confirm their identity by comparing them to a spectral library or known standard.

    • If resolution is poor, systematically adjust one parameter at a time:

      • Decrease the oven temperature ramp rate (e.g., from 3°C/min to 1.5°C/min).

      • Adjust the carrier gas flow rate to find the optimal linear velocity.

      • If necessary, switch to a different type of chiral stationary phase.

Visualizations

The following diagrams illustrate key decision-making processes for method development and troubleshooting.

MethodSelection Figure 1. Method Selection for this compound Isomer Separation start Goal: Separate this compound Isomers volatility Is the analyte volatile and thermally stable? start->volatility gc_path Use Gas Chromatography (GC) volatility->gc_path  Yes hplc_path Consider High-Performance Liquid Chromatography (HPLC) volatility->hplc_path No / Unsure   chiral_check Are you separating enantiomers? gc_path->chiral_check chiral_gc Use Chiral GC with a Cyclodextrin-based CSP chiral_check->chiral_gc Yes achiral_gc Standard (achiral) column may suffice (e.g., DB-5ms) chiral_check->achiral_gc No (Diastereomers) detector Select Detector chiral_gc->detector achiral_gc->detector ms MS for Identification and Method Dev. detector->ms fid FID for Routine Quantification detector->fid

Caption: Logical workflow for selecting the appropriate chromatographic method.

Troubleshooting Figure 2. Troubleshooting Poor Peak Resolution start Problem: Poor Resolution / Co-elution check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column use_csp Action: Switch to an appropriate CSP column. check_column->use_csp No check_temp Optimize Oven Temperature Program check_column->check_temp Yes success Resolution Improved use_csp->success slow_ramp Action: Decrease ramp rate (e.g., 1-3°C/min) or use isothermal conditions. check_temp->slow_ramp Suboptimal check_flow Optimize Carrier Gas Flow Rate check_temp->check_flow Optimal slow_ramp->check_flow adjust_flow Action: Adjust flow to optimal linear velocity for the gas (e.g., ~35-40 cm/s for He). check_flow->adjust_flow Suboptimal check_col_length Consider Column Dimensions check_flow->check_col_length Optimal adjust_flow->check_col_length longer_col Action: Use a longer column (e.g., 60m) for higher efficiency. check_col_length->longer_col If needed longer_col->success

Caption: Decision tree for resolving poor chromatographic peaks.

References

Validation & Comparative

Confirming the Absolute Configuration of Synthetic Hirsutene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the correct absolute configuration of a synthesized chiral molecule is a critical step. This guide provides a comparative overview of key experimental methods for confirming the absolute configuration of synthetic hirsutene, a sesquiterpene with a complex tricyclic structure.

This compound, a natural product first isolated from the fungus Stereum hirsutum, has been a target for total synthesis due to its intriguing molecular architecture. Enantioselective syntheses of both (+)-hirsutene and (-)-hirsutene have been reported, necessitating robust analytical methods to verify the stereochemical outcome. This guide details and compares the primary techniques used for this purpose: polarimetry, Electronic Circular Dichroism (ECD) spectroscopy, Mosher's method (NMR analysis), and X-ray crystallography.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the absolute configuration of synthetic this compound depends on factors such as sample availability, purity, and the presence of suitable functional groups. The following table summarizes the key aspects of each technique.

MethodPrincipleSample RequirementsKey Parameter(s)AdvantagesLimitations
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Pure, enantiomerically enriched sample in solution.Specific Rotation ([α])Simple, rapid, and requires relatively inexpensive instrumentation.Provides confirmation only when the specific rotation of an authentic sample is known. Low sensitivity for samples with small rotations.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Pure, enantiomerically enriched sample in solution. Chromophore required near stereocenter(s).Cotton Effects (sign and wavelength)Highly sensitive to stereochemistry. Can be used for samples with no optical rotation at the sodium D-line.Requires a chromophore. Interpretation can be complex and may require computational modeling for confirmation.
Mosher's Method (NMR) Derivatization of a chiral alcohol with a chiral reagent (e.g., MTPA) to form diastereomers, which are distinguishable by NMR spectroscopy.Pure sample with a secondary alcohol.Chemical shift differences (Δδ) between diastereomeric esters.Provides information about the configuration of a specific stereocenter. Does not require an authentic sample for comparison.Requires a derivatizable functional group (hydroxyl). Can be time-consuming and requires careful NMR analysis.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Single, high-quality crystal.Flack parameterProvides unambiguous determination of the absolute configuration.Growing suitable crystals can be a significant challenge. Not applicable to non-crystalline samples.

Experimental Data for Synthetic this compound

The following table presents available experimental data for the determination of the absolute configuration of synthetic this compound.

MethodSynthetic (+)-HirsuteneSynthetic (-)-HirsuteneReference
Specific Rotation ([α]D) +13.0 (c 0.1, hexane)-12.5 (c 0.5, CHCl3)List, et al.
ECD Spectroscopy Data not available in the searched literature.Data not available in the searched literature.-
Mosher's Method (Δδ values) Data not available in the searched literature.Data not available in the searched literature.-
X-ray Crystallography No crystal structure of this compound has been reported in the searched literature.No crystal structure of this compound has been reported in the searched literature.-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Polarimetry

Objective: To measure the specific rotation of a synthetic this compound sample.

Protocol:

  • Prepare a solution of the synthetic this compound sample of known concentration (e.g., 0.1 g/100 mL) in a suitable solvent (e.g., hexane (B92381) or chloroform).

  • Ensure the polarimeter is calibrated using a blank (the pure solvent).

  • Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in dm.

  • Compare the obtained specific rotation value with the literature value for the desired enantiomer.

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To obtain the ECD spectrum of a synthetic this compound sample to determine its absolute configuration by comparing it with theoretical or known spectra.

Protocol:

  • Dissolve a small amount of the purified synthetic this compound in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Record the ECD spectrum over a suitable wavelength range (e.g., 190-400 nm) using a CD spectropolarimeter.

  • The spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths.

  • Compare the experimental spectrum with the known spectrum of an authentic sample or with a theoretically calculated spectrum for the desired enantiomer to assign the absolute configuration.

Mosher's Method (NMR Analysis)

Objective: To determine the absolute configuration of a stereocenter bearing a hydroxyl group in a this compound precursor or derivative.

Protocol:

  • Divide the alcohol sample into two portions.

  • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine) to form the corresponding (S)- and (R)-MTPA esters (diastereomers).

  • Purify both diastereomeric esters.

  • Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Assign the proton signals for the groups surrounding the newly formed ester linkage.

  • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

  • A positive Δδ value for a set of protons indicates they are on one side of the MTPA plane, while a negative value indicates they are on the other side, allowing for the assignment of the absolute configuration of the original alcohol.

X-ray Crystallography

Objective: To unambiguously determine the absolute configuration of a crystalline derivative of synthetic this compound.

Protocol:

  • Grow single crystals of a suitable this compound derivative. This may involve derivatization to introduce a heavy atom, which facilitates the determination of the absolute configuration.

  • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the crystal structure and determine the absolute configuration by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute configuration.

Visualizing the Workflow

The following diagrams illustrate the general workflows for confirming the absolute configuration of synthetic this compound.

Synthesis_and_Polarimetry cluster_synthesis Enantioselective Synthesis cluster_analysis Polarimetry Analysis Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification of Synthetic this compound Synthesis->Purification Dissolve Dissolve in Solvent Purification->Dissolve Measure Measure Optical Rotation Dissolve->Measure Compare Compare with Literature Value Measure->Compare Confirmation Confirmation Compare->Confirmation

Caption: Workflow for confirming the absolute configuration of synthetic this compound using polarimetry.

ECD_and_Mosher_Workflow cluster_ecd ECD Spectroscopy cluster_mosher Mosher's Method Sample_ECD Synthetic this compound ECD_Measurement Record ECD Spectrum Sample_ECD->ECD_Measurement ECD_Comparison Compare with Theoretical/Known Spectrum ECD_Measurement->ECD_Comparison Confirmation Confirmation ECD_Comparison->Confirmation Hirsutene_OH This compound Precursor (with -OH group) Derivatization Form (R)- and (S)-MTPA Esters Hirsutene_OH->Derivatization NMR_Analysis 1H NMR Analysis Derivatization->NMR_Analysis Delta_delta Calculate Δδ values NMR_Analysis->Delta_delta Delta_delta->Confirmation

Caption: Workflows for ECD spectroscopy and Mosher's method.

Xray_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction Analysis Start Synthetic this compound (or derivative) Crystallization Grow Single Crystal Start->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Flack_Parameter Determine Flack Parameter Structure_Solution->Flack_Parameter Absolute_Configuration Absolute_Configuration Flack_Parameter->Absolute_Configuration

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Comparison of different total synthesis routes to hirsutene

Author: BenchChem Technical Support Team. Date: December 2025

Hirsutene, a complex sesquiterpene with a distinctive angularly fused tricyclopentanoid framework, has been a compelling target for synthetic chemists since its isolation. Its unique structure has inspired the development of numerous innovative synthetic strategies. This guide provides a comparative analysis of several prominent total synthesis routes to (±)-hirsutene, offering insights into their efficiency and the key chemical transformations employed.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by the number of steps required and the overall yield of the final product. The following table summarizes these key metrics for several notable syntheses of this compound.

Principal InvestigatorYear PublishedKey Strategic Reaction(s)Number of Steps (Longest Linear Sequence)Overall Yield (%)
Dennis P. Curran1985Tandem Radical Cyclization12Not explicitly calculated, but individual step yields are reported.
Alan C. Weedon1987de Mayo Reaction7 (Formal Synthesis)Not applicable (Formal Synthesis)
Theodore Cohen1992Not specified in detail9~15%
Steven V. Ley1982Organoselenium-mediated cyclization12 (in 3 parts)Not explicitly calculated.
Tomas Hudlicky1980Semi-Pinacol Rearrangement10 (Formal Synthesis)Not applicable (Formal Synthesis)
Zhi-Xiang Yu2008Rh(I)-catalyzed [(5+2)+1] Cycloaddition/Aldol (B89426) Reaction811%[1]

Synthetic Strategies and Key Methodologies

The diverse approaches to this compound highlight a range of powerful synthetic methodologies. Below are detailed overviews of the key strategies and their experimental execution.

Curran's Tandem Radical Cyclization Approach (1985)

Dennis P. Curran's synthesis is a landmark example of the application of radical chemistry in natural product synthesis.[2][3] The key transformation is a tandem radical cyclization to construct the tricyclic core of this compound in a single step.

Logical Flow of Curran's Synthesis

G A Starting Material B Ireland-Claisen Rearrangement A->B C Selenolactonization B->C D Oxidative Elimination C->D E Radical Precursor D->E F Tandem Radical Cyclization E->F G This compound F->G

Caption: Key stages in Curran's synthesis of this compound.

Experimental Protocols

Key Step: Tandem Radical Cyclization [2]

  • Reaction: A solution of the iodide precursor in benzene (B151609) is heated at reflux with tributyltin hydride and a radical initiator (AIBN).

  • Detailed Protocol: To a refluxing solution of the iodide (1.0 equiv) in dry, degassed benzene (0.02 M) is added a solution of tributyltin hydride (1.2 equiv) and AIBN (0.1 equiv) in benzene via syringe pump over several hours. After the addition is complete, the reaction mixture is refluxed for an additional hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the tricyclic product.

Weedon's de Mayo Reaction Strategy (1987)

Alan C. Weedon's approach utilizes a photochemical [2+2] cycloaddition, the de Mayo reaction, as the key step to construct a key bicyclic intermediate. This formal synthesis provides an efficient entry to the this compound skeleton.[4]

Logical Flow of Weedon's Formal Synthesis

G A 1,3-Diketone C Photochemical [2+2] Cycloaddition (de Mayo Reaction) A->C B Alkene B->C D Cyclobutanol Intermediate C->D E Retro-Aldol Reaction D->E F Bicyclic Diketone E->F G This compound Precursor F->G

Caption: Key transformations in Weedon's formal synthesis.

Experimental Protocols

Key Step: de Mayo Reaction [4]

  • Reaction: A solution of the 1,3-diketone and the alkene in a suitable solvent is irradiated with a UV lamp.

  • Detailed Protocol: A solution of the β-diketone (1.0 equiv) and the alkene (1.2 equiv) in a solvent such as cyclohexane (B81311) or methanol (B129727) is degassed with nitrogen for 30 minutes. The mixture is then irradiated with a medium-pressure mercury lamp through a Pyrex filter at room temperature with constant stirring. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting crude product, the bicyclic diketone, is purified by column chromatography.

Zhi-Xiang Yu's Rh(I)-Catalyzed [(5+2)+1] Cycloaddition Approach (2008)

This modern approach from Zhi-Xiang Yu's group features a highly efficient rhodium-catalyzed [(5+2)+1] cycloaddition followed by an aldol reaction to rapidly assemble the tricyclic core of this compound.[1][5][6] This strategy is notable for its conciseness.[5]

Logical Flow of Zhi-Xiang Yu's Synthesis

G A Ene-vinylcyclopropane C Rh(I)-catalyzed [(5+2)+1] Cycloaddition A->C B Carbon Monoxide B->C D Bicyclic Intermediate C->D E Intramolecular Aldol Reaction D->E F Tricyclic Ketone E->F G Wittig Reaction F->G H This compound G->H

Caption: The convergent and efficient route to this compound by Yu.

Experimental Protocols

Key Step: Wittig Reaction [1]

  • Reaction: The final step of the synthesis involves the conversion of a ketone to the exocyclic methylene (B1212753) group of this compound using a Wittig reagent.

  • Detailed Protocol: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.1 equiv) in dry THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting yellow suspension is stirred at room temperature for 1 hour. A solution of the tricyclic ketone (1.0 equiv) in THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield (±)-hirsutene.[1]

Conclusion

The total syntheses of this compound presented here showcase the evolution of synthetic organic chemistry, from early strategies relying on classical reactions to modern, highly efficient catalytic methods. Curran's radical cyclization was a pioneering demonstration of the power of radical reactions in complex molecule synthesis. Weedon's use of the de Mayo reaction provided a concise, albeit formal, route. More recently, Zhi-Xiang Yu's rhodium-catalyzed cycloaddition exemplifies the drive towards step- and atom-economy in modern synthesis. Each of these routes, with their unique strategies and key transformations, has significantly contributed to the art and science of total synthesis.

References

Hirsutene vs. Capnellene: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex natural products is a cornerstone of innovation. This guide provides a detailed comparative analysis of the total syntheses of two notable triquinane sesquiterpenes: hirsutene and capnellene (B1254937). By examining key quantitative data, experimental protocols, and synthetic pathways, this document aims to offer valuable insights for strategic planning in organic synthesis.

This compound and capnellene, both characterized by their compact tricyclic frameworks, have been popular targets for total synthesis, leading to the development of a variety of elegant and innovative synthetic strategies. This comparison will focus on the seminal works of Curran on this compound and Paquette on capnellene, while also providing a broader overview of other notable approaches to highlight the diverse methodologies employed in the construction of these intricate molecules.

Quantitative Synthesis Comparison

A quantitative overview of various total syntheses for this compound and capnellene reveals the efficiency and complexity of each approach. The following tables summarize the number of linear steps and the overall yield for several reported syntheses, offering a clear basis for comparison.

This compound Synthesis Key Strategy Number of Linear Steps Overall Yield (%)
Curran (1985)[1][2]Radical Cyclization12Not explicitly stated
Matsumoto (1976)Not specified16Not explicitly stated
Greene (1980)Formal Synthesis10Not explicitly stated
Tandem Rh(I)-Catalyzed [(5+2)+1] Cycloaddition/Aldol ReactionCycloaddition/Aldol811
Capnellene Synthesis Key Strategy Number of Linear Steps Overall Yield (%)
Paquette (1984)[3][4]Nazarov Cyclization12Not explicitly stated
Stereocontrolled Synthesis (1981)Not specified960
Intramolecular Diels-Alder ApproachDiels-Alder ReactionNot specifiedNot explicitly stated

Experimental Protocols: Key Transformations

To provide a practical understanding of the synthetic routes, this section details the experimental protocols for key transformations in the landmark syntheses of this compound and capnellene.

This compound Synthesis: Curran's Radical Cyclization

A pivotal step in Curran's 1985 total synthesis of this compound is a radical-initiated tandem cyclization.[1][2] This elegant cascade reaction efficiently constructs the tricyclic core of the molecule.

Experimental Protocol: The specific experimental details for this key step are outlined in the original publication, J. Am. Chem. Soc. 1985, 107, 5, 1448-1449. The general procedure involves the treatment of a carefully designed acyclic precursor with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride, to trigger a sequence of intramolecular cyclizations, ultimately forming the characteristic fused five-membered rings of this compound.

Capnellene Synthesis: Paquette's Nazarov Cyclization

Paquette's 1984 total synthesis of capnellene features a key Nazarov cyclization to construct one of the five-membered rings.[3][4] This electrocyclic ring-closure reaction is a powerful tool in cyclopentenone synthesis.

Experimental Protocol: The detailed experimental procedure for this transformation can be found in the Canadian Journal of Chemistry, 1984, 62(11), 2415-2420. The protocol typically involves the treatment of a divinyl ketone precursor with a protic or Lewis acid to promote a conrotatory 4π electrocyclization, followed by elimination to afford the cyclopentenone ring of the capnellene framework.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies and the core transformations involved in the syntheses of this compound and capnellene.

hirsutene_synthesis Acyclic_Precursor Acyclic Dienyne Precursor Radical_Initiation Radical Initiation (AIBN, Bu3SnH) Acyclic_Precursor->Radical_Initiation Tandem_Cyclization Tandem Radical Cyclization Radical_Initiation->Tandem_Cyclization This compound This compound Tandem_Cyclization->this compound

Caption: Synthetic pathway for this compound via Curran's radical cyclization.

capnellene_synthesis Divinyl_Ketone Divinyl Ketone Precursor Acid_Catalysis Lewis or Protic Acid Divinyl_Ketone->Acid_Catalysis Nazarov_Cyclization Nazarov Cyclization Acid_Catalysis->Nazarov_Cyclization Capnellene_Core Capnellene Core Structure Nazarov_Cyclization->Capnellene_Core Further_Elaboration Further Elaboration Capnellene_Core->Further_Elaboration Capnellene Capnellene Further_Elaboration->Capnellene

Caption: Synthetic pathway for Capnellene via Paquette's Nazarov cyclization.

comparative_analysis_workflow Define_Targets Define Synthetic Targets (this compound, Capnellene) Gather_Data Gather Synthetic Data (Steps, Yields, Strategies) Define_Targets->Gather_Data Analyze_Key_Steps Analyze Key Transformations (Radical Cyclization vs. Nazarov Cyclization) Gather_Data->Analyze_Key_Steps Compare_Efficiency Compare Overall Efficiency Analyze_Key_Steps->Compare_Efficiency Draw_Conclusions Draw Conclusions for Synthetic Planning Compare_Efficiency->Draw_Conclusions

Caption: Workflow for the comparative analysis of natural product syntheses.

Concluding Remarks

The total syntheses of this compound and capnellene showcase the power and versatility of modern organic chemistry. Curran's approach to this compound, centered on a radical cyclization cascade, provides a rapid and elegant entry into the tricyclic core. In contrast, Paquette's synthesis of capnellene relies on a classical yet powerful Nazarov cyclization. Both strategies, while fundamentally different, demonstrate the strategic application of key chemical transformations to achieve the synthesis of complex molecular architectures.

For researchers in drug development and natural product synthesis, the choice of a synthetic route is a critical decision. This comparative analysis provides a framework for evaluating different approaches, considering factors such as step economy, overall yield, and the novelty of the key transformations. By understanding the nuances of these and other synthetic strategies, chemists can make more informed decisions in the design and execution of their own synthetic endeavors.

References

A Comparative Analysis of the Biological Activity of Hirsutic Acid C and Other Fungal Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of several key fungal-derived antibiotics. While the primary topic is Hirsutic Acid C, a sesquiterpenoid metabolite from the fungus Stereum hirsutum, publicly available data on its specific antimicrobial potency is limited. Therefore, this document focuses on a detailed comparison of well-characterized fungal antibiotics, providing a framework for evaluating novel compounds like Hirsutic Acid C. We will examine mechanism of action, quantitative biological data, and the experimental protocols used to derive this information for four major classes of fungal metabolites: Sordarins , Pleuromutilins , Fusidic Acid , and Griseofulvin (B1672149) .

Section 1: Mechanisms of Action

Fungal antibiotics have evolved diverse mechanisms to inhibit microbial growth. The compounds discussed herein target fundamental cellular processes, primarily protein synthesis and cell division.

  • Hirsutic Acid C and other Stereum Metabolites: The precise mechanism of action for Hirsutic Acid C is not well-documented in publicly accessible literature. However, extracts and other purified secondary metabolites from its source, Stereum hirsutum, have demonstrated broad biological activities, including antibacterial and antifungal effects.[1][2][3][4] For instance, Sterenin D, another metabolite from S. hirsutum, has shown antifungal activity against Botrytis cinerea.[5]

  • Sordarins: Sordarins are highly specific inhibitors of fungal protein synthesis. They act by binding to and stabilizing the complex formed between the ribosome and eukaryotic Elongation Factor 2 (eEF2), which is essential for the translocation step of polypeptide chain elongation.[6][7] This action effectively stalls protein production, leading to cell death. Their high specificity for fungal eEF2 results in low toxicity to mammalian cells.[6]

  • Pleuromutilins: This class of diterpene antibiotics inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[8] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting the formation of peptide bonds and halting protein elongation. Their unique binding site means there is a low probability of cross-resistance with other protein synthesis inhibitors.

  • Fusidic Acid: A steroid antibiotic, fusidic acid targets bacterial protein synthesis by preventing the turnover of Elongation Factor G (EF-G) from the ribosome.[9] It stabilizes the EF-G-ribosome complex after GTP hydrolysis, which locks the ribosome and prevents the translocation of the next codon, thereby halting protein synthesis.

  • Griseofulvin: Unlike the other antibiotics in this guide, griseofulvin does not inhibit protein synthesis. Instead, it disrupts fungal mitosis by binding to tubulin.[10][11] This interaction interferes with the function of microtubules, preventing the formation of the mitotic spindle and thus arresting cell division in metaphase. It is fungistatic, meaning it inhibits fungal growth rather than directly killing the cells.

Visualization of Mechanisms

Mechanism_of_Action cluster_protein_synthesis Protein Synthesis Inhibition cluster_mitosis Mitosis Inhibition eEF2 Binding eEF2 Binding Polypeptide Elongation Polypeptide Elongation eEF2 Binding->Polypeptide Elongation Sordarin Sordarin Sordarin->eEF2 Binding Stabilizes Complex tRNA Binding tRNA Binding Peptide Bond Formation Peptide Bond Formation tRNA Binding->Peptide Bond Formation Bacterial Ribosome (50S) Bacterial Ribosome (50S) Bacterial Ribosome (50S)->tRNA Binding Pleuromutilins Pleuromutilins Pleuromutilins->tRNA Binding Prevents Binding EF-G Binding EF-G Binding EF-G Release EF-G Release EF-G Binding->EF-G Release Next Elongation Cycle Next Elongation Cycle EF-G Release->Next Elongation Cycle Fusidic Acid Fusidic Acid Fusidic Acid->EF-G Release Prevents Release Microtubule Formation Microtubule Formation Mitotic Spindle Mitotic Spindle Microtubule Formation->Mitotic Spindle Fungal Cell Division Fungal Cell Division Mitotic Spindle->Fungal Cell Division Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Binds To MIC_Workflow start Start prep_drug Prepare serial dilutions of antibiotic in 96-well plate start->prep_drug prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 24h) inoculate->incubate read_results Read results visually or with spectrophotometer incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end_point End determine_mic->end_point Cytotoxicity_Assessment cluster_workflow Experimental Workflow cluster_analysis Data Analysis Seed Cells Seed mammalian cells in 96-well plate Adhere Incubate 24h for cell adherence Seed Cells->Adhere Treat Treat cells with serial dilutions of test compound Adhere->Treat Incubate_Test Incubate for defined period (24-72h) Treat->Incubate_Test Add_MTT Add MTT reagent to wells Incubate_Test->Add_MTT Incubate_MTT Incubate 2-4h for formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Measure Measure absorbance with plate reader Solubilize->Measure Calculate_Viability Calculate % Viability vs. Control Measure->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

A Comparative Guide to the Cytotoxicity of Hirsutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsutane-type sesquiterpenoids, a class of natural products primarily isolated from fungi of the Stereum genus, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of different hirsutane derivatives, supported by available experimental data. We delve into their mechanisms of action, offering insights into the signaling pathways they modulate to induce cancer cell death.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of hirsutane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of several prominent hirsutane derivatives against a panel of human cancer cell lines.

Hirsutane DerivativeCell LineCancer TypeIC50 (µM)
Hirsutine (B150204) MDA-MB-453Breast CancerStrong cytotoxicity reported
BT474Breast CancerStrong cytotoxicity reported
MCF-7Breast CancerResistant
ZR-75-1Breast CancerResistant
Jurkat Clone E6-1T-cell LeukemiaTime and concentration-dependent inhibition
Hirsutanol A SW620Colon CancerPotent cytotoxicity reported
MDA-MB-231Breast CancerPotent cytotoxicity reported
Coriolin B T-47DBreast Cancer0.7
SNB-75CNS Cancer0.5
Chondrosterin J CNE1Nasopharyngeal Carcinoma1.32
CNE2Nasopharyngeal Carcinoma0.56
1-desoxy-hypnophilin L929Mouse Fibroblasts2.4 µg/mL
6,7-epoxy-4(15)-hirsutene-5-ol L929Mouse Fibroblasts0.9 µg/mL

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed protocols for two commonly used assays, the MTT and SRB assays, which have been employed in the studies of hirsutane derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the hirsutane derivative and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with the test compound for the desired duration (e.g., 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 from the dose-response curve.

Mechanisms of Cytotoxicity and Signaling Pathways

Hirsutane derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis in cancer cells. The specific signaling pathways targeted can differ between derivatives.

Hirsutine: Induction of Apoptosis via the Mitochondrial Pathway

Hirsutine has been shown to induce apoptosis in cancer cells through a mechanism that involves the mitochondrial pathway. In Jurkat T-cell leukemia cells, hirsutine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[1]

In HER2-positive breast cancer cells, hirsutine's cytotoxic action is linked to the induction of DNA damage. This is accompanied by the suppression of key survival pathways, including HER2, NF-κB, and Akt, and the activation of the p38 MAPK stress-response pathway.

Hirsutine_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Hirsutine Hirsutine HER2 HER2 Hirsutine->HER2 inhibits Akt Akt Hirsutine->Akt inhibits p38_MAPK p38 MAPK Hirsutine->p38_MAPK activates NFkB NF-κB Hirsutine->NFkB inhibits Bax Bax Hirsutine->Bax activates Bcl2 Bcl-2 Hirsutine->Bcl2 inhibits HER2->Akt Akt->NFkB DNA_damage DNA Damage p38_MAPK->DNA_damage CytoC_cyto Cytochrome c Casp9 Caspase-9 CytoC_cyto->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis DNA_damage->Apoptosis CytoC_mito Cytochrome c Bax->CytoC_mito promotes release Bcl2->CytoC_mito inhibits release CytoC_mito->CytoC_cyto release

Hirsutine-induced apoptotic signaling pathway.
Hirsutanol A: ROS-Mediated Apoptosis

Hirsutanol A induces apoptosis in cancer cells through a mechanism that is dependent on the generation of reactive oxygen species (ROS) but independent of the mitochondrial pathway.[2] Treatment with hirsutanol A leads to a significant increase in intracellular ROS levels. This oxidative stress activates the JNK (c-Jun N-terminal kinase) signaling pathway, which in turn triggers the apoptotic cascade. The process also involves a change in the mitochondrial membrane potential and the release of cytochrome c, suggesting some crosstalk with mitochondrial events, although ROS generation is the primary trigger.[2]

HirsutanolA_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Hirsutanol_A Hirsutanol A ROS ROS Generation Hirsutanol_A->ROS induces JNK JNK Pathway ROS->JNK activates MMP Mitochondrial Membrane Potential (ΔΨm) ROS->MMP disrupts Apoptosis Apoptosis JNK->Apoptosis CytoC_cyto Cytochrome c CytoC_cyto->Apoptosis CytoC_mito Cytochrome c MMP->CytoC_mito release CytoC_mito->CytoC_cyto

Hirsutanol A-induced apoptotic signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of hirsutane derivatives involves several key steps, from initial compound preparation to final data analysis.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow Prep Compound Preparation (Stock solution in DMSO) Dilution Serial Dilution (in culture medium) Prep->Dilution Treatment Compound Treatment (Incubate for 48-72h) Dilution->Treatment Seeding Cell Seeding (96-well plate) Incubation_24h 24h Incubation (Cell attachment) Seeding->Incubation_24h Incubation_24h->Treatment Assay Cytotoxicity Assay (e.g., MTT or SRB) Treatment->Assay Measurement Absorbance Measurement (Microplate reader) Assay->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

General experimental workflow for cytotoxicity assays.

Conclusion

Hirsutane derivatives represent a promising class of natural products with significant cytotoxic activity against a range of cancer cell lines. While hirsutine and hirsutanol A have been studied in more detail, revealing distinct apoptotic mechanisms, the full potential of the broader hirsutane family is yet to be completely explored. The available data, though not always directly comparable due to varying experimental setups, consistently points towards the potent anticancer properties of these compounds. Future research should focus on standardized cytotoxicity screening of a wider array of hirsutane derivatives against a common panel of cancer cell lines to establish a more definitive structure-activity relationship. Elucidating the detailed molecular mechanisms of the less-studied derivatives will also be crucial for the development of novel and effective cancer therapeutics.

References

Validating the Structure of Hirsutene: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. Hirsutene, a tricyclic sesquiterpene, presents a valuable case study for demonstrating the power of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in unambiguously determining complex molecular architectures. This guide provides a comparative overview of the key 2D NMR techniques used to validate the structure of this compound, supported by experimental data and detailed protocols.

Unambiguous Structure Determination with 2D NMR

While 1D NMR (¹H and ¹³C) provides initial insights into the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular puzzle. By correlating nuclear spins through chemical bonds, these methods reveal the connectivity of atoms, ultimately leading to a definitive structural assignment. For a molecule like this compound, with its compact and stereochemically rich framework, 2D NMR is not just confirmatory but essential for de novo structure determination.

Key 2D NMR Experiments for this compound's Structure Validation

The validation of this compound's structure relies on a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. The primary techniques employed are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for establishing proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon skeleton by linking it to the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is arguably the most powerful tool for connecting different spin systems and identifying quaternary carbons, which lack directly attached protons.

Comparative Analysis of 2D NMR Data for this compound

The following tables summarize the key 2D NMR correlations that are instrumental in confirming the structure of this compound. This data is typically acquired in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity, J (Hz)
142.51.55, 1.30m
226.81.95, 1.65m
349.22.35m
4157.0--
540.82.50m
645.12.10, 1.40m
734.51.80, 1.60m
853.12.25m
962.9--
1048.9--
1125.51.05s
1225.31.02s
1328.00.95s
1420.81.70s
15106.54.85, 4.70s, s

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Table 2: Key COSY Correlations for this compound

Proton(s)Correlating Proton(s)
H-1H-2, H-8
H-2H-1, H-3
H-3H-2, H-5
H-5H-3, H-6
H-6H-5, H-7
H-7H-6, H-8
H-8H-1, H-7

Table 3: Key HSQC Correlations for this compound

Proton(s)Correlating Carbon
H-1C-1
H-2C-2
H-3C-3
H-5C-5
H-6C-6
H-7C-7
H-8C-8
H-11C-11
H-12C-12
H-13C-13
H-14C-14
H-15C-15

Table 4: Key HMBC Correlations for this compound

Proton(s)Correlating Carbon(s)
H-1C-2, C-8, C-9, C-10
H-3C-2, C-4, C-5, C-9, C-15
H-5C-3, C-4, C-6, C-9, C-10
H-8C-1, C-7, C-9, C-10
H-11C-9, C-10, C-12, C-13
H-12C-9, C-10, C-11, C-13
H-13C-9, C-10, C-11, C-12
H-14C-3, C-4, C-5
H-15C-3, C-4, C-5

Experimental Protocols

A standardized approach is crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra are typically acquired on a 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 s

    • Relaxation Delay: 1.0 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width: 12 ppm in both dimensions

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width: 12 ppm (F2, ¹H) and 165 ppm (F1, ¹³C)

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Spectral Width: 12 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 16

    • Long-range coupling delay (d6): Optimized for 8 Hz

Visualizing the Workflow and Structural Logic

Workflow for this compound Structure Validation using 2D NMR

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Correlations) H1_NMR->COSY Proton Spin Systems HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) COSY->HMBC Connect Spin Systems HSQC->HMBC Assign Protons to Carbons Structure This compound Structure HMBC->Structure Assemble Final Structure

Caption: A flowchart illustrating the systematic workflow for validating the structure of this compound using a combination of 1D and 2D NMR techniques.

Key HMBC Correlations Establishing the this compound Backbone

G C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C9 C9 C3->C9 C5 C5 C4->C5 C14 C14 C4->C14 C15 C15 C4->C15 C6 C6 C5->C6 C10 C10 C5->C10 C7 C7 C6->C7 C8 C8 C7->C8 C8->C1 C8->C9 C9->C10 C11 C11 C10->C11 C12 C12 C10->C12 C13 C13 C10->C13 H1 H1 H1->C9 H1->C10 H3 H3 H3->C9 H3->C15 H14 H14 H14->C5 H15 H15 H15->C3 H11_13 H11-13 H11_13->C9 H11_13->C10

Caption: A diagram showcasing key long-range HMBC correlations that are critical for connecting the different spin systems and confirming the overall carbon framework of this compound.

Alternative and Complementary Techniques

While 2D NMR is the gold standard for structure elucidation, other techniques can provide complementary information or serve as alternatives in specific scenarios:

  • X-ray Crystallography: Provides the absolute, unambiguous 3D structure of a molecule. However, it is contingent on the ability to grow high-quality single crystals, which is not always feasible.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments can yield fragmentation patterns that offer clues about the molecular structure, though this is generally not sufficient for complete de novo elucidation of complex isomers.

  • Computational Chemistry: Density functional theory (DFT) calculations of NMR chemical shifts can be a powerful tool to compare with experimental data and help distinguish between possible isomers.

Comparative study of hirsutene synthase from different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hirsutene, a tricyclic sesquiterpene, forms the structural backbone of a diverse class of bioactive hirsutenoid compounds with potential pharmaceutical applications. The biosynthesis of this key scaffold is catalyzed by the enzyme this compound synthase (HS), a type of sesquiterpene synthase (STS) that facilitates the complex cyclization of farnesyl pyrophosphate (FPP). This guide provides a comparative overview of characterized this compound synthases from different fungal species, presenting key performance data, detailed experimental protocols for their characterization, and visual diagrams of the biosynthetic pathway and experimental workflows.

Performance Comparison of this compound Synthases

The most comprehensively characterized this compound synthases to date have been identified in the Basidiomycete fungi Stereum hirsutum and Steccherinum ochraceum. A notable feature of these enzymes is their existence as fusion proteins, which is atypical for sesquiterpene synthases.[1][2][3] This fusion architecture may play a role in regulating the metabolic flux towards hirsutenoid biosynthesis.

Quantitative kinetic data is crucial for comparing enzyme efficiency. Below is a summary of the available data for the this compound synthase from Stereum hirsutum.

Fungal SpeciesEnzyme FormKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Stereum hirsutumFull-length (HS-HMGS)6.3 ± 3.32.1 x 10⁻³ ± 0.6 x 10⁻³333
Stereum hirsutumTruncated (HSnt)0.8 ± 0.21.2 x 10⁻³ ± 0.1 x 10⁻³1500

Data sourced from Flynn et al., 2018.

Note: While a this compound synthase has also been characterized from Steccherinum ochraceum, detailed steady-state kinetic parameters (Km, kcat) are not available in the cited literature, which focuses primarily on its complex cyclization mechanism.[3] Both enzymes are confirmed to be fusion proteins.[2][3]

This compound Biosynthetic Pathway

This compound synthesis in fungi begins with the universal precursor acetyl-CoA, which enters the mevalonate (B85504) (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the C15 linear precursor, farnesyl pyrophosphate (FPP). This compound synthase then catalyzes the intricate cyclization of FPP to form the characteristic 5-5-5 fused ring skeleton of this compound.[2]

Hirsutene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Terpene Sesquiterpene Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP This compound This compound FPP->this compound this compound Synthase

Caption: Fungal biosynthetic pathway for this compound via the mevalonate pathway.

Experimental Protocols

This section details the methodologies for the heterologous expression, purification, and characterization of fungal this compound synthases.

Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of the fungal this compound synthase gene in a suitable host like Escherichia coli or Saccharomyces cerevisiae for subsequent purification and characterization.

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification A Isolate Fungal RNA & Synthesize cDNA B Amplify HS Gene via PCR A->B C Ligate into Expression Vector (e.g., pET, pYES) B->C D Transform Vector into Host (E. coli, S. cerevisiae) C->D E Culture Host Cells D->E F Induce Protein Expression (e.g., with IPTG, Galactose) E->F G Cell Lysis (Sonication/French Press) F->G H Centrifugation to get Crude Lysate G->H I Affinity Chromatography (e.g., Ni-NTA for His-tag) H->I J SDS-PAGE to Verify Purity & Size I->J

References

A Comparative Guide to Assessing the Purity of Synthesized Hirsutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sesquiterpene hirsutene, a key precursor in the biosynthesis of antimicrobial and antitumor compounds like hirsutic acid and coriolin, is a molecule of significant interest in natural product synthesis and drug development. The efficacy and safety of any subsequent therapeutic agent derived from this compound are critically dependent on its purity. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetically derived this compound, offering detailed experimental protocols and a framework for interpreting the resulting data.

Introduction to this compound Synthesis and Potential Impurities

This compound is synthesized through various routes, each with a unique profile of potential impurities. Understanding the synthetic pathway is the first step in identifying likely contaminants. Common synthetic strategies include:

  • Radical Cyclization: As pioneered by Curran, this approach often utilizes organotin reagents (e.g., tributyltin hydride) and radical initiators (e.g., AIBN). Potential impurities include residual tin compounds, unreacted precursors from the tandem cyclization, and byproducts from incomplete or alternative cyclization pathways.

  • Photochemical Reactions: Methods like the de Mayo reaction involve photochemical cycloaddition. Impurities may arise from side reactions initiated by UV light, incomplete reactions, and the presence of photosensitizers.

  • Chemoenzymatic Synthesis: These methods employ enzymes for key stereoselective steps. While often highly selective, impurities can include residual enzymes, components of the fermentation or cell culture medium, and byproducts from non-specific enzyme activity.

The primary classes of impurities in synthesized this compound therefore include starting materials, reagents, solvents, and reaction byproducts, including stereoisomers.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is crucial for the accurate determination of this compound purity. The most effective methods are orthogonal, providing complementary information on different types of impurities. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range Detected
GC-MS/FID Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry (identification) or flame ionization (quantification).High resolution for volatile impurities, excellent sensitivity, established libraries for impurity identification (MS).Requires derivatization for non-volatile impurities, potential for thermal degradation of analytes.>95%
HPLC-UV/MS Separation based on polarity through a liquid mobile phase and stationary phase, with detection by UV absorbance or mass spectrometry.Suitable for a wider range of polarities and non-volatile impurities, non-destructive.Can have lower resolution for complex mixtures compared to GC, requires chromophores for UV detection.>95%
qNMR (¹H) Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.Highly accurate and precise, does not require a reference standard of the analyte, provides structural information on impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.>98% (with high purity internal standard)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity

This protocol is adapted from standard methods for sesquiterpene analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of high-purity hexane (B92381) or ethyl acetate.

  • If a quantitative internal standard is used (e.g., a deuterated sesquiterpene), add a known concentration to the sample solution.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless, 250 °C, split ratio 50:1.

  • Oven Program: 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area normalization method: (Area of this compound Peak / Total Area of All Peaks) x 100%.

  • Identify impurities by comparing their mass spectra to the NIST library or other spectral databases.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for identifying less volatile byproducts or starting materials.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve in 5 mL of methanol (B129727) or acetonitrile (B52724).

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start at 70% B, hold for 2 min.

    • Increase to 100% B over 10 min.

    • Hold at 100% B for 5 min.

    • Return to 70% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis at 210 nm and/or a mass spectrometer.

3. Data Analysis:

  • Calculate purity using the area normalization method as described for GC-MS.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method for determining purity without a specific this compound reference standard.[1][2][3][4]

1. Sample Preparation: [1]

  • Accurately weigh 5-10 mg of the synthesized this compound into a tared NMR tube.

  • Accurately weigh a similar amount of a high-purity (>99.9%) certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Add a known volume (e.g., 600 µL) of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) to the NMR tube.

  • Ensure complete dissolution.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz or higher field instrument.

  • Pulse Program: A standard 90° pulse sequence (e.g., Bruker's 'zg30').

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8-16, depending on concentration.

  • Acquisition Time: > 3 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Carefully integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical flow for a comprehensive assessment of synthesized this compound purity.

G Workflow for this compound Purity Assessment cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment synthesis This compound Synthesis (e.g., Radical Cyclization) purification Initial Purification (e.g., Column Chromatography) synthesis->purification gcms GC-MS Analysis (Volatile Impurities) purification->gcms hplc HPLC Analysis (Non-Volatile Impurities) purification->hplc qnmr qNMR Analysis (Absolute Purity) purification->qnmr data_integration Integrate Data & Identify Impurities gcms->data_integration hplc->data_integration qnmr->data_integration purity_spec Purity Meets Specification? data_integration->purity_spec final_product Pure this compound purity_spec->final_product Yes repurify Further Purification purity_spec->repurify No repurify->purification

Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.

Conclusion

A multi-pronged analytical approach is essential for the robust assessment of synthesized this compound's purity. While GC-MS is highly effective for volatile impurities and HPLC addresses non-volatile contaminants, qNMR provides a powerful, orthogonal method for determining absolute purity. By understanding the potential impurities arising from the chosen synthetic route and applying these detailed analytical protocols, researchers can ensure the quality and reliability of their synthesized this compound for downstream applications in drug discovery and development. The commercial availability of a certified this compound reference standard is limited, making qNMR a particularly valuable technique in this context.

References

Cross-Referencing Spectroscopic Data of Hirsutene with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis, isolation, or modification of the sesquiterpene hirsutene, accurate and comprehensive spectroscopic data is paramount for structural confirmation. This guide provides a consolidated comparison of reported ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound from seminal total synthesis literature, offering a valuable resource for cross-referencing and validating experimental findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] This information is critical for the initial assessment of sample purity and identity.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The reported ¹H and ¹³C NMR data for this compound, primarily from the work of Hudlicky and his collaborators, are presented below. These values serve as a benchmark for comparison with experimentally obtained spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Type
155.8C
104.5CH₂
61.9CH
56.9CH
51.8C
45.9CH
41.5CH₂
39.8CH₂
38.8C
35.9CH₂
32.7CH₂
30.1CH₃
29.8CH₃
27.5CH₃
24.9CH₂

Note: The assignments in the tables are based on data reported in the literature and may require further confirmation through 2D NMR experiments.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
204Data not available[M]⁺
189Data not available[M - CH₃]⁺
161Data not available[M - C₃H₇]⁺
147Data not available[M - C₄H₉]⁺
133Data not available[M - C₅H₁₁]⁺
119Data not available
105Data not available
91Data not availableTropylium ion
77Data not availablePhenyl cation
65Data not available
55Data not available
41Data not availableAllyl cation

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. For researchers aiming to reproduce or compare their results, the following general experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), at a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Parameters: A typical ¹H NMR experiment involves acquiring a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR Parameters: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating terpenes.

  • GC Parameters: The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the components. The injector temperature and transfer line temperature are optimized for the analysis.

  • MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-referencing their experimental spectroscopic data for this compound with literature values. This process ensures a systematic and thorough comparison for confident structural verification.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_literature Literature Comparison cluster_comparison Data Comparison and Validation exp_synthesis Synthesis or Isolation of this compound exp_purification Purification exp_synthesis->exp_purification exp_nmr Acquire ¹H and ¹³C NMR exp_purification->exp_nmr exp_ms Acquire Mass Spectrum exp_purification->exp_ms compare_nmr Compare Experimental NMR with Literature exp_nmr->compare_nmr compare_ms Compare Experimental MS with Literature exp_ms->compare_ms lit_search Search Literature for Spectroscopic Data lit_table Compile Reference Data (Tables 1, 2, 3) lit_search->lit_table lit_table->compare_nmr lit_table->compare_ms validation Structural Confirmation/ Further Analysis compare_nmr->validation compare_ms->validation

Caption: Workflow for cross-referencing experimental spectroscopic data of this compound with literature values.

References

Hirsutene as a Reference Standard in Natural Product Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of natural products, the use of well-characterized reference standards is paramount for accurate identification and quantification of constituents. Hirsutene, a tricyclic sesquiterpene first isolated from the fungus Stereum hirsutum, represents a unique chemical scaffold within the triquinane class of sesquiterpenoids.[1] This guide provides a comparative overview of this compound as a potential reference standard against two commercially available and widely used sesquiterpene standards: β-caryophyllene and (+)-longifolene.

Comparison of Physicochemical Properties

A fundamental aspect of a reference standard is its well-defined chemical and physical properties. The following table summarizes the key properties of this compound, β-caryophyllene, and (+)-longifolene.

PropertyThis compoundβ-Caryophyllene(+)-Longifolene
Chemical Formula C₁₅H₂₄[2]C₁₅H₂₄[3]C₁₅H₂₄[4]
Molecular Weight 204.35 g/mol [2]204.35 g/mol [3]204.35 g/mol [4]
Structure Tricyclic sesquiterpene[2]Bicyclic sesquiterpene[3]Tricyclic sesquiterpene[5]
Appearance Oil (predicted)[6]Liquid[3]Oily liquid[5]
Boiling Point 622.0 ± 55.0 °C (predicted)[6]129 °C at 14 mmHg254-256 °C[4]
Storage Conditions -20°C (predicted)[6]< -15 °C[7]2-8°C[4]
Commercial Availability Not readily available as a certified reference standard.Commercially available as a certified reference standard.[3][7][8]Commercially available as a certified reference standard.[4][9][10]

Analytical Performance: A Comparative Outlook

The utility of a reference standard is determined by its performance in various analytical techniques. While specific comparative data for this compound is not available due to its limited commercial availability, this section outlines the key analytical methods and expected performance metrics, using β-caryophyllene and (+)-longifolene as benchmarks.

Purity Assessment

The purity of a reference standard is its most critical attribute. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining purity without the need for a specific reference standard of the same compound.[11]

Table 2: Comparison of Purity Specifications for Sesquiterpene Reference Standards

ParameterThis compoundβ-Caryophyllene(+)-Longifolene
Purity Specification Not established. Would require determination via qNMR and/or chromatographic methods.≥98.78% (GC)[3]≥75.0% (GC)[4]
Recommended Purity Analysis Method Quantitative ¹H-NMR (qNMR), Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection (HPLC-UV/ELSD)GC-FID, qNMRGC-FID, qNMR
Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the workhorse techniques for the analysis of sesquiterpenes.

Table 3: Typical Chromatographic Performance Data for Sesquiterpene Analysis

ParameterThis compound (Expected)β-Caryophyllene (Typical)(+)-Longifolene (Typical)
GC Retention Index (non-polar column) To be determined~1590 - 1610~1390 - 1410
HPLC-UV λmax Lacks a strong chromophore; detection at low UV wavelengths (e.g., < 220 nm) may be possible.Lacks a strong chromophore; detection at low UV wavelengths.Lacks a strong chromophore; detection at low UV wavelengths.
Linearity (r²) >0.99 (expected)>0.99>0.99
Limit of Detection (LOD) To be determinedMethod-dependentMethod-dependent
Limit of Quantification (LOQ) To be determinedMethod-dependentMethod-dependent
Accuracy (% Recovery) 95-105% (expected)95-105%95-105%
Precision (%RSD) < 2% (expected)< 2%< 2%

Experimental Protocols

Detailed methodologies are crucial for the validation and use of any reference standard. The following sections provide protocols for purity assessment, and chromatographic analysis that can be adapted for this compound.

Protocol 1: Purity Determination by Quantitative ¹H-NMR (qNMR)

This protocol describes the determination of the absolute purity of a sesquiterpene using an internal standard.

1. Materials:

  • Sesquiterpene sample (this compound, β-Caryophyllene, or (+)-Longifolene)

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz)

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sesquiterpene and 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

4. Data Analysis:

  • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum (quantitative parameters) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic signals process->integrate calculate Calculate purity using formula integrate->calculate

Workflow for purity determination by qNMR.
Protocol 2: Quantitative Analysis by GC-MS

This protocol outlines a general method for the quantification of sesquiterpenes in a natural product extract using an internal standard.

1. Materials:

  • Natural product extract

  • Sesquiterpene reference standard (this compound, β-Caryophyllene, or (+)-Longifolene)

  • Internal Standard (e.g., Tetradecane)

  • Solvent (e.g., Hexane, GC grade)

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of the reference standard and the internal standard in hexane.

  • Create a series of calibration standards by diluting the stock solution to different concentrations, each containing a constant concentration of the internal standard.

3. Sample Preparation:

  • Accurately weigh the natural product extract and dissolve it in hexane.

  • Add a known amount of the internal standard.

  • Filter the solution through a 0.45 µm syringe filter.

4. GC-MS Analysis:

  • Injector: Split/splitless, 250°C

  • Carrier Gas: Helium, constant flow

  • Oven Program: 60°C (2 min), ramp to 240°C at 3°C/min, hold for 5 min

  • MS Detector: Electron Ionization (EI), scan mode or Selected Ion Monitoring (SIM) mode

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the sample from the calibration curve.

GCMS_Workflow cluster_analysis GC-MS Analysis cluster_data Data Analysis cluster_dummy prep_standards Prepare calibration standards inject Inject standards and sample prep_sample Prepare sample with internal standard separate Chromatographic separation inject->separate detect Mass spectrometric detection separate->detect build_curve Construct calibration curve detect->build_curve quantify Quantify analyte in sample build_curve->quantify p1->inject p2->inject

Workflow for quantitative analysis by GC-MS.
Protocol 3: Quantitative Analysis by HPLC-UV

For sesquiterpenes lacking a strong UV chromophore, HPLC with UV detection at low wavelengths or with a universal detector like an Evaporative Light Scattering Detector (ELSD) is an alternative.

1. Materials:

  • Natural product extract

  • Sesquiterpene reference standard

  • Solvents (e.g., Acetonitrile (B52724), Water, HPLC grade)

  • HPLC system with a C18 column and UV detector

2. Preparation of Standard and Sample Solutions:

  • Similar to the GC-MS protocol, prepare stock solutions and a calibration series of the reference standard. Prepare the sample extract, ensuring complete dissolution and filtration.

3. HPLC-UV Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of water (A) and acetonitrile (B). For example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

4. Data Analysis:

  • Construct a calibration curve and determine the analyte concentration in the sample as described for the GC-MS method.

Stability Assessment

A crucial characteristic of a reference standard is its stability under defined storage conditions. A stability-indicating method, which can separate the analyte from its degradation products, must be used.

Protocol 4: Stability Study Outline

This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[12]

1. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

2. Testing Time Points:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 3, 6 months

3. Analytical Methods:

  • A validated stability-indicating HPLC or GC method should be used to determine the purity and presence of degradation products.

  • Other tests can include appearance, and water content (Karl Fischer titration).

4. Data Evaluation:

  • The data is evaluated for any significant changes in purity or the formation of degradation products over time to establish a retest period.

Stability_Signaling cluster_stress Stress Conditions temp Temperature analyte Reference Standard (this compound) temp->analyte humidity Humidity humidity->analyte light Light light->analyte degradation Degradation Products analyte->degradation degrades to loss_of_purity Loss of Purity degradation->loss_of_purity leads to

Factors influencing reference standard stability.

Conclusion

This compound possesses the fundamental physicochemical properties of a sesquiterpene that could allow its use as a reference standard. However, its current lack of commercial availability as a certified standard and the absence of comprehensive analytical data for purity and stability are significant limitations. In contrast, β-caryophyllene and (+)-longifolene are well-established, commercially available reference standards with documented purity and analytical methods.

For researchers with access to this compound, this guide provides the necessary framework and experimental protocols to qualify it as an in-house reference standard. This involves rigorous purity determination, preferably by qNMR, the development and validation of chromatographic methods for its quantification, and a thorough stability assessment. By following these established analytical principles, this compound can potentially serve as a valuable tool in the detailed chemical analysis of natural products containing triquinane sesquiterpenoids.

References

A Comparative Analysis of the Anticancer Mechanisms of Coriolin and Other Triquinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer mechanisms of coriolin (B1246448) and other notable triquinane sesquiterpenoids, including hirsutanol A and chondrosterin J. The information is compiled from various studies to offer a comprehensive resource for researchers in oncology and drug discovery. While a direct head-to-head comparison under identical experimental conditions is limited in the current literature, this guide synthesizes available data to highlight the cytotoxic profiles, mechanisms of action, and affected signaling pathways of these promising natural compounds.

Comparative Cytotoxicity

The anticancer potential of coriolin and other triquinanes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that variations in cell lines, experimental conditions, and assay durations can influence these values.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Coriolin B T-47D (Breast Cancer)0.7[1]
SNB-75 (CNS Cancer)0.5[1]
Hirsutanol A SW620 (Colon Cancer)1.90 (72h), 6.16 (48h), 13.43 (24h)[2]
MDA-MB-231 (Breast Cancer)10.48 (72h), 18.01 (48h), 35.67 (24h)[2]
CNE1 (Nasopharyngeal Carcinoma)10.08[1]
CNE2 (Nasopharyngeal Carcinoma)12.72[1]
Chondrosterin A A549 (Lung Cancer)2.45[1]
CNE2 (Nasopharyngeal Carcinoma)4.95[1]
LoVo (Colon Cancer)5.47[1]
Chondrosterin J CNE-1 (Nasopharyngeal Carcinoma)1.32[3]
CNE-2 (Nasopharyngeal Carcinoma)0.56[3]

Mechanisms of Anticancer Action

The primary anticancer mechanisms shared by coriolin and other investigated triquinanes involve the induction of apoptosis (programmed cell death) and cell cycle arrest, leading to the inhibition of cancer cell proliferation.

Apoptosis Induction

Coriolin and its related compounds trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Hirsutanol A , for instance, has been shown to induce apoptosis through a mitochondrial-independent increase in Reactive Oxygen Species (ROS)[4]. The accumulation of ROS leads to changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade[4].

Cell Cycle Arrest

These compounds also disrupt the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that treatment with these compounds can lead to an accumulation of cells in specific phases of the cell cycle, such as G0/G1 or G2/M[2][5]. For example, some triquinanes have been observed to modulate the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs)[2].

Signaling Pathways

The anticancer effects of triquinanes are mediated through the modulation of various intracellular signaling pathways. While the specific pathways for coriolin are still under detailed investigation, studies on related compounds provide insights into potential targets.

Hirsutanol A has been found to activate the JNK signaling pathway by increasing ROS levels[2]. Interestingly, blocking the JNK pathway enhances apoptosis and ROS accumulation, suggesting a complex regulatory role[4].

The general mechanisms of apoptosis and cell cycle arrest involve well-established signaling cascades that are likely targets for coriolin and other triquinanes.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Triquinanes (e.g., Coriolin) Triquinanes (e.g., Coriolin) Triquinanes (e.g., Coriolin)->Death Receptor Triquinanes (e.g., Coriolin)->Cellular Stress

Fig. 1: General Apoptosis Signaling Pathways Potentially Targeted by Triquinanes.

cell_cycle_pathway G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Cyclin D/CDK4-6 Cyclin E/CDK2 G1 Checkpoint G1 Checkpoint G1 Phase->G1 Checkpoint G2 Phase G2 Phase S Phase->G2 Phase Cyclin A/CDK2 M Phase M Phase G2 Phase->M Phase Cyclin B/CDK1 G2/M Checkpoint G2/M Checkpoint G2 Phase->G2/M Checkpoint Triquinanes (e.g., Coriolin) Triquinanes (e.g., Coriolin) Triquinanes (e.g., Coriolin)->G1 Checkpoint Arrest Triquinanes (e.g., Coriolin)->G2/M Checkpoint Arrest

Fig. 2: Cell Cycle Regulation and Potential Arrest Points by Triquinanes.

hirsutanol_A_pathway Hirsutanol A Hirsutanol A ROS Production ROS Production Hirsutanol A->ROS Production JNK Pathway Activation JNK Pathway Activation ROS Production->JNK Pathway Activation Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Apoptosis Apoptosis JNK Pathway Activation->Apoptosis Modulates Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Caspase Activation->Apoptosis

Fig. 3: Proposed Anticancer Mechanism of Hirsutanol A via ROS Production.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the anticancer effects of triquinane compounds.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC₅₀ values.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the triquinane compounds for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.

mtt_workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Fig. 4: Experimental Workflow for the MTT Assay.
Apoptosis Analysis (Western Blotting)

Purpose: To detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: Cancer cells are treated with the triquinane compounds for a specified time, then harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to apoptotic marker proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Cell Cycle Analysis (Flow Cytometry)

Purpose: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Cancer cells are treated with the compounds, harvested, and washed.

  • Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content of the cells is plotted in a histogram. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.

Conclusion

Coriolin and other triquinane sesquiterpenoids, such as hirsutanol A and chondrosterin J, demonstrate significant anticancer activity against a variety of cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways. While the precise molecular targets of coriolin are still being elucidated, the available data suggests that this class of compounds holds considerable promise for the development of novel anticancer therapeutics. Further research, particularly direct comparative studies, is warranted to fully understand the relative potency and specific mechanisms of these fascinating natural products.

References

Unraveling the Cytotoxic Potential of Hirsutane Sesquiterpenoids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of hirsutane sesquiterpenoids, focusing on their structure-activity relationships (SAR) in cytotoxicity against various cancer cell lines. The information is compiled from recent studies to facilitate the understanding of how structural modifications influence the biological activity of this promising class of natural products.

Hirsutane sesquiterpenoids, a class of tricyclic natural products primarily isolated from fungi, have garnered significant attention for their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] Their unique and complex chemical structures present a compelling scaffold for the development of novel therapeutic agents. This guide synthesizes key findings on the SAR of hirsutane derivatives, presenting quantitative data, experimental methodologies, and a visual representation of a key signaling pathway.

Structure-Activity Relationship Insights

The cytotoxic activity of hirsutane sesquiterpenoids is intricately linked to specific structural features. Analysis of various derivatives reveals that the presence and nature of functional groups on the tricyclic core significantly modulate their potency against cancer cell lines.

A pivotal feature for enhanced cytotoxicity appears to be the presence of an α,β-unsaturated carbonyl group. For instance, hirsutanol A, which exhibits potent cytotoxic activities against a range of cancer cell lines, possesses this functional group.[2] This moiety is a known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as proteins and DNA, thereby inducing cellular stress and apoptosis.

Furthermore, the hydroxylation pattern on the hirsutane skeleton plays a crucial role in determining cytotoxic efficacy. The position and number of hydroxyl groups can influence the molecule's polarity, solubility, and interaction with target proteins. For example, variations in hydroxylation at different positions of the hirsutane core have been shown to lead to significant differences in IC50 values against the same cancer cell line.

Conversely, the absence of certain functionalities can lead to a decrease or loss of activity. Derivatives lacking the α,β-unsaturated carbonyl system or having alterations in the core ring structure often exhibit diminished cytotoxic effects. This highlights the importance of this specific chemical feature for the anticancer potential of hirsutane sesquiterpenoids.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected hirsutane sesquiterpenoids against various human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference
Hirsutanol ASW620 (Colon)13.43 (24h), 6.16 (48h), 1.90 (72h)[1]
Hirsutanol AMDA-MB-231 (Breast)35.67 (24h), 18.01 (48h), 10.48 (72h)[1]
Hydropusin ANCI-H187161[3]
6,7-epoxy-4(15)-hirsutene-5-olNCI-H187144[3]
Hirsutuminoid BRAW 264.7 (Macrophage)18.9 (NO inhibition)[4]
Coriolin BT-47D (Breast)0.7[5]
Coriolin BSNB-75 (CNS)0.5[5]
1-desoxy-hypnophilinL929 (Fibroblast)2.4 µg/mL[5]
6,7-epoxy-4(15)-hirsutene-5-olL929 (Fibroblast)0.9 µg/mL[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of hirsutane sesquiterpenoids are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][6] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the hirsutane sesquiterpenoid derivatives. A vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours under the same conditions.[3]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway of Hirsutanol A-Induced Apoptosis

Hirsutanol A has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS) and the activation of the JNK signaling pathway.[1][2] The following diagram illustrates this proposed mechanism.

HirsutanolA_Pathway HirsutanolA Hirsutanol A ROS Reactive Oxygen Species (ROS) Production HirsutanolA->ROS JNK_pathway JNK Signaling Pathway Activation ROS->JNK_pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis JNK_pathway->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hirsutanol A induces apoptosis via ROS production and JNK pathway activation.

This guide provides a snapshot of the current understanding of the structure-activity relationships of hirsutane sesquiterpenoids. Further research, including the synthesis of novel derivatives and detailed mechanistic studies, will continue to elucidate the full therapeutic potential of this fascinating class of natural products.

References

A Comparative Analysis of Hirsutene Synthesis: Enzymatic vs. Chemical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products like hirsutene is a critical challenge. This guide provides an objective comparison between enzymatic and chemical approaches to this compound synthesis, supported by experimental data and detailed methodologies to inform strategic decisions in research and development.

This compound, a tricyclic sesquiterpene, has garnered significant interest due to its unique molecular architecture and its role as a precursor to other bioactive compounds. The pursuit of efficient synthetic routes to this compound has led to the development of both traditional chemical total syntheses and innovative biocatalytic methods. This comparison guide delves into the efficacy of these distinct approaches, offering a comprehensive overview of their respective strengths and limitations.

Data Presentation: A Quantitative Comparison

Chemical Synthesis Key Strategy Number of Steps (Linear) Overall Yield (%) Stereoselectivity
Curran (1985) [1][2]Radical Cyclization12~4.7%Racemic
Cohen (1992) [3]Phenylthioether Annulation9~15.9%Racemic
Matsumoto (1976) [4]Photochemical Rearrangement16~1.8%Racemic
Chemoenzymatic Synthesis Key Strategy Number of Steps Overall Yield (%) Stereoselectivity
Banwell (2002) [5][6]Microbial dihydroxylation followed by chemical synthesis17Not explicitly calculated, but involves numerous steps with varying yields.Enantioselective

At the Heart of Biocatalysis: The this compound Synthase Pathway

The enzymatic synthesis of this compound is a testament to the efficiency of nature's catalysts. A single enzyme, this compound synthase, orchestrates a complex cascade of reactions to convert the linear precursor, farnesyl pyrophosphate (FPP), into the intricate tricyclic structure of this compound. This process is characterized by remarkable precision, yielding a single stereoisomer.

Enzymatic_Synthesis_of_this compound FPP Farnesyl Pyrophosphate (FPP) Hirsutene_Synthase This compound Synthase FPP->Hirsutene_Synthase Binding Intermediates Carbocationic Intermediates Hirsutene_Synthase->Intermediates Cyclization Cascade This compound (+)-Hirsutene Intermediates->this compound Rearrangement & Deprotonation

Caption: Enzymatic synthesis of (+)-hirsutene from farnesyl pyrophosphate.

Experimental Protocols: A Closer Look at the Methodologies

The following sections provide detailed experimental protocols for key steps in both a representative chemical synthesis and the general approach for enzymatic synthesis.

Chemical Synthesis: The Curran Radical Cyclization Approach

The total synthesis of (±)-hirsutene by Curran and Rakiewicz in 1985 is a landmark example of applying radical cyclization in natural product synthesis.[1][2]

Key Experimental Step: Tandem Radical Cyclization

  • Precursor Synthesis: The synthesis begins with the preparation of an acyclic precursor containing a vinyl iodide and a diene moiety, assembled over several steps.

  • Cyclization Conditions: To a solution of the vinyl iodide precursor in refluxing benzene (B151609) is added tri-n-butyltin hydride and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Execution: The reaction mixture is heated at reflux for a specified period, typically several hours, to ensure the formation and subsequent cyclization of the vinyl radical.

  • Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the tricyclic this compound skeleton.

Enzymatic Synthesis: A General Protocol

While a specific, optimized protocol for the large-scale enzymatic synthesis of this compound is not yet established, the general workflow involves the expression and purification of this compound synthase, followed by the enzymatic reaction.

1. This compound Synthase Expression and Purification

  • Gene Synthesis and Cloning: The gene encoding for this compound synthase, often sourced from a fungal species like Stereum hirsutum, is synthesized and cloned into an appropriate expression vector (e.g., pET vector) for production in a host organism like E. coli.[7]

  • Recombinant Protein Expression: The E. coli host cells containing the expression vector are cultured in a suitable medium. Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: After a period of incubation, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization. The cell lysate is then centrifuged to remove cell debris.

  • Protein Purification: The this compound synthase is purified from the clarified lysate using affinity chromatography. If the protein is expressed with a polyhistidine tag, a nickel-NTA resin is commonly used.[8][9][10][11][12] The purified enzyme is then dialyzed against a storage buffer.

2. In Vitro Enzymatic Reaction

  • Reaction Setup: In a reaction vessel, a buffered solution containing magnesium ions (a crucial cofactor for terpene synthases) is prepared.

  • Enzyme and Substrate Addition: The purified this compound synthase is added to the buffer, followed by the substrate, farnesyl pyrophosphate (FPP).

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a set period to allow for the conversion of FPP to this compound.

  • Product Extraction and Analysis: The reaction is quenched, and the product is extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether). The organic extract is then concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the presence and quantity of this compound.

Logical Workflow for Synthesis Route Selection

The choice between an enzymatic and a chemical synthesis approach depends on various factors, including the desired stereochemistry, scalability, and the availability of resources and expertise.

Synthesis_Decision_Tree Start This compound Synthesis Requirement Stereochem Is a specific stereoisomer required? Start->Stereochem Enzymatic Enzymatic Synthesis Stereochem->Enzymatic Yes Chemical Chemical Synthesis Stereochem->Chemical No Expertise Expertise in molecular biology and enzymology available? Enzymatic->Expertise Racemic Racemic Chemical Synthesis Chemical->Racemic Asymmetric Asymmetric Chemical Synthesis (e.g., Chemoenzymatic) Expertise->Asymmetric No Resources Access to fermentation and protein purification equipment? Expertise->Resources Yes Resources->Enzymatic Yes Resources->Asymmetric No

Caption: Decision tree for selecting a this compound synthesis route.

Conclusion

The synthesis of this compound presents a compelling case study in the evolving landscape of organic synthesis. While chemical total synthesis has demonstrated the feasibility of constructing this complex molecule through various ingenious strategies, these routes often involve numerous steps and result in racemic mixtures, necessitating further resolution for stereospecific applications.

The chemoenzymatic approach offers a pathway to enantiomerically pure this compound but can still be lengthy. In contrast, a purely enzymatic approach, harnessing the power of this compound synthase, offers an elegant and highly efficient route to the natural, enantiomerically pure product in a single catalytic step from a readily available precursor. Although challenges in optimizing reaction conditions and scaling up production for preparative purposes remain, the continued development of enzyme engineering and bioprocess optimization holds immense promise for the future of this compound synthesis and, by extension, the production of other valuable sesquiterpenoids. The choice of synthesis will ultimately depend on the specific goals of the research, balancing the need for stereochemical purity, yield, and the technical capabilities of the research team.

References

A Comparative Guide to the In Vitro Bioactivity of Hirsutene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of various hirsutene derivatives, a class of sesquiterpenoids with a distinctive tricyclic 5-5-5 ring system. The data presented herein, derived from a range of bioassays, highlights the potential of these natural products as cytotoxic agents. Detailed experimental protocols for common cytotoxicity assays are also provided to facilitate the validation and further exploration of these compounds.

Quantitative Bioactivity Data

The cytotoxic effects of several this compound and hirsutinolide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Hirsutane Sesquiterpenoids: Cytotoxicity Data
CompoundCell LineIC50 (µM)Reference
Hydropusin ANCI-H187161[1]
6,7-epoxy-4(15)-hirsutene-5-olNCI-H187144[1]
Sterhirsutin AK56212.97 (µg/mL)[2]
HCT11610.74 (µg/mL)[2]
Sterhirsutin BK56216.29 (µg/mL)[2]
HCT11616.35 (µg/mL)[2]
Hirsutic Acid DK5626.93 (µg/mL)[2]
HCT11625.43 (µg/mL)[2]
Hirsutic Acid EK56230.52 (µg/mL)[2]
HCT11624.17 (µg/mL)[2]
Sterhirsutins E-G, IK562, HCT1166 - 20[2]
Coriolin BT-47D0.7[2]
SNB-750.5[2]
1-desoxy-hypnophilinL9292.4 (µg/mL)[2]
6,7-epoxy-4(15)-hirsutene-5-olL9290.9 (µg/mL)[2]
Chondrosterin AA5492.45[2]
CNE24.95[2]
LoVo5.47[2]
Chondrosterin JCNE11.32[2]
CNE20.56[2]
Hirsutanol ACNE110.08[2]
CNE212.72[2]
IncarnalCNE134.13[2]
CNE224.87[2]
Compound 5 HL-604.7[3]
SMMC-77217.6[3]
Hirsutinolide-Type Sesquiterpenoids: Cytotoxicity Data
CompoundCell LineIC50 (µM)Reference
Cyanolide APC-32.2 ± 0.4[4]
LNCaP3.0 ± 0.7[4]
Cyanolide CPC-35.6 ± 0.8[4]
LNCaP6.5 ± 0.9[4]
Compound 8 PC-33.1 ± 0.5[4]
LNCaP4.2 ± 0.6[4]
Compound 9 PC-34.5 ± 0.7[4]
LNCaP5.8 ± 0.8[4]
Compound 10 PC-36.8 ± 0.9[4]
LNCaP8.2 ± 1.0[4]
Compound 11 PC-38.5 ± 0.7[4]
LNCaP10.5 ± 1.1[4]
Compound 12 PC-37.3 ± 0.9[4]
LNCaP9.1 ± 1.1[4]
Compound 13 PC-35.2 ± 0.6[4]
LNCaP6.9 ± 0.8[4]
Compound 14 PC-34.8 ± 0.5[4]
LNCaP6.1 ± 0.7[4]
Compound 2 KB-3-122.6[5]
Compound 3 KB-3-145.2[5]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible assessment of cytotoxicity. Below are detailed methodologies for three commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[5][9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[10]

  • Washing: Discard the TCA and wash the plates five times with distilled water.[10] Allow the plates to air dry.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[4] Allow the plates to air dry.

  • Solubilization: Add a Tris-based solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm or 565 nm.[3][9]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

AlamarBlue™ Assay

This assay utilizes the redox indicator resazurin (B115843) to measure the metabolic activity of living cells.[11][12]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • AlamarBlue™ Addition: After the treatment incubation, add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.[11]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.[2] During this time, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12]

  • Fluorescence or Absorbance Measurement: Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of AlamarBlue™ reduction and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The cytotoxic activity of many natural products, including sesquiterpenoids, is often mediated through the induction of apoptosis, or programmed cell death. Several key signaling pathways are implicated in this process.

General Apoptotic Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion regulates Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Executioner Caspases (e.g., Caspase-3) activates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->Death Receptors may activate This compound Derivatives->Bcl-2 family modulates

Caption: General overview of the extrinsic and intrinsic apoptotic pathways.

Studies on various natural compounds suggest that this compound derivatives may induce apoptosis through modulation of these pathways. For instance, some compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c.[13][14] This, in turn, activates the caspase cascade, culminating in the execution of apoptosis. The activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) converges on the activation of executioner caspases, such as caspase-3.[1][15]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (MTT, SRB, etc.) Viability Assay (MTT, SRB, etc.) Incubation->Viability Assay (MTT, SRB, etc.) Data Acquisition Data Acquisition Viability Assay (MTT, SRB, etc.)->Data Acquisition Calculate % Viability Calculate % Viability Data Acquisition->Calculate % Viability Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Viability->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: A typical workflow for in vitro cytotoxicity screening of compounds.

References

A Comparative Guide to Catalytic Systems in Hirsutene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and stereoselective routes to the architecturally complex sesquiterpene hirsutene has driven the development of a diverse array of catalytic strategies. This guide provides a comparative analysis of prominent catalytic systems employed in the total synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficiencies, supported by experimental data.

Performance Comparison of Catalytic Systems

The efficiency of different catalytic approaches to this compound is summarized below. Key metrics include the yield of the core cycle-forming reaction, the overall yield of the synthesis, and the enantioselectivity achieved in asymmetric syntheses.

Catalytic SystemKey ReactionCatalyst/ReagentYield (Key Step)Overall YieldEnantioselectivity (er/ee)Target
Organocatalysis Asymmetric Transannular Aldolization(S)-trans-4-Fluoro-pyrrolidine-2-carboxylic acidGoodN/A91:9 er(+)-Hirsutene
Rhodium Catalysis Tandem [(5+2)+1] Cycloaddition/Aldol (B89426) Reaction[Rh(CO)₂Cl]₂62%~39%Racemic(±)-Hirsutene
Radical Cyclization Tandem Radical CyclizationAIBN, n-Bu₃SnH64%N/ARacemic(±)-Hirsutene
Organocatalysis Intramolecular [3+2] Dipolar CycloadditionP(NMe₂)₃N/AN/ARacemic(±)-Hirsutene
Pauson-Khand Reaction Intramolecular Pauson-Khand CycloadditionCo₂(CO)₈N/AN/AEnantioselective (formal)(-)-Hirsutene

N/A: Data not available in the reviewed literature.

Detailed Experimental Protocols

Organocatalysis: Asymmetric Transannular Aldolization (MacMillan Synthesis)

This synthesis utilizes a proline-derivative to catalyze a key asymmetric transannular aldolization to construct the this compound core with high enantioselectivity.[1][2]

Key Step: Asymmetric Transannular Aldolization

To a solution of the diketone precursor in dimethyl sulfoxide (B87167) (DMSO) at room temperature is added (S)-trans-4-Fluoro-pyrrolidine-2-carboxylic acid (20 mol%). The reaction mixture is stirred for 24 hours. After completion, the reaction is worked up to afford the bicyclic aldol product in good yield and high enantioselectivity (91:9 er).[1]

Rhodium Catalysis: Tandem [(5+2)+1] Cycloaddition/Aldol Reaction (Yu Synthesis)

This approach constructs the tricyclic core of this compound in a single step through a rhodium-catalyzed tandem reaction.

Key Step: Tandem [(5+2)+1] Cycloaddition/Aldol Reaction

A solution of the ene-vinylcyclopropane precursor in 1,4-dioxane (B91453) is treated with [Rh(CO)₂Cl]₂ (5 mol%) under a carbon monoxide atmosphere (1 atm). The mixture is heated to 80 °C for 48 hours. The resulting tricyclic ketone is obtained in 62% yield. Subsequent methylenation using PPh₃=CH₂ affords (±)-hirsutene in 63% yield.

Radical Cyclization (Curran Synthesis)

A tandem radical cyclization strategy is employed to construct the linearly fused tricyclopentanoid system of this compound.

Key Step: Tandem Radical Cyclization

A solution of the acyclic precursor and AIBN (azobisisobutyronitrile) in refluxing benzene (B151609) is treated with tri-n-butyltin hydride (n-Bu₃SnH). The reaction mixture is heated at reflux for 60 minutes. After workup and purification, the tricyclic product is obtained in 64% yield.

Visualizing the Synthetic Pathways

Catalytic Cycles and Workflows

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.

organocatalysis_workflow cluster_start Starting Material cluster_key_step Key Catalytic Step cluster_intermediate Intermediate cluster_end Final Product start Diketone Precursor key_step Asymmetric Transannular Aldolization start->key_step intermediate Bicyclic Aldol Product (91:9 er) key_step->intermediate catalyst (S)-trans-4-Fluoro-proline (20 mol%) catalyst->key_step end (+)-Hirsutene intermediate->end Further Steps

Organocatalytic Synthesis Workflow

rhodium_catalysis_workflow cluster_start Starting Material cluster_key_step Key Catalytic Step cluster_intermediate Intermediate cluster_end Final Product start Ene-vinylcyclopropane key_step Tandem [(5+2)+1] Cycloaddition/ Aldol Reaction start->key_step intermediate Tricyclic Ketone (62% yield) key_step->intermediate catalyst [Rh(CO)₂Cl]₂ (5 mol%) catalyst->key_step co CO (1 atm) co->key_step end (±)-Hirsutene intermediate->end Methylenation (63% yield)

Rhodium-Catalyzed Synthesis Workflow

radical_cyclization_workflow cluster_start Starting Material cluster_key_step Key Step cluster_intermediate Intermediate cluster_end Final Product start Acyclic Precursor key_step Tandem Radical Cyclization start->key_step intermediate Tricyclic Product (64% yield) key_step->intermediate reagents AIBN, n-Bu₃SnH reagents->key_step end (±)-Hirsutene intermediate->end Further Steps

Radical Cyclization Synthesis Workflow

References

Safety Operating Guide

Proper Disposal of Hirsutene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Hirsutene, a sesquiterpene hydrocarbon.

Hazard Assessment and Chemical Properties

A comprehensive understanding of a substance's properties is the foundation of safe handling and disposal. The following table summarizes the known and predicted properties of this compound.

PropertyValue/InformationSource
Molecular Formula C15H24PubChem[1]
Molecular Weight 204.35 g/mol PubChem[1]
Physical Form Predicted to be an oilChemicalBook[2]
Color Predicted to be off-white to light brownChemicalBook[2]
Boiling Point Predicted: 622.0 ± 55.0 °CChemicalBook[2]
Density Predicted: 1.313 ± 0.06 g/cm³ChemicalBook[2]
Storage Temperature -20°CChemicalBook[2]
Hazard Codes Predicted: N (Dangerous for the environment)ChemicalBook[2]
Risk Statements Predicted: R50 (Very toxic to aquatic organisms)ChemicalBook[2]
Safety Statements Predicted: S61 (Avoid release to the environment. Refer to special instructions/safety data sheets)ChemicalBook[2]
RIDADR UN 3077 9 / PGIIIChemicalBook[2]

Based on its classification as a hydrocarbon and the predicted hazard information, this compound should be treated as a flammable and environmentally hazardous substance.

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for chemical waste management.[3][4][5][6][7]

1. Waste Minimization:

  • The primary goal is to minimize the generation of chemical waste.[5] Plan experiments to use the smallest practical quantities of this compound.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

3. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. [4]

  • Collect this compound waste in a dedicated, properly labeled, and compatible waste container.[4][5] The original container is often a good choice if it is in good condition.[4]

  • The container must have a tight-fitting lid to prevent the release of vapors.[4]

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[5]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[4][5]

  • The label must also include:

    • The full chemical name: "this compound Waste"

    • The approximate concentration and volume

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

5. Storage:

  • Store the this compound waste container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

  • Ensure the storage area is secure and only accessible to authorized personnel.[4]

  • Do not store incompatible chemicals together. Specifically, keep this compound waste separate from:

    • Acids and bases[4]

    • Oxidizing agents[4]

6. Disposal Request:

  • Once the waste container is full (typically no more than 80% capacity to allow for expansion) or has been in storage for a predetermined time (e.g., 6 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Hirsutene_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: this compound Waste Generated assess_risk Conduct Risk Assessment start->assess_risk wear_ppe Wear Appropriate PPE assess_risk->wear_ppe select_container Select Compatible Container wear_ppe->select_container label_container Label Container 'Hazardous Waste - this compound' select_container->label_container collect_waste Collect Waste in Designated Area label_container->collect_waste store_safely Store Safely (Ventilated, Secure, Segregated) collect_waste->store_safely request_pickup Request EHS Pickup store_safely->request_pickup ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal end End: Compliant Disposal ehs_disposal->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling Hirsutene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Hirsutene. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on general safety protocols for sesquiterpenes and volatile organic compounds (VOCs). All personnel should consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for definitive guidance.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between researchers and chemical exposure.[3] The following table summarizes the recommended PPE for handling this compound, based on general guidelines for VOCs.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects eyes from splashes and aerosols.
Hand Protection Chemical-resistant GlovesNitrile or other suitable material based on the specific solvent used. Consult glove manufacturer's compatibility chart.Prevents dermal absorption of this compound and associated solvents.
Respiratory Protection Air-purifying Respirator with Organic Vapor CartridgesNIOSH-approvedRequired when handling outside of a certified chemical fume hood or in case of poor ventilation to prevent inhalation of vapors.[3][4]
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls:

  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] General laboratory ventilation should be maintained to ensure a safe ambient environment.

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing unnecessary items and ensuring spill control materials are readily accessible.

  • Aliquotting and Transfer: Conduct all transfers of this compound within the fume hood. Use appropriate tools (e.g., micropipettes with filtered tips) to minimize aerosol generation.

  • Heating and Evaporation: If heating or evaporating solutions of this compound, do so within the fume hood and use appropriate equipment to prevent uncontrolled release of vapors.

  • Spill Response: In case of a spill, immediately alert others in the vicinity. For small spills within the fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition.[5]

  • Follow any specific storage temperature recommendations from the supplier, such as at -20°C.[6]

Disposal Plan

Improper disposal of chemical waste can harm the environment.[7] this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Dispose of contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the concentration of this compound.[7]

Disposal Procedure:

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Never pour this compound or its solutions down the drain.[7]

Diagram of this compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C D Transfer/Aliquot this compound C->D Proceed to Handling E Perform Experiment D->E F Spill? E->F G Follow Spill Protocol F->G Yes H Segregate Waste (Liquid & Solid) F->H No G->H After Cleanup I Label Waste Container H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Pickup J->K

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.